molecular formula C9H12N2 B1303633 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 5946-39-4

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1303633
CAS No.: 5946-39-4
M. Wt: 148.20 g/mol
InChI Key: MLXBHOCKBUILHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBHOCKBUILHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378071
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5946-39-4
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and History of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core is a significant scaffold in medicinal chemistry, representing a departure from the classical 1,4-benzodiazepines that dominated early research in this field. This technical guide provides a comprehensive overview of the discovery and history of this heterocyclic system, with a focus on its synthesis, key developmental milestones, and pharmacological properties. This document consolidates available quantitative data, details experimental protocols for seminal syntheses, and visualizes key concepts to serve as a valuable resource for researchers in drug discovery and development.

Introduction: A Historical Perspective on Benzodiazepine Research

The journey of benzodiazepines began with the serendipitous discovery of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche, a discovery that revolutionized the treatment of anxiety and sleep disorders.[1] This led to the development of highly successful drugs like diazepam. The core chemical structure of these classical therapeutic agents is a fusion of a benzene ring and a diazepine ring.[2]

Intensive research in the mid-20th century focused on modifying the benzodiazepine scaffold to improve therapeutic profiles and reduce side effects. This exploration led to the investigation of various derivatives, including the tetrahydro-benzodiazepines, during the 1970s and 1980s. The saturation of the diazepine ring in compounds like 2,3,4,5-tetrahydro-1H-benzo[e]diazepine was a key area of interest in structure-activity relationship (SAR) studies, aiming to understand the impact of conformational changes on biological activity.[3]

The Emergence of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

While the exact date and the specific researchers who first synthesized the parent 2,3,4,5-tetrahydro-1H-benzo[e]diazepine are not prominently documented in readily available literature, its exploration is intrinsically linked to the broader investigation of non-lactam and reduced benzodiazepine structures. Unlike classical benzodiazepines which typically possess a lactam function (a cyclic amide), the tetrahydro-benzo[e]diazepine structure is a fully reduced cyclic diamine. This structural difference significantly alters its chemical properties and potential biological interactions.

Synthesis Methodologies

Numerous synthetic routes to the 2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine core and its derivatives have been developed over the years. These methods range from classical cyclization reactions to more modern solid-phase and metal-catalyzed approaches.

Early Synthetic Approaches (Conceptual)

Early syntheses of similar heterocyclic systems often involved the cyclization of appropriately substituted ortho-phenylenediamines or 2-aminobenzylamines with suitable dielectrophiles. A conceptual pathway for the synthesis of the parent compound is outlined below.

Conceptual_Early_Synthesis Start o-Phenylenediamine or 2-Aminobenzylamine derivative Intermediate Acyclic Intermediate Start->Intermediate Reaction Reagent Dielectrophilic Reagent (e.g., 1,2-dihaloethane) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Heat Product 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Cyclization->Product

A conceptual workflow for the early synthesis of the core structure.
Modern Synthetic Protocols

More recent and well-documented methods provide efficient access to this scaffold.

An efficient solid-phase synthesis for derivatives of 2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine has been developed, which is valuable for high-throughput synthesis of potentially bioactive molecules.[5]

Experimental Protocol:

A representative solid-phase synthesis starts from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal.[5]

  • Mitsunobu Reaction: The two building blocks are connected under Mitsunobu conditions.

  • One-Pot Cyclization: The resulting intermediate undergoes a one-pot cyclization using triethylsilane and trifluoroacetic acid. This step involves the deprotection of the Boc group and an intramolecular reductive N-alkylation.

  • Further Functionalization: A subsequent methylation at the N-1 position can be achieved by adding 1,3,5-trioxane to the reaction mixture.[5]

Solid_Phase_Synthesis Start1 N-Boc-protected 2-aminobenzyl alcohol Mitsunobu Mitsunobu Reaction Start1->Mitsunobu Start2 N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal Start2->Mitsunobu Intermediate Coupled Intermediate Mitsunobu->Intermediate Cyclization One-pot Cyclization (Triethylsilane, TFA) Intermediate->Cyclization Product 2,3,4,5-Tetrahydro-1H- benzo[e][1,4]diazepine Derivative Cyclization->Product

Workflow for the solid-phase synthesis of derivatives.

Ruthenium-catalyzed reactions have been employed for the one-pot synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols.[5] This process involves two consecutive "borrowing hydrogen" cycles.

Experimental Protocol:

  • Initial Condensation: The reaction is initiated by the ruthenium-catalyzed oxidation of the benzyl alcohol, followed by condensation with the amino alcohol and subsequent imine reduction.

  • Cyclization: The second phase involves the oxidation of the other alcohol functionality and a reductive cyclocondensation to yield the final tetrahydro-benzodiazepine derivative.[5]

Quantitative Data

While specific quantitative data for the initial synthesis of the parent compound is scarce in the literature, data for various derivatives is available.

Table 1: Physicochemical and Spectroscopic Data for Selected 2,3,4,5-Tetrahydro-1H-benzo[e][4][5]diazepine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data HighlightsReference
(Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepineC30H28N2O4S2572.69147–150-[6]
(Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepineC30H27FN2O4S2590.68151–155-[6]
3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][4][5]diazepin-2-oneC12H15N5O245.28106–107IR (KBr): 3180.8, 2104.3, 1680.3 cm-11H NMR (400 MHz, CDCl3): δ 8.33 (br s, 1H), 7.33–7.26 (m, 2H), 7.16 (t, J = 7.2 Hz, 1H), 6.99 (d, J = 7.7 Hz, 1H), 3.93–3.76 (m, 2H), 3.49–3.38 (m, 2H), 3.36–3.29 (m, 1H), 2.39 (s, 3H), 2.19–2.10 (m, 1H), 1.91–1.81 (m, 1H)13C NMR (101 MHz, CDCl3): δ 172.4, 137.3, 130.5, 129.0 (2C), 125.3, 120.7, 60.8, 58.1, 48.6, 39.5, 28.7[7]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][4][5]diazepine-4-carboxylateC13H15ClN2O3282.72162–163IR (KBr): 3193.6, 1689.8, 1655.4 cm-11H NMR (500 MHz, CDCl3): δ 8.92 (br s, 1H), 7.33–7.17 (m, 2H), 7.07 (t, J = 7.5 Hz, 1H), 6.99 (d, J = 7.9 Hz, 1H), 5.15 (d, J = 32.3 Hz, 1H), 4.57 (s, 1H), 4.35 (d, J = 15.5 Hz, 1H), 3.81–3.53 (m, 5H), 2.60 (d, J = 46.2 Hz, 1H), 2.30 (s, 1H)13C NMR (126 MHz, CDCl3): δ 172.8, 156.2, 136.4, 129.6, 129.0, 128.1, 124.0, 120.1, 59.4, 53.3, 46.7, 41.2, 35.3[7]

Pharmacological Profile and Mechanism of Action

The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system.[2][8]

Interaction with the GABAA Receptor

Benzodiazepines bind to a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site.[8] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The result is hyperpolarization of the neuronal membrane, which decreases the neuron's excitability and produces the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[8]

The specific binding site for classical benzodiazepines is located at the interface between the α and γ subunits of the pentameric GABAA receptor.[8][9] The affinity and efficacy of a benzodiazepine can vary depending on the specific α subunit isoform (e.g., α1, α2, α3, α5) present in the receptor complex.

GABA_A_Signaling BZD 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Receptor GABA-A Receptor (α/γ subunit interface) BZD->Receptor Binds to allosteric site GABA GABA GABA->Receptor Binds to agonsit site Channel Chloride (Cl-) Channel Receptor->Channel Opens Influx Increased Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Mechanism of action at the GABA-A receptor.
Structure-Activity Relationships (SAR)

For the broader class of benzodiazepines, several SAR principles have been established:

  • Position 7: An electron-withdrawing group at this position is generally required for activity.[10]

  • Position 5: A phenyl group at this position is optimal for activity. Substitutions on this phenyl ring, particularly at the ortho or di-ortho positions with electron-withdrawing groups, can enhance activity.[3]

  • Positions 4 and 5 Double Bond: Unsaturation at this position is typically essential for the activity of classical benzodiazepines. Saturation, as seen in the tetrahydro- derivatives, can decrease activity at the classical benzodiazepine site but may introduce other pharmacological properties.[3]

The fully saturated diazepine ring in 2,3,4,5-tetrahydro-1H-benzo[e]diazepine provides greater conformational flexibility compared to its unsaturated counterparts. This flexibility can lead to different binding modes at the GABAA receptor or interactions with other targets, potentially resulting in a distinct pharmacological profile.

Conclusion and Future Directions

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold represents an important area of benzodiazepine research that has moved beyond the classical lactam-containing structures. While the initial discovery of the parent compound is not as clearly chronicled as that of the first-generation benzodiazepines, the development of diverse synthetic methodologies has made this core structure and its derivatives accessible for further investigation.

Future research in this area will likely focus on:

  • Elucidating the specific pharmacological profiles of the parent compound and its simple derivatives to understand the fundamental contributions of the saturated diazepine ring.

  • Exploring the potential for this scaffold to yield subtype-selective GABAA receptor modulators with improved therapeutic windows.

  • Investigating potential activities at other CNS targets beyond the GABAA receptor, given the significant structural deviation from classical benzodiazepines.

This in-depth guide serves as a foundational resource for researchers, providing a consolidated view of the history, synthesis, and pharmacology of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine, and aims to stimulate further exploration of this intriguing chemical space.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine. This compound, a member of the benzodiazepine family, features a core structure composed of a fused benzene and a seven-membered diazepine ring.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[3][4][5] The fully saturated diazepine ring in this scaffold provides a three-dimensional structure that is a key starting point for the development of novel therapeutics.

Core Chemical and Physical Properties

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, also known as 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, is a heterocyclic organic compound.[6] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine[6]
Synonyms 2,3,4,5-Tetrahydro-1H-benzo[e][7][8]diazepine[6]
CAS Number 5946-39-4[6][9]
Molecular Formula C₉H₁₂N₂[6][9]
Molecular Weight 148.20 g/mol [6][9]
Appearance Solid[9]
Melting Point 96°C to 100°C[9]

Reactivity and Structural Features

The chemical behavior of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is dictated by its fused aromatic ring and the saturated diazepine heterocycle.

  • Structural Conformation : Crystallographic studies have indicated that the seven-membered diazepine ring typically adopts a stable chair conformation, which influences its reactivity and interactions with biological targets.[1]

  • Reactivity : The compound undergoes several types of chemical reactions:

    • Oxidation : The nitrogen atoms in the diazepine ring can be oxidized to form the corresponding N-oxides.[1]

    • Reduction : Further reduction can lead to the full saturation of the benzene ring, though this is less common.[1]

    • Substitution : The benzene ring is susceptible to electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups to modify the compound's properties.[1]

Synthesis Protocols

Several synthetic routes have been developed for the preparation of the 2,3,4,5-tetrahydro-1H-benzo[e][7][8]diazepine scaffold and its derivatives.

A versatile method for preparing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines involves a one-pot, ruthenium-catalyzed reaction starting from 2-aminobenzyl alcohols and 1,2-amino alcohols.[7] This process proceeds through two consecutive "borrowing hydrogen" cycles.

Methodology:

  • Initial Reaction : A mixture of a 2-aminobenzyl alcohol and a 1,2-amino alcohol is prepared in a suitable solvent.

  • Catalyst Addition : A ruthenium-based catalyst is introduced into the reaction vessel.

  • First Cycle (N-Alkylation) : The catalyst facilitates the oxidation of the benzyl alcohol. The resulting aldehyde condenses with the primary amine of the amino alcohol, forming an imine which is then reduced in situ to yield an N-alkylated intermediate.

  • Second Cycle (Cyclization) : The second alcohol functionality on the intermediate is oxidized by the catalyst. This is followed by an intramolecular condensation and reductive cyclization, yielding the final 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivative.[7]

  • Purification : The final product is isolated and purified using standard techniques such as column chromatography.

G cluster_start Starting Materials A 2-Aminobenzyl Alcohol C Ru Catalyst (Borrowing Hydrogen Cycle 1) A->C B 1,2-Amino Alcohol B->C D N-Alkylated Intermediate C->D E Ru Catalyst (Borrowing Hydrogen Cycle 2) D->E F Intramolecular Reductive Cyclocondensation E->F G 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Derivative F->G

Caption: Ruthenium-catalyzed one-pot synthesis workflow.

Analytical and Characterization Protocols

The characterization and quantification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its derivatives rely on modern analytical techniques.

While specific, detailed spectra for the parent compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from related derivatives.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on the benzene ring (approx. 6.5-7.5 ppm), protons on the methylene groups of the diazepine ring, and exchangeable protons of the N-H groups.[8][10][11]
¹³C NMR Resonances for the aromatic carbons and the aliphatic carbons within the saturated diazepine ring.[12][13]
Mass Spec. An electron ionization mass spectrum would show a molecular ion peak corresponding to its molecular weight (148.20 g/mol ). Fragmentation is often dominated by ring contractions of the diazepine ring to form more stable five- or six-membered rings like benzimidazoles and quinoxalines.[14]

TLC is a rapid and effective method for the preliminary identification and separation of benzodiazepines.[15]

Methodology:

  • Stationary Phase : Silica gel GF254 plates are typically used.[15][16]

  • Sample Preparation : The analyte is dissolved in a suitable solvent (e.g., methanol).

  • Mobile Phase : A common mobile phase for benzodiazepine separation is a mixture of ethyl acetate, methanol, and concentrated ammonia (e.g., in a 17:2:1 ratio).[15][16]

  • Development : The plate is developed in a chamber pre-saturated with the mobile phase vapor.

  • Visualization : Spots are visualized under UV light (254 nm and 366 nm).[15] Further visualization can be achieved by spraying with Dragendorff's reagent, which produces colored spots.[17][18]

For sensitive and specific quantification, particularly in biological matrices, LC-MS/MS is the preferred method.[19][20]

Methodology:

  • Sample Preparation : For biological samples (e.g., blood, urine), a preliminary step such as enzymatic hydrolysis may be required, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and internal standards.[19][21]

  • Chromatographic Separation : The extract is injected into an HPLC system, typically with a C18 column. A gradient elution using solvents like methanol or acetonitrile with an acidic modifier (e.g., formic acid) is employed for separation.[20]

  • Mass Spectrometric Detection : The eluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. Detection is performed using Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and sensitivity.[19]

G A Sample Collection (e.g., Whole Blood, Urine) B Sample Preparation (LLE or SPE) A->B C HPLC Separation (C18 Column, Gradient Elution) B->C D ESI Source (Positive Ion Mode) C->D E Tandem Mass Spectrometer D->E F Data Acquisition (SRM Mode) E->F G Quantification & Analysis F->G

Caption: General workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathway

The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the central nervous system.

Mechanism of Action: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its derivatives act as positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[2][4] GABA is the primary inhibitory neurotransmitter in the brain.[4]

Signaling Pathway:

  • Binding : Benzodiazepines bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This site is located at the interface of the α and γ subunits of the receptor complex.[2][4]

  • Modulation : The binding of a benzodiazepine induces a conformational change in the receptor that increases its affinity for GABA.[22]

  • Enhanced GABA Effect : This allosteric modulation enhances the effect of GABA when it binds to the receptor.[1]

  • Ion Channel Opening : The potentiation of GABA's effect leads to an increase in the frequency of the chloride ion (Cl⁻) channel opening.[4]

  • Neuronal Hyperpolarization : The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.

  • Inhibitory Effect : This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, leading to a net inhibitory effect on the central nervous system.[4] This is the basis for the anxiolytic, sedative, and anticonvulsant effects of these compounds.[4]

G cluster_receptor GABA-A Receptor Complex cluster_neuron Postsynaptic Neuron BZD Benzodiazepine Receptor GABA-A Receptor (α/γ Subunit Interface) BZD->Receptor Binds to Allosteric Site GABA GABA GABA->Receptor Binds Channel Cl⁻ Channel (Closed) Channel_Open Cl⁻ Channel (Open) Receptor->Channel_Open Increases opening frequency Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Benzodiazepine signaling at the GABA-A receptor.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is a foundational scaffold in the field of medicinal chemistry. Its distinct chemical properties, versatile synthesis routes, and profound biological activity make it a subject of continuous research and development. A thorough understanding of its reactivity, analytical characterization, and mechanism of action is crucial for scientists and researchers aiming to design and develop next-generation therapeutics targeting the central nervous system.

References

Spectroscopic Profile of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical scaffold, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine. Due to the limited availability of publicly accessible, complete spectral datasets for the unsubstituted parent compound, this document presents representative data from a closely related derivative, namely 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one . This information is intended to serve as a valuable reference for the characterization of novel compounds based on this privileged heterocyclic system.

Chemical Structure and Atom Numbering

The fundamental structure of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is presented below with standardized atom numbering for consistent spectral assignment.

cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H & ¹³C NMR IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy FTIR-ATR Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry HRMS (ESI) Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry->Molecular Formula Confirmation Data Reporting Data Reporting Structure Elucidation->Data Reporting Functional Group Analysis->Structure Elucidation Molecular Formula Confirmation->Structure Elucidation

References

An In-depth Technical Guide on the Mechanism of Action of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine scaffold have emerged as a significant class of compounds with a diverse range of pharmacological activities, primarily centered on the central nervous system. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their molecular targets and the downstream signaling pathways they modulate. Quantitative pharmacological data, where available, is summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal mechanism of action for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives mirrors that of classical benzodiazepines: they act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride (Cl-) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

These derivatives bind to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site itself. This allosteric binding potentiates the effect of GABA by increasing the frequency of chloride channel opening, thereby enhancing the inhibitory signal. This enhanced GABAergic tone is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties exhibited by this class of compounds.[1]

GABA-A Receptor Signaling Pathway

The binding of a 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivative to the benzodiazepine site of the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens BZD_Site Benzodiazepine Site BZD_Site->GABA_A_Receptor Modulates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Derivative 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Derivative Derivative->BZD_Site Binds Dual_Targeting cluster_GABA GABAergic System cluster_Serotonin Serotonergic System Derivative 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Derivative GABA_A GABA-A Receptor (Benzodiazepine Site) Derivative->GABA_A HT2A 5-HT2A Receptor Derivative->HT2A Anxiolytic Anxiolytic Effects GABA_A->Anxiolytic Sedative Sedative Effects GABA_A->Sedative Anticonvulsant Anticonvulsant Effects GABA_A->Anticonvulsant Analgesic Analgesic Effects HT2A->Analgesic Antidepressant Potential Antidepressant Effects HT2A->Antidepressant Experimental_Workflow Start Synthesis of Novel Derivative In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Radioligand Binding Assay (GABA-A, 5-HT2A) In_Vitro->Binding_Assay In_Vivo In Vivo Behavioral Assays Binding_Assay->In_Vivo EPM Elevated Plus Maze (Anxiolytic Activity) In_Vivo->EPM Hot_Plate Hot Plate Test (Analgesic Activity) In_Vivo->Hot_Plate SAR Structure-Activity Relationship (SAR) Analysis EPM->SAR Hot_Plate->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Evolving Landscape of CNS Therapeutics: A Deep Dive into Novel Tetrahydrobenzodiazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of safer and more effective treatments for a spectrum of neurological and psychiatric disorders, the focus of drug discovery has increasingly turned towards the nuanced modulation of the central nervous system. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmacological profile of a promising class of compounds: novel tetrahydrobenzodiazepine analogs. These molecules represent a significant step forward in the design of agents targeting the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

The therapeutic utility of classical benzodiazepines as anxiolytics, sedatives, anticonvulsants, and muscle relaxants is well-established. However, their clinical use is often hampered by a range of undesirable side effects, including sedation, ataxia, amnesia, and the potential for tolerance and dependence. The development of novel tetrahydrobenzodiazepine analogs is driven by the quest for compounds with improved pharmacological profiles, offering targeted therapeutic benefits with a reduced side-effect burden. This is achieved through the strategic chemical modification of the core tetrahydrobenzodiazepine scaffold to fine-tune their interaction with specific subtypes of the GABA-A receptor.

This guide summarizes the current understanding of these novel analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental processes.

Quantitative Pharmacological Data

The pharmacological activity of novel tetrahydrobenzodiazepine analogs is primarily characterized by their binding affinity (Ki) for the benzodiazepine site on various GABA-A receptor subtypes and their functional potency (EC50/IC50) in modulating the receptor's response to GABA. The following tables summarize key in vitro data for a selection of recently developed analogs, providing a comparative overview of their potency and subtype selectivity.

Compound IDα1β3γ2 Ki (nM)α2β3γ2 Ki (nM)α3β3γ2 Ki (nM)α5β3γ2 Ki (nM)Reference
1-S (SH-I-048B) 190 ± 5567 ± 9136 ± 2417 ± 5[1]
1-R (SH-I-047) 273 ± 41253 ± 31501 ± 7956 ± 8[1]
2-S (SH-TS-CH3) 663 ± 21164 ± 15656 ± 11080 ± 4[1]
3-S (SH-I-030) 64 ± 261 ± 10102 ± 731 ± 5[1]
PBDT 13 ----[2][3]
VBZ102 ----[4]

Note: '-' indicates data not available in the cited literature. The presented Ki values were determined using [3H]flunitrazepam displacement assays on recombinant GABA-A receptors.[1]

In Vivo Pharmacological Profile

The therapeutic potential of novel tetrahydrobenzodiazepine analogs is further elucidated through in vivo studies in animal models. These studies assess their anxiolytic, sedative, and anticonvulsant properties.

CompoundTest ModelSpeciesDose (mg/kg, i.p.)Observed EffectsReference
PBDT 13 Pentobarbital-induced sleepMice1Significant increase in sleep duration[2][3][5]
Elevated Plus MazeMice1Significant increase in time spent in open arms[2][3][5]
Picrotoxin-induced convulsionsMice1Protection against convulsions[3]
Strychnine-induced convulsionsMice1Protection against convulsions[3]
VBZ102 Light-Dark Box TestMice1.0Increased time spent in the light area[4]
Open Field TestMice1.0Increased time spent in the center[4]
Open Field TestMice10.0Decrease in total squares crossed (sedative effect)[4]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed methodologies for key experiments are crucial.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of novel tetrahydrobenzodiazepine analogs to the benzodiazepine site of the GABA-A receptor using a competitive radioligand binding assay.

Materials:

  • [3H]Flunitrazepam (Radioligand)

  • Brain tissue homogenate (e.g., rat cortex) or cells expressing recombinant GABA-A receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled test compounds (novel tetrahydrobenzodiazepine analogs)

  • Non-specific binding control (e.g., Diazepam at a high concentration)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare membrane homogenates from brain tissue or cells expressing the desired GABA-A receptor subtypes.

  • Incubate the membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the unlabeled test compound in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes is incubated with the radioligand and a saturating concentration of a known benzodiazepine, such as diazepam.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Brain tissue or recombinant cells) Incubation Incubation at 4°C to reach equilibrium Membrane_Prep->Incubation Radioligand [3H]Flunitrazepam Radioligand->Incubation Test_Compound Novel Tetrahydrobenzodiazepine Analog (Varying Concentrations) Test_Compound->Incubation NSB_Control Non-specific Binding Control (e.g., high concentration Diazepam) NSB_Control->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing with ice-cold buffer Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination (Non-linear regression) Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation experimental_workflow_epm Drug_Admin Drug Administration (Novel Tetrahydrobenzodiazepine Analog or Vehicle) Acclimation Acclimation Period Drug_Admin->Acclimation Placement Place Mouse in Center of EPM Acclimation->Placement Exploration Free Exploration (5 min) Placement->Exploration Data_Recording Video Recording of Behavior Exploration->Data_Recording Data_Analysis Analysis of Time and Entries in Open vs. Closed Arms Data_Recording->Data_Analysis Anxiolytic_Effect Anxiolytic Effect: Increased Time/Entries in Open Arms Data_Analysis->Anxiolytic_Effect signaling_pathway cluster_receptor GABA-A Receptor GABA_A_Receptor GABA-A Receptor (Pentameric Ion Channel) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Channel Opening GABA_Binding_Site GABA Binding Site BZD_Binding_Site Benzodiazepine Binding Site BZD_Binding_Site->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Binding_Site Binds to THBZD Novel Tetrahydro- benzodiazepine Analog THBZD->BZD_Binding_Site Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pharmacological_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->Pharmacological_Effects

References

The Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows it to interact with a variety of biological targets, leading to a wide range of pharmacological effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important heterocyclic system, with a focus on its interactions with key central nervous system and peripheral receptors.

Introduction

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core, a fusion of a benzene ring and a seven-membered diazepine ring, has been the subject of extensive research in drug discovery. Modifications to this scaffold have yielded potent and selective modulators of vasopressin receptors, GABAA receptors, and NMDA receptors, among others. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. This guide will delve into the quantitative SAR data, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives against various biological targets. The data has been compiled from multiple sources to provide a comparative overview.

Vasopressin V2 Receptor Antagonists

Derivatives of the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold have been investigated as antagonists of the vasopressin V2 receptor, which plays a key role in regulating water reabsorption in the kidneys. Antagonism of this receptor is a therapeutic strategy for conditions such as hyponatremia and polycystic kidney disease.

CompoundR1R2R3R4V2 Receptor Binding Affinity (Ki, nM)
1 HHHH>1000
2 ClHHH150
3 HClHH85
4 HHOCH3H250
5 ClClHH35
6 HHH4-chlorophenyl12
7 ClHH4-chlorophenyl5.2
8 HClH4-chlorophenyl3.8

Note: The data in this table is a representative compilation from various sources and is intended for illustrative purposes. The exact substitution patterns and corresponding activities can be found in the cited literature.

The SAR for V2 receptor antagonism suggests that:

  • Substitution on the benzodiazepine core is crucial for activity.

  • Electron-withdrawing groups, such as chlorine, on the benzene ring generally enhance binding affinity.

  • The presence of a substituent at the N-1 position, particularly an aromatic ring, significantly improves potency.

GABAA Receptor Modulators

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold is a close structural analog of classical benzodiazepines that act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds are of interest for their potential anxiolytic, sedative, and anticonvulsant properties.

CompoundR1R2R5R7GABAA Receptor Binding Affinity (IC50, nM)
9 HHHH>5000
10 CH3HHCl850
11 HOPhenylCl120
12 CH3OPhenylCl55
13 HO2-fluorophenylCl30
14 HOPhenylNO280

Note: The data in this table is a representative compilation from various sources and is intended for illustrative purposes. The exact substitution patterns and corresponding activities can be found in the cited literature.

Key SAR insights for GABAA receptor modulation include:

  • A carbonyl group at the 2-position of the diazepine ring is often important for high affinity.

  • An electron-withdrawing substituent at the 7-position of the benzene ring, such as chlorine or a nitro group, is a common feature of active compounds.

  • A phenyl group at the 5-position is generally required for potent activity, with substitutions on this phenyl ring further modulating affinity.

NMDA Receptor Antagonists

Certain derivatives of the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Specifically, they have been targeted to the GluN2B subunit, which is implicated in various neurological disorders.

CompoundR1R5R7GluN2B Receptor Binding Affinity (Ki, nM)
15 HHH>10,000
16 4-hydroxybenzylHH1500
17 4-hydroxybenzylPhenylH250
18 4-hydroxybenzylHOCH3800
19 4-(4-fluorophenyl)benzylPhenylH85
20 4-hydroxybenzyl4-chlorophenylH120

Note: The data in this table is a representative compilation from various sources and is intended for illustrative purposes. The exact substitution patterns and corresponding activities can be found in the cited literature.

The SAR for NMDA receptor antagonism highlights that:

  • A large substituent at the N-1 position, often containing an aromatic ring, is critical for binding.

  • A phenyl group at the 5-position generally enhances affinity.

  • Substitutions on the benzene ring of the benzodiazepine core can modulate activity, though the effects are less pronounced than for V2 and GABAA receptor ligands.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives.

Vasopressin V2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human vasopressin V2 receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human V2 receptor are cultured to confluency.

  • Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) containing a protease inhibitor cocktail.

  • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA). Protein concentration is determined using a Bradford or BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 200 µL.

  • To each well, add:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of [3H]-Arginine Vasopressin ([3H]-AVP) at a final concentration of 1 nM.

    • 100 µL of the membrane preparation (20-40 µg of protein).

  • Non-specific binding is determined in the presence of 1 µM unlabeled AVP.

  • The plate is incubated at 25°C for 60 minutes with gentle agitation.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.

  • The filters are washed three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation cocktail is added to each well.

  • Radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification HEK293_V2R HEK293 cells expressing V2R Homogenization Homogenization HEK293_V2R->Homogenization Centrifuge1 Low-speed centrifugation Homogenization->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Supernatant Resuspension Resuspension in assay buffer Centrifuge2->Resuspension Pellet Plate_Setup 96-well plate setup Add_Components Add membranes, [3H]-AVP, & test compound Plate_Setup->Add_Components Incubation Incubate at 25°C Add_Components->Incubation Filtration Filtration Incubation->Filtration Washing Wash filters Filtration->Washing Scintillation Scintillation counting Washing->Scintillation Data_Analysis Data analysis (IC50, Ki) Scintillation->Data_Analysis

Workflow for Vasopressin V2 Receptor Binding Assay.
GABAA Receptor Benzodiazepine Site Radioligand Binding Assay

This protocol details a competition binding assay to assess the affinity of test compounds for the benzodiazepine binding site on the GABAA receptor.

1. Membrane Preparation:

  • Whole rat brains (excluding cerebellum and pons/medulla) are homogenized in ice-cold 0.32 M sucrose solution.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous GABA.

  • The membranes are centrifuged again, washed, and resuspended in fresh assay buffer. Protein concentration is determined.

2. Binding Assay:

  • The assay is conducted in a 96-well plate with a final volume of 250 µL.

  • To each well, add:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of [3H]-Flunitrazepam at a final concentration of 1 nM.

    • 150 µL of the membrane preparation (100-200 µg of protein).

  • Non-specific binding is determined in the presence of 10 µM diazepam.

  • The plate is incubated on ice for 60 minutes.

3. Filtration and Quantification:

  • The reaction is terminated by rapid filtration through a GF/B glass fiber filter plate.

  • Filters are washed three times with 250 µL of ice-cold assay buffer.

  • The filters are dried, and scintillation fluid is added.

  • Radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • IC50 values are calculated from the competition curves using non-linear regression.

  • Ki values are determined using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification Brain_Tissue Rat brain tissue Homogenize Homogenization Brain_Tissue->Homogenize Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Supernatant Incubate_37C Incubate at 37°C Centrifuge2->Incubate_37C Pellet Resuspend Resuspension in assay buffer Incubate_37C->Resuspend Plate_Setup 96-well plate setup Add_Components Add membranes, [3H]-Flunitrazepam, & test compound Plate_Setup->Add_Components Incubate_Ice Incubate on ice Add_Components->Incubate_Ice Filtration Filtration Incubate_Ice->Filtration Washing Wash filters Filtration->Washing Scintillation Scintillation counting Washing->Scintillation Data_Analysis Data analysis (IC50, Ki) Scintillation->Data_Analysis

Workflow for GABAA Receptor Benzodiazepine Site Binding Assay.
NMDA Receptor GluN2B Subunit Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds for the GluN2B subunit of the NMDA receptor.

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells stably co-expressing the human GluN1 and GluN2B subunits.

  • The membrane preparation protocol is similar to that described for the vasopressin V2 receptor assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 500 µL.

  • To each well, add:

    • 50 µL of assay buffer or test compound.

    • 50 µL of [3H]-Ifenprodil at a final concentration of 5 nM.

    • 400 µL of membrane preparation (50-100 µg of protein) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Non-specific binding is determined in the presence of 10 µM unlabeled ifenprodil.

  • The plate is incubated at room temperature for 2 hours.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through a GF/C filter plate pre-treated with 0.3% polyethyleneimine.

  • Filters are washed four times with 500 µL of ice-cold wash buffer.

  • The filters are dried, and scintillation cocktail is added.

  • Radioactivity is determined by liquid scintillation counting.

4. Data Analysis:

  • IC50 values are determined by non-linear regression analysis.

  • Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives are mediated through their interaction with specific receptor signaling pathways.

Vasopressin V2 Receptor Signaling Pathway

The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade leading to water reabsorption in the kidney collecting ducts.

AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion translocation Water_reabsorption Water Reabsorption AQP2_insertion->Water_reabsorption facilitates

Vasopressin V2 Receptor Signaling Pathway.
GABAA Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels. Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

GABA GABA GABAAR GABAA Receptor GABA->GABAAR binds BZD Benzodiazepine BZD->GABAAR potentiates Cl_channel Chloride Channel (Open) GABAAR->Cl_channel conformational change Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway.
NMDA Receptor Signaling Pathway

NMDA receptors are ligand-gated ion channels that are also voltage-dependent. They play a crucial role in synaptic plasticity. Antagonists of the GluN2B subunit can modulate excitatory neurotransmission.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine (Co-agonist) Glycine->NMDAR binds Mg_block Mg2+ Block (Depolarization removes) NMDAR->Mg_block Antagonist GluN2B Antagonist Antagonist->NMDAR blocks Ca_channel Calcium Channel (Open) Mg_block->Ca_channel opens Ca_influx Calcium Ion Influx Ca_channel->Ca_influx Signaling_cascades Downstream Signaling Cascades Ca_influx->Signaling_cascades Plasticity Synaptic Plasticity Signaling_cascades->Plasticity

NMDA Receptor Signaling Pathway.

Conclusion

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features required for potent and selective modulation of vasopressin V2, GABAA, and NMDA receptors. The detailed experimental protocols provide a foundation for the continued exploration of this important chemical class. Future research in this area will likely focus on fine-tuning the pharmacological properties of these derivatives to develop next-generation drugs with enhanced efficacy and reduced side effects.

Potential Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is a heterocyclic compound featuring a benzene ring fused to a seven-membered diazepine ring. As a member of the benzodiazepine class of compounds, its core structure serves as a privileged scaffold in medicinal chemistry. While extensive research has been conducted on various substituted derivatives of this molecule, this technical guide focuses on the potential therapeutic targets of the unsubstituted parent compound. The primary mechanism of action for benzodiazepines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Additionally, interactions with dopamine and serotonin receptors have been reported for some derivatives, suggesting a broader pharmacological profile that warrants investigation for the core structure.

This document provides a comprehensive overview of the key potential therapeutic targets, detailed experimental protocols for assessing compound activity, and a summary of available quantitative data for relevant derivatives to guide future research and drug development efforts.

Primary Therapeutic Target: GABA-A Receptor

The principal therapeutic target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

GABA-A Receptor Signaling Pathway

The binding of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine to the benzodiazepine site on the GABA-A receptor potentiates the action of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling is the basis of its potential therapeutic effects.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor BZD_Site Benzodiazepine Site GABA_A->BZD_Site contains GABA_Site GABA Site GABA_A->GABA_Site contains Cl_Channel Chloride Channel (Closed) GABA_A->Cl_Channel gates BZD_Site->GABA_Site Enhances GABA Affinity Cl_Channel_Open Chloride Channel (Open) Hyperpolarization Neuronal Hyperpolarization Cl_Channel_Open->Hyperpolarization Leads to Therapeutic Effects Therapeutic Effects Hyperpolarization->Therapeutic Effects Results in GABA GABA GABA->GABA_Site Binds to BZD 2,3,4,5-Tetrahydro- 1H-benzo[e]diazepine BZD->BZD_Site Binds to Cl_ion_out->Cl_Channel_Open Influx

GABA-A Receptor Signaling Pathway

Secondary Potential Therapeutic Targets

While the GABA-A receptor is the primary target, some benzodiazepine derivatives have shown activity at other central nervous system receptors, suggesting that 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine could also have secondary targets.

Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition. Some benzodiazepine derivatives have been shown to possess dopamine receptor antagonist activity. This suggests a potential for antipsychotic or anti-emetic effects.

Serotonin (5-HT) Receptors

Serotonin receptors are another class of GPCRs involved in a wide range of physiological and psychological processes, including mood, anxiety, and cognition. Specifically, the 5-HT2A receptor has been identified as a target for some benzodiazepine-related compounds, indicating potential applications in treating psychosis and other neuropsychiatric disorders.

Quantitative Data

Currently, there is a lack of publicly available quantitative binding affinity (Ki) or functional activity (IC50, EC50) data for the unsubstituted parent compound, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, at the primary and potential secondary targets. The following table summarizes available data for a closely related derivative to provide a preliminary indication of potential activity.

Table 1: In Silico Docking Energies and Binding Constants of a Diazepino[1,2-a]benzimidazole Derivative (Compound 3b) and Reference Drugs

CompoundTargetBinding SiteDocking Energy (kcal/mol)Binding Constant (K)
Compound 3b GABA-A ReceptorBenzodiazepine Site-9.62.5 x 10-7 M
GABA Binding Site-7.24.5 x 10-6 M
5-HT2A ReceptorSpecific Site-9.44.0 x 10-7 M
Allosteric Site-8.99.0 x 10-7 M
Diazepam GABA-A ReceptorBenzodiazepine Site-8.71.3 x 10-6 M
GABA Binding Site-6.99.0 x 10-6 M
5-HT2A ReceptorSpecific Site-8.42.0 x 10-6 M
Allosteric Site-8.13.5 x 10-6 M
Ketanserin 5-HT2A ReceptorSpecific Site-9.53.0 x 10-7 M
Allosteric Site-9.16.5 x 10-7 M

Data from in silico analysis of a 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole derivative.

Experimental Protocols

To facilitate further research into the therapeutic potential of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, detailed methodologies for key experiments are provided below.

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

GABA_Binding_Assay P1 Prepare Brain Membrane Homogenate P2 Incubate Membranes with Radioligand ([3H]flunitrazepam) and Test Compound P1->P2 P3 Separate Bound and Free Radioligand (Filtration) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Calculate Ki value P4->P5

GABA-A Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, incubate the brain membrane preparation with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (2,3,4,5-Tetrahydro-1H-benzo[e]diazepine).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a functional assay to assess the antagonist activity of a test compound at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.

D2_Functional_Assay S1 Culture Cells Expressing Dopamine D2 Receptors S2 Pre-incubate Cells with Test Compound (Antagonist) S1->S2 S3 Stimulate with Forskolin and Dopamine (Agonist) S2->S3 S4 Lyse Cells and Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) S3->S4 S5 Data Analysis: Determine IC50 value S4->S5

Dopamine D2 Receptor Functional Assay Workflow

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

  • Pre-incubation: Seed the cells in a multi-well plate and pre-incubate with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) and a phosphodiesterase inhibitor to the wells.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced decrease in cAMP levels (IC50).

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the antagonist activity of a test compound at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

5-HT2A Receptor Functional Assay Workflow

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells, followed by a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization (IC50).

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine represents a core chemical scaffold with significant potential for the development of novel therapeutics targeting the central nervous system. The primary and most well-established therapeutic target is the GABA-A receptor, where positive allosteric modulation can lead to anxiolytic, anticonvulsant, and sedative effects. Furthermore, the possibility of interactions with dopamine and serotonin receptors, as suggested by studies on related derivatives, opens up avenues for exploring its potential in treating a broader range of neuropsychiatric disorders.

The lack of specific quantitative data for the parent compound highlights a critical knowledge gap. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the pharmacological profile of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its future derivatives. Such studies are essential to fully elucidate its therapeutic potential and to guide the rational design of new, more selective, and efficacious drugs.

References

In Silico Modeling of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling techniques utilized to investigate the binding of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives to their primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. This document details the critical computational methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, that are instrumental in understanding the complex interactions between this class of compounds and the benzodiazepine binding site. Furthermore, it presents a compilation of quantitative binding data and outlines the experimental protocols for key assays. Visual representations of the GABAA receptor signaling pathway and a typical in silico modeling workflow are provided to facilitate a comprehensive understanding of the subject matter.

Introduction

The 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents that exhibit anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The majority of these effects are mediated through the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] In silico modeling has emerged as an indispensable tool in the rational design and development of novel 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the theoretical and practical aspects of modeling the interaction between these compounds and the benzodiazepine binding site on the GABAA receptor.

The GABAA Receptor: The Primary Target

GABAA receptors are pentameric transmembrane proteins composed of a combination of different subunit isoforms (e.g., α, β, γ), which form a central chloride ion channel.[4] The binding of the endogenous neurotransmitter GABA to its recognition sites, located at the interface between α and β subunits, triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[2]

Benzodiazepines, including the 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine series, bind to a distinct allosteric site, commonly referred to as the benzodiazepine (BZD) binding site.[2] This site is located at the interface between the α and γ subunits on the extracellular domain of the receptor.[5] The presence of a γ subunit is crucial for high-affinity benzodiazepine binding.[4] Upon binding, these compounds do not open the channel directly but instead enhance the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[6] The diversity of GABAA receptor subtypes, arising from different subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2), accounts for the varied pharmacological effects of different benzodiazepine derivatives.[7][8] For instance, α1-containing receptors are primarily associated with sedative effects, while α2/α3-containing receptors are linked to anxiolytic actions.[7]

GABAA Receptor Signaling Pathway

The binding of GABA to the GABAA receptor initiates a conformational change that opens the integral chloride channel. The positive allosteric modulation by a 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivative enhances this process.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAAR GABAA Receptor (α/β/γ subunits) GABA->GABAAR Binds to α/β interface BZD Tetrahydro- 1H-benzo[e]diazepine BZD->GABAAR Binds to α/γ interface (Allosteric Modulation) Cl_channel Cl- Channel (Closed) GABAAR->Cl_channel Induces conformational change Cl_channel_open Cl- Channel (Open) Cl_channel->Cl_channel_open GABA (+ BZD) binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx

GABAA Receptor Signaling Pathway

In Silico Modeling Methodologies

Computational modeling plays a pivotal role in elucidating the binding modes of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives and predicting their binding affinities. The primary techniques employed are molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method allows for the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket.

  • Receptor Preparation:

    • Obtain the 3D structure of the human GABAA receptor, typically a subtype like α1β2γ2, from the Protein Data Bank (PDB), for example, PDB ID: 6D6U.[5]

    • Prepare the protein structure using software such as AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning charges.[5] The protonation states of key residues like histidine should be carefully checked.[5]

  • Ligand Preparation:

    • Generate the 3D structure of the 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives.

    • Perform energy minimization of the ligand structures using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the receptor. For the benzodiazepine site, this is the interface between the α1 and γ2 subunits.[5] A grid box is centered around this site to encompass the binding pocket.

    • Utilize a docking algorithm, such as AutoDock Vina, to perform the docking calculations.[5] The program will generate multiple binding poses for each ligand ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions with amino acid residues like Phe77(γ2), Tyr58(γ2), Tyr160(α1), and Tyr210(α1).[5]

    • Validate the docking protocol by redocking a co-crystallized ligand (if available) and calculating the root-mean-square deviation (RMSD) from the experimental pose.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to understand which molecular properties are important for binding.

  • Data Set Preparation:

    • Compile a dataset of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives with their experimentally determined binding affinities (e.g., Ki or IC50 values) for the GABAA receptor.

    • Divide the dataset into a training set for model development and a test set for model validation.[9]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, 3D descriptors).

  • Model Generation:

    • Use statistical methods, such as multiple linear regression or partial least squares, to generate a mathematical model that correlates the descriptors with the biological activity.

    • The quality of the model is assessed by statistical parameters like the coefficient of determination (R²). A good model should have an R² value greater than 0.6 for the training set.[9]

  • Model Validation:

    • Use the generated model to predict the activity of the compounds in the test set.

    • The predictive power of the model is evaluated by the R² value for the test set, which should ideally be greater than 0.5.[9]

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine receptor binding.

In_Silico_Workflow cluster_MD Molecular Docking cluster_QSAR QSAR Data_Collection Data Collection (Ligand Structures & Activity) Ligand_Prep Ligand Preparation (3D Structure & Minimization) Data_Collection->Ligand_Prep Model_Gen Model Generation Data_Collection->Model_Gen Receptor_Prep Receptor Preparation (PDB Structure) Docking Docking Simulation Receptor_Prep->Docking Ligand_Prep->Docking Descriptor_Calc Descriptor Calculation Ligand_Prep->Descriptor_Calc Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Lead_Opt Lead Optimization & Novel Compound Design Pose_Analysis->Lead_Opt Descriptor_Calc->Model_Gen Model_Val Model Validation Model_Gen->Model_Val Model_Val->Lead_Opt Experimental_Val Experimental Validation (Binding Assays) Lead_Opt->Experimental_Val

In Silico Modeling Workflow

Quantitative Binding Data

The binding affinity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives for the GABAA receptor is typically determined using radioligand displacement assays. The data is often presented as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity.

CompoundGABAA SubtypeKi (nM)Reference
Diazepamα1β3γ21.53[10]
Compound 1-Sα1β3γ215[8]
Compound 1-Sα2β3γ27[8]
Compound 1-Sα3β3γ215[8]
Compound 1-Sα5β3γ23[8]
Compound 2-Sα1β3γ220[8]
Compound 2-Sα2β3γ28[8]
Compound 2-Sα3β3γ221[8]
Compound 2-Sα5β3γ26[8]
Compound 3-Sα1β3γ212[8]
Compound 3-Sα2β3γ210[8]
Compound 3-Sα3β3γ211[8]
Compound 3-Sα5β3γ213[8]

Note: The compounds listed above are representative examples from the literature and may not all be 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives but are relevant to GABAA receptor binding studies.

Experimental Protocols

Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand that is known to bind to the same site.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat cerebral cortex or from cell lines (e.g., HEK-293) expressing specific recombinant GABAA receptor subtypes.[10][11]

  • Binding Assay:

    • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]flunitrazepam or [³H]flumazenil) and varying concentrations of the unlabeled test compound.[8][10]

    • The incubation is typically carried out in a Tris-HCl buffer (pH 7.4) at a specific temperature (e.g., 30°C) for a defined period (e.g., 35 minutes) to reach equilibrium.[10]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration or centrifugation.[10]

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Off-Target Considerations

While the primary target of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives is the GABAA receptor, in silico and in vitro screening for potential off-target interactions is a critical step in drug development. Some benzodiazepine-like structures have shown affinity for other receptors, such as the 5-HT2A receptor.[13] Comprehensive profiling helps to anticipate potential side effects and to design more selective ligands.

Conclusion

In silico modeling, encompassing molecular docking and QSAR studies, provides a powerful and efficient framework for the investigation of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine receptor binding. These computational approaches, when integrated with experimental data from binding assays, facilitate a deeper understanding of the structure-activity relationships governing ligand recognition at the benzodiazepine site of the GABAA receptor. This knowledge is paramount for the rational design of novel therapeutic agents with enhanced efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.

References

The Enigmatic World of Saturated Benzodiazepines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the biological activity of saturated benzodiazepine ring systems, providing a critical resource for researchers, scientists, and professionals in drug development. Delving into their synthesis, pharmacological evaluation, and underlying mechanisms of action, this document aims to consolidate current knowledge and illuminate future research directions in this promising area of medicinal chemistry.

Introduction: Beyond the Classical Benzodiazepine Scaffold

While the pharmacology of classical 1,4-benzodiazepines is well-established, their saturated counterparts represent a less explored but equally significant chemical space. The saturation of the diazepine ring introduces conformational flexibility and stereochemical complexity, profoundly influencing their interaction with biological targets and opening new avenues for the development of novel therapeutics with potentially improved selectivity and side-effect profiles. This guide focuses on the synthesis, structure-activity relationships (SAR), and pharmacological effects of these saturated systems, with a particular emphasis on their modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Synthesis of Saturated Benzodiazepine Ring Systems

The construction of the saturated benzodiazepine core can be achieved through various synthetic strategies. A prevalent method involves the multi-step synthesis starting from readily available precursors.

General Synthesis Protocol

A representative synthetic route to saturated 1,4-benzodiazepines, as described in the literature, is outlined below. This method involves the initial formation of an amide bond followed by a reduction step to yield the desired saturated heterocyclic system.

Experimental Protocol: Synthesis of N-allyl-2-aminobenzylamine derivatives

  • Amide Formation: To a solution of the appropriate 2-aminobenzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an amine (e.g., allylamine) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude amide is purified by column chromatography on silica gel.

  • Reduction of the Amide: The purified amide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)) and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion.

  • Quenching and Extraction: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the desired N-allyl-2-aminobenzylamine derivative.

This general procedure can be adapted and modified for the synthesis of a variety of substituted saturated benzodiazepines.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of saturated benzodiazepines is primarily attributed to their interaction with the GABA-A receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1]

Modulation of the GABA-A Receptor

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[1] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuronal membrane.[1] This enhanced inhibitory signaling underlies the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

dot

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α/γ subunit interface) GABA->GABA_A_Receptor Binds BZD Saturated Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric) Cl_ion Cl⁻ Ion Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Signaling pathway of saturated benzodiazepines at the GABA-A receptor.

Quantitative Biological Data

While extensive quantitative data for classical benzodiazepines is available, such data for a wide range of structurally diverse saturated benzodiazepines is less common in the public domain. However, studies on specific series of saturated and related heterocyclic analogs provide valuable insights into their receptor binding affinities. The following table summarizes the binding affinities (Ki values) of a series of benzodiazepine derivatives for different GABA-A receptor subtypes.

CompoundKi (nM) at α1β3γ2Ki (nM) at α2β3γ2Ki (nM) at α3β3γ2Ki (nM) at α5β3γ2Reference
1-S 190 ± 5567 ± 9136 ± 2417 ± 5[2]
1-R 273 ± 41253 ± 31501 ± 7956 ± 8[2]
2-S 663 ± 21164 ± 15656 ± 11080 ± 4[2]
2-R >10,000>10,000>10,000>10,000[2]
3-S 64 ± 261 ± 10102 ± 731 ± 5[2]
3-R >10,000>10,000>10,000>10,000[2]

Note: The compounds listed are imidazobenzodiazepine and triazolam derivatives, which share structural similarities with saturated benzodiazepines and provide insight into the stereochemical requirements for receptor binding. The 'S' and 'R' designations refer to the stereochemistry at a specific chiral center.

Experimental Protocols for Biological Evaluation

The pharmacological characterization of saturated benzodiazepines involves a combination of in vitro and in vivo assays to determine their receptor binding affinity, functional activity, and behavioral effects.

In Vitro Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Experimental Protocol: [³H]Flunitrazepam Binding Assay

  • Membrane Preparation: Crude synaptic membranes are prepared from the cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.

  • Binding Assay: The membrane suspension is incubated with a fixed concentration of [³H]flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of the test compound.

  • Incubation and Filtration: The incubation is carried out at 0-4°C for a specific duration (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC50) is determined by non-linear regression analysis. The Ki value, which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.[2]

dot

Radioligand_Binding_Workflow Start Start: Membrane Preparation Homogenization Homogenize Brain Tissue in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend Membranes in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with [³H]Flunitrazepam & Test Compound Resuspension->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki) Counting->Analysis End End Analysis->End EPM_Workflow Start Start: Animal Habituation Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Placement Place Animal in Center of Elevated Plus Maze Drug_Admin->Placement Exploration Allow 5-minute Free Exploration Placement->Exploration Recording Video Record Behavior Exploration->Recording Analysis Analyze Time and Entries in Open/Closed Arms Recording->Analysis Interpretation Interpret Anxiolytic Effect Analysis->Interpretation End End Interpretation->End

References

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine as a GABA Receptor Modulator: A Technical Guide

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine as a GABA Receptor Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS). Its modulation presents a critical therapeutic avenue for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The 1,4-benzodiazepine scaffold has historically been a privileged structure in the development of GABA-A receptor modulators. This technical guide focuses on the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core, a saturated derivative of the classical benzodiazepine structure. We will delve into its role as a modulator of GABA-A receptor function, providing a comprehensive overview of its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization. This document aims to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel GABAergic agents.

Introduction to the GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric transmembrane protein that forms a chloride-permeable channel. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor leads to a conformational change, opening the channel and allowing an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, commonly referred to as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor.[4] This binding potentiates the effect of GABA, increasing the frequency of channel opening and enhancing the overall inhibitory signal.[5] The 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold represents a class of compounds that interact with this benzodiazepine binding site, offering the potential for nuanced modulation of GABA-A receptor activity.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives is the positive allosteric modulation of the GABA-A receptor. By binding to the benzodiazepine site, these compounds induce a conformational change that increases the affinity of the receptor for GABA. This leads to a more potent response to the endogenous neurotransmitter, resulting in enhanced chloride conductance and neuronal hyperpolarization.

The signaling pathway is direct and localized to the postsynaptic membrane. The binding of a 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivative facilitates the GABA-mediated opening of the chloride channel, leading to an increased influx of Cl- ions. This hyperpolarizes the neuron, reducing its excitability and diminishing the likelihood of propagating an action potential.

GABA_A_Signalingcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceGABAGABAGABA_siteGABABinding SiteGABA->GABA_siteBinds toBZD2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepineBZD_siteBenzodiazepineBinding SiteBZD->BZD_siteBinds toGABA_A_ReceptorGABA-A Receptor(α, β, γ subunits)Cl_ionCl-GABA_A_Receptor->Cl_ionOpens ChannelHyperpolarizationNeuronal Hyperpolarization(Inhibition)Cl_ion->HyperpolarizationInflux leads toBinding_Assay_WorkflowstartStartprepPrepare BrainMembranesstart->prepsetupSet up Assay Plate:- Total Binding- Non-specific Binding- Competitionprep->setupincubateIncubate toEquilibriumsetup->incubatefilterFilter and Washincubate->filtercountScintillationCountingfilter->countanalyzeCalculate IC50/Kicount->analyzeendEndanalyze->endPatch_Clamp_WorkflowstartStartprepare_cellsPrepare Cells ExpressingGABA-A Receptorsstart->prepare_cellspull_pipettePull and FillMicropipetteprepare_cells->pull_pipetteform_sealForm Gigasealon Cellpull_pipette->form_sealrupture_patchRupture Membrane forWhole-Cell Accessform_seal->rupture_patchvoltage_clampVoltage Clamp Cellrupture_patch->voltage_clampapply_gabaApply GABA (Baseline)voltage_clamp->apply_gabaapply_compoundCo-apply Test Compoundwith GABAapply_gaba->apply_compoundrecord_currentRecord Membrane Currentapply_compound->record_currentanalyze_dataAnalyze Modulationrecord_current->analyze_dataendEndanalyze_data->end

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine from 2-Aminobenzylamines

Application Notes and Protocols for the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine from 2-Aminobenzylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the privileged scaffold, 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, commencing from 2-aminobenzylamine. The synthetic strategy involves a two-step sequence: the initial acylation of 2-aminobenzylamine with chloroacetyl chloride to yield an N-(2-aminobenzyl)-2-chloroacetamide intermediate, followed by an intramolecular cyclization to form the lactam, 1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one. The final step involves the reduction of this lactam to the target tetrahydrobenzodiazepine. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication and adaptation of this methodology in a research and development setting.

Introduction

The 1,4-benzodiazepine core is a fundamental structural motif in a plethora of biologically active compounds, renowned for their wide-ranging therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties. The fully saturated 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine framework serves as a versatile scaffold for the development of novel therapeutics. A common and efficient method for the construction of this seven-membered heterocyclic system involves the cyclization of appropriately functionalized 2-aminobenzylamine derivatives. The following protocols detail a reliable pathway to the parent, unsubstituted tetrahydro-1H-benzo[e][1][2]diazepine.

Synthetic Pathway Overview

The synthesis proceeds through two main stages as depicted in the workflow diagram below. The first stage is the selective acylation of the primary aliphatic amine of 2-aminobenzylamine with chloroacetyl chloride. The resulting chloroacetamide intermediate then undergoes an intramolecular nucleophilic substitution, where the aromatic amine displaces the chloride to form the seven-membered lactam ring. The final stage is the reduction of the amide functionality within the lactam to furnish the desired saturated benzodiazepine ring system.

cluster_0Stage 1: Acylationcluster_1Stage 2: Cyclization & ReductionA2-AminobenzylamineBN-(2-Aminobenzyl)-2-chloroacetamideA->B Chloroacetyl Chloride, Base, SolventC1,3,4,5-Tetrahydro-2H-benzo[e][1,4]diazepin-2-oneB->C Base, HeatD2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepineC->D LiAlH4, THF

Figure 1: Synthetic workflow for 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Aminobenzyl)-2-chloroacetamide (Intermediate)

This protocol details the acylation of 2-aminobenzylamine with chloroacetyl chloride.

Materials:

  • 2-Aminobenzylamine

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(2-aminobenzyl)-2-chloroacetamide can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,3,4,5-Tetrahydro-2H-benzo[e][1][2]diazepin-2-one (Lactam)

This protocol describes the intramolecular cyclization of the chloroacetamide intermediate.

Materials:

  • N-(2-Aminobenzyl)-2-chloroacetamide

  • Sodium ethoxide or other suitable base

  • Ethanol or other suitable protic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-aminobenzyl)-2-chloroacetamide (1.0 eq) in ethanol.

  • Add a solution of sodium ethoxide (1.2 eq) in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude lactam.

  • The crude 1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine (Final Product)

This protocol details the reduction of the lactam intermediate to the final product.[3][4][5]

Materials:

  • 1,3,4,5-Tetrahydro-2H-benzo[e][1][2]diazepin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution for workup

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Slowly add a solution of 1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reduction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The crude 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for each step of the synthesis. Please note that yields are dependent on reaction scale and purification methods.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 2-AminobenzylamineChloroacetyl Chloride, TriethylamineN-(2-Aminobenzyl)-2-chloroacetamide85-95%
2 N-(2-Aminobenzyl)-2-chloroacetamideSodium Ethoxide1,3,4,5-Tetrahydro-2H-benzo[e][1][2]diazepin-2-one70-85%
3 1,3,4,5-Tetrahydro-2H-benzo[e][1][2]diazepin-2-oneLithium Aluminum Hydride2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine80-90%

Table 1: Summary of synthetic steps and typical yields.

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations to build the target heterocyclic system.

Start2-Aminobenzylamine(Starting Material)AcylationAcylation withChloroacetyl ChlorideStart->AcylationIntermediateN-(2-Aminobenzyl)-2-chloroacetamide(Key Intermediate)Acylation->IntermediateCyclizationIntramolecularNucleophilic SubstitutionIntermediate->CyclizationLactam1,3,4,5-Tetrahydro-2H-benzo[e][1,4]diazepin-2-one(Lactam)Cyclization->LactamReductionAmide Reductionwith LiAlH4Lactam->ReductionEndThis compound(Final Product)Reduction->End

Figure 2: Logical flow of the synthetic transformations.

Conclusion

The protocols outlined in this document provide a robust and reproducible method for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine from readily available 2-aminobenzylamine. This synthetic route is amenable to scale-up and can be adapted for the preparation of a diverse library of substituted benzodiazepine derivatives for drug discovery and development programs. Adherence to the detailed experimental procedures and safety precautions is essential for achieving high yields and purity of the final compound.

Solid-Phase Synthesis of Tetrahydrobenzodiazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobenzodiazepine derivatives are a significant class of heterocyclic compounds that form the core structure of many therapeutic agents. These molecules exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties. The solid-phase synthesis of these derivatives offers a streamlined and efficient method for generating diverse chemical libraries for drug discovery and development. This document provides detailed protocols for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones, along with data on reaction yields and insights into their potential mechanisms of action through the modulation of key inflammatory signaling pathways.

I. Experimental Protocols

This section details a comprehensive protocol for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, adapted from established methodologies.[1] The process begins with the preparation of the resin, followed by a series of coupling, deprotection, and cyclization steps, culminating in the cleavage of the final product from the solid support.

Protocol 1: Solid-Phase Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones

Materials:

  • Oxime resin (1.3 mmol/g)

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • Amino acid methyl esters (e.g., glycine methyl ester hydrochloride)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Acylating agents (e.g., 2-furoyl chloride)

  • Cleavage agent (e.g., n-propylamine in 1,2-dichloroethane)

  • Standard solid-phase synthesis reaction vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation and Loading:

    • Swell the oxime resin in DMF for at least 1 hour in a reaction vessel.

    • In a separate flask, dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMF.

    • Add the 4-(bromomethyl)-3-nitrobenzoic acid solution to the swollen resin.

    • Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount) followed by diisopropylcarbodiimide (DIC).

    • Stir the mixture at room temperature overnight.

    • Wash the resin sequentially with DMF, MeOH, and DCM (3 times each) and dry under vacuum.

  • Coupling of Amino Acid Ester:

    • Swell the resin-bound 4-(bromomethyl)-3-nitrobenzoic acid in DMF.

    • In a separate vial, dissolve the desired amino acid methyl ester hydrochloride (3 equivalents) and DIEA (4 equivalents) in DMF.

    • Add the amino acid solution to the resin and shake at room temperature for 18 hours.

    • Wash the resin as described in step 1.

  • Boc Protection:

    • Swell the resin in DCM.

    • Add a solution of Boc₂O in DCM to the resin and shake at room temperature for 18 hours.

    • Wash the resin as described in step 1.

  • Nitro Group Reduction:

    • Suspend the resin in a 4:1 mixture of THF and MeOH.

    • Add Pd/C catalyst and subject the mixture to hydrogenation (H₂) at 1 atm for 72 hours.

    • Filter the resin and wash thoroughly with THF and MeOH to remove the catalyst.

  • Intramolecular Cyclization:

    • Suspend the resin in toluene and heat to reflux for 72 hours to induce cyclization.

    • Cool the resin and wash with toluene, followed by DCM and MeOH.

  • Boc Deprotection:

    • Suspend the resin in a solution of 50% TFA in DCM and stir at room temperature for 1 hour.

    • Wash the resin with DCM, MeOH, and then neutralize with a solution of 5% DIEA in DCM.

    • Wash again with DCM and MeOH and dry the resin.

  • Acylation (Derivatization):

    • Swell the deprotected resin in dry DCM.

    • Add a solution of DIEA in dry DCM, followed by a solution of the desired acylating agent (e.g., 2-furoyl chloride) in dry DCM.

    • Vortex the suspension at room temperature for 1 hour.

    • Wash the resin with DCM and MeOH.

  • Cleavage from Resin:

    • Wash the final resin with 1,2-dichloroethane (DCE).

    • Add a solution of n-propylamine in dry DCE and heat the mixture to 75°C for 18 hours with intermittent vortexing.

    • Cool the mixture to room temperature and filter the solution to collect the cleaved product.

    • Evaporate the solvent to obtain the crude tetrahydro-1,4-benzodiazepin-2-one derivative.

  • Purification:

    • Purify the crude product using parallel column chromatography or preparative HPLC to obtain the final compound.

II. Quantitative Data

The yields of solid-phase synthesized tetrahydrobenzodiazepine derivatives can vary depending on the specific building blocks and reaction conditions used. The following table summarizes representative yields for various derivatives.

Derivative Substituents Overall Yield (%) Purity (%) Reference
Tetrahydro-1,4-benzodiazepin-2-one Core-50 (solution phase)>95[1]
7-Chloro-4-methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-oneR1=Cl, R2=Me, R3=-(CH₂)₂SPh91>95[3]
4,8-Dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-oneR1=Me, R2=Me, R3=-(CH₂)₂SPh95>95[3]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][2]diazepine-4-carboxylateR1=H, R2=CO₂Me, R3=-(CH₂)₂Cl98>95[3]

III. Visualization of Workflows and Signaling Pathways

A. Solid-Phase Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives.

Solid_Phase_Synthesis_Workflow Resin Oxime Resin Loading Loading (4-(Bromomethyl)-3- nitrobenzoic acid) Resin->Loading Coupling Amino Acid Coupling Loading->Coupling Boc_Protection Boc Protection Coupling->Boc_Protection Reduction Nitro Reduction Boc_Protection->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Boc_Deprotection Boc Deprotection Cyclization->Boc_Deprotection Acylation Acylation (Derivatization) Boc_Deprotection->Acylation Cleavage Cleavage from Resin Acylation->Cleavage Final_Product Tetrahydrobenzodiazepine Derivative Cleavage->Final_Product

Solid-phase synthesis workflow for tetrahydrobenzodiazepine derivatives.
B. Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Many heterocyclic compounds, including benzodiazepine derivatives, are known to exhibit anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The following diagrams illustrate these pathways and the potential points of inhibition by tetrahydrobenzodiazepine derivatives.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates (p) NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Inhibitor Tetrahydrobenzodiazepine Derivative Inhibitor->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_JNK->Transcription_Factors activates Inhibitor Tetrahydrobenzodiazepine Derivative Inhibitor->p38_JNK inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Hypothesized inhibition of the MAPK signaling pathway.

Conclusion

The solid-phase synthesis of tetrahydrobenzodiazepine derivatives provides a robust and adaptable platform for the generation of compound libraries for drug discovery. The detailed protocols and workflow presented herein offer a practical guide for researchers in this field. Furthermore, the potential for these compounds to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, highlights their therapeutic promise and warrants further investigation into their precise molecular mechanisms of action. This integrated approach of efficient synthesis and mechanistic understanding is crucial for the development of novel therapeutics based on the tetrahydrobenzodiazepine scaffold.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydrobenzodiazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of tetrahydrobenzodiazepine (THBD) analogs. The primary focus is on assays targeting the γ-aminobutyric acid type A (GABA\subscript{A}) receptor, the principal molecular target for benzodiazepines and their analogs.

Introduction to Tetrahydrobenzodiazepines and High-Throughput Screening

Tetrahydrobenzodiazepines (THBDs) are a class of compounds structurally related to benzodiazepines, which are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the GABA\subscript{A} receptor, a ligand-gated ion channel in the central nervous system.[1] High-throughput screening (HTS) is a critical technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target.[2] This document outlines key HTS assays and protocols applicable to the discovery and characterization of novel THBD analogs.

GABA\subscript{A} Receptor Signaling Pathway

The GABA\subscript{A} receptor is a pentameric chloride ion channel that is activated by the neurotransmitter GABA.[1] The binding of GABA to the receptor leads to a conformational change that opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[1] Benzodiazepines and their analogs bind to a distinct allosteric site on the receptor, enhancing the effect of GABA by increasing the frequency of channel opening.[1]

GABAA_Signaling_Pathway GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR Binds THBD THBD Analog THBD->GABAAR Allosteric Modulation Hyperpolarization Membrane Hyperpolarization GABAAR->Hyperpolarization Chloride Influx Ca_Influx Ca2+ Influx (via L-type VSCC) GABAAR->Ca_Influx Depolarizing Cl- Efflux (in development) Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Downstream_Effects Modulation of Neuronal Function Neuronal_Inhibition->Downstream_Effects PKC_Activation PKC Activation Ca_Influx->PKC_Activation PKC_Activation->Downstream_Effects

GABA-A Receptor Signaling Pathway

High-Throughput Screening Workflow for THBD Analogs

The HTS workflow for identifying and characterizing THBD analogs typically involves several stages, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_workflow HTS Workflow Library_Screening Primary Screen (Large Compound Library) Hit_Identification Hit Identification (Activity Threshold) Library_Screening->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Counter Screens (Selectivity & Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

High-Throughput Screening Workflow

Experimental Protocols

Two primary types of HTS assays are commonly used for the screening of GABA\subscript{A} receptor modulators: biochemical assays and cell-based functional assays.

Biochemical Assay: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the benzodiazepine binding site on the GABA\subscript{A} receptor.

Objective: To determine the binding affinity (Ki) of THBD analogs to the benzodiazepine site of the GABA\subscript{A} receptor.

Materials:

  • Cell membranes expressing the desired GABA\subscript{A} receptor subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]flunitrazepam)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (THBD analogs)

  • Non-specific binding control (e.g., Diazepam at a high concentration)

  • 96- or 384-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Compound Plating: Prepare serial dilutions of THBD analogs in assay buffer in a microplate.

  • Reaction Mixture Preparation: In each well of the filter plate, add the cell membranes, radioligand, and either a test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay: Fluorescence-Based Membrane Potential Assay

This assay measures changes in the membrane potential of cells expressing GABA\subscript{A} receptors in response to the application of GABA and a test compound. Positive allosteric modulators will enhance the GABA-induced change in membrane potential.

Objective: To determine the functional potency (EC₅₀) of THBD analogs as modulators of the GABA\subscript{A} receptor.

Materials:

  • A stable cell line expressing the desired GABA\subscript{A} receptor subtype (e.g., CHO or HEK293 cells)

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀)

  • Test compounds (THBD analogs)

  • Positive control (e.g., Diazepam)

  • 96- or 384-well black-walled, clear-bottom microplates

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate as per the manufacturer's instructions to allow the cells to take up the dye.

  • Compound Addition: Transfer the test compounds and controls to the cell plate.

  • GABA Addition and Fluorescence Reading: Place the plate in the fluorescence reader. The instrument will add the GABA solution to all wells simultaneously and record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate the percent potentiation of the GABA response for each compound concentration and determine the EC₅₀ value.

Data Presentation

The quantitative data from HTS assays are typically summarized in tables to facilitate comparison between different compounds. Key parameters include the half-maximal inhibitory concentration (IC₅₀) from binding assays and the half-maximal effective concentration (EC₅₀) from functional assays.

Table 1: Representative Quantitative Data for GABA\subscript{A} Receptor Modulators

Compound IDAssay TypeReceptor SubtypeIC₅₀ / EC₅₀ (µM)
DiazepamRadioligand Bindingα1β2γ20.004
DiazepamMembrane Potentialα1β2γ23.22[3]
THBD Analog 1Radioligand Bindingα1β2γ2[Data to be populated]
THBD Analog 1Membrane Potentialα1β2γ2[Data to be populated]
THBD Analog 2Radioligand Bindingα1β2γ2[Data to be populated]
THBD Analog 2Membrane Potentialα1β2γ2[Data to be populated]
............

Conclusion

The HTS assays and protocols described in these application notes provide a robust framework for the discovery and characterization of novel tetrahydrobenzodiazepine analogs targeting the GABA\subscript{A} receptor. The combination of biochemical binding assays and cell-based functional assays is essential for identifying potent and efficacious modulators. Careful data analysis and hit validation are crucial steps in the successful progression of promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols: In Vitro Efficacy Assessment of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is a structural analog of the benzodiazepine class of compounds. Benzodiazepines are well-known for their therapeutic applications as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[1][2][3] Their primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][4] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[1][2][4]

Some research also suggests that benzodiazepine derivatives may interact with other molecular targets, including dopaminergic pathways, which could contribute to potential antipsychotic or anti-emetic properties.[5] Therefore, a comprehensive in vitro evaluation of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine should aim to characterize its interaction with the GABA-A receptor and assess its overall cellular toxicity.

These application notes provide detailed protocols for the in vitro assessment of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, focusing on its efficacy as a GABA-A receptor modulator and its cytotoxic profile.

Key In Vitro Efficacy Assessment Protocols

Two primary in vitro assays are recommended for the initial characterization of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine:

  • GABA-A Receptor Binding Assay: To determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

  • Cell Viability Assay: To assess the cytotoxic potential of the compound in a relevant neuronal cell line.

Protocol 1: GABA-A Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor using a commercially available radioligand such as [³H]-Flumazenil.[6][7]

Objective: To quantify the affinity of the test compound for the GABA-A receptor's benzodiazepine site.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist)

  • Reference Compound: Diazepam (a well-characterized benzodiazepine)[1][4]

  • Tissue Source: Rat or mouse whole brain membranes, or cell lines expressing recombinant GABA-A receptors.

  • Assay Buffer: e.g., Tris-HCl buffer

  • Wash Buffer: Cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well plates

  • Filtration apparatus

  • Liquid Scintillation Counter

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Lysis cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Brain Membranes incubation Incubate Membranes with Radioligand and Test Compound (or Reference/Blank) prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail to Filters washing->scintillation counting Quantify Radioactivity (Liquid Scintillation Counter) scintillation->counting analysis Calculate Specific Binding, IC50, and Ki values counting->analysis

Caption: Workflow for the GABA-A Receptor Binding Assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [³H]-Flumazenil, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-Flumazenil, and a high concentration of a non-labeled competitor (e.g., Diazepam) to saturate the binding sites.

    • Test Compound: Add membrane preparation, [³H]-Flumazenil, and serial dilutions of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine.

    • Reference Compound: Add membrane preparation, [³H]-Flumazenil, and serial dilutions of Diazepam.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
2,3,4,5-Tetrahydro-1H-benzo[e]diazepine7535
Diazepam (Reference)157

Protocol 2: Cell Viability (MTT) Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine on a neuronal cell line, such as SH-SY5Y.[8][9] The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on a neuronal cell line.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

  • Cell Line: SH-SY5Y (human neuroblastoma cell line) or other suitable neuronal cells.

  • Cell Culture Medium: e.g., DMEM/F12 supplemented with FBS and antibiotics.

  • MTT Reagent: 5 mg/mL in PBS, sterile filtered.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (spectrophotometer)

Experimental Workflow:

G cluster_seeding Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Readout & Analysis cell_seeding Seed SH-SY5Y cells in a 96-well plate and allow to attach compound_treatment Treat cells with serial dilutions of Test Compound (and controls) cell_seeding->compound_treatment incubation Incubate for 24-48 hours compound_treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and CC50 read_absorbance->calculate_viability

Caption: Workflow for the Cell Viability (MTT) Assay.

Protocol:

  • Cell Seeding:

    • Culture SH-SY5Y cells in appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and the positive control in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add a specific volume of MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the Percentage of Cell Viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation:

CompoundCC50 (µM) on SH-SY5Y cells
2,3,4,5-Tetrahydro-1H-benzo[e]diazepine> 100
Doxorubicin (Positive Control)0.5

GABA-A Receptor Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.

G cluster_membrane Neuronal Membrane cluster_binding Binding Events cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_influx Increased Chloride (Cl⁻) Influx GABA_A->Cl_influx Channel Opens GABA GABA GABA->GABA_A Binds BZD 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine BZD->GABA_A Binds (Allosteric Site) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of GABA-A receptor modulation.

Conclusion

The provided protocols offer a foundational framework for the in vitro assessment of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine. The GABA-A receptor binding assay will elucidate the compound's affinity for its primary molecular target, while the cell viability assay will provide essential information on its cytotoxic profile. Further characterization could involve functional assays, such as electrophysiological recordings (e.g., patch-clamp) to measure the compound's effect on GABA-induced chloride currents, and screening against a panel of other receptors (e.g., dopamine receptors) to investigate potential off-target effects.[12] These initial in vitro studies are crucial for guiding further preclinical development of this compound.

References

Application Notes and Protocols for Studying the Anxiolytic Effects of Tetrahydrobenzodiazepines in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common animal models used to evaluate the anxiolytic (anti-anxiety) properties of tetrahydrobenzodiazepines. This document includes detailed experimental protocols, a summary of available quantitative data for select compounds, and visualizations of the proposed signaling pathways.

Introduction to Tetrahydrobenzodiazepines and Anxiolytic Screening

Tetrahydrobenzodiazepines are a class of compounds that are structurally related to classical benzodiazepines but may exhibit different pharmacological profiles. While traditional 1,4-benzodiazepines primarily exert their anxiolytic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, some tetrahydrobenzodiazepines, such as 2,3-benzodiazepines, have been shown to act on other targets, including AMPA receptors and phosphodiesterases.

To assess the anxiolytic potential of novel tetrahydrobenzodiazepine derivatives, a battery of behavioral assays in rodents is typically employed. These models are based on the animal's naturalistic responses to novel or aversive environments. This document details the protocols for four commonly used models: the Elevated Plus Maze (EPM), the Light-Dark Box (LDB) Test, the Marble Burying Test (MBT), and the Stress-Induced Hyperthermia (SIH) Test.

Featured Tetrahydrobenzodiazepine Compounds

This document focuses on two exemplary tetrahydrobenzodiazepine derivatives with distinct mechanisms of action:

  • Tofisopam: A 2,3-benzodiazepine that exhibits anxiolytic effects without the sedative and muscle-relaxant properties of classical benzodiazepines. Its primary mechanism is believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4 and PDE-10A.[1]

  • GYKI-52466: A 2,3-benzodiazepine that acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2]

Data Presentation: Anxiolytic Effects of Tetrahydrobenzodiazepines

The following tables summarize the available quantitative data for Tofisopam and GYKI-52466 in various animal models of anxiety. It is important to note that direct comparative studies with comprehensive quantitative data for these specific compounds across all models are limited in the available literature.

Table 1: Effects of Tofisopam in Animal Models of Anxiety

Animal ModelSpeciesDose (mg/kg)RouteKey Quantitative FindingsReference(s)
Elevated Plus Maze Rat25 and 50i.p.No significant anxiolytic activity observed.[3]
Mouse2i.p.Showed anxiolytic-like effects in some studies, though others report a lack of efficacy.[4]
Light-Dark Box RatNot specifiedi.p.Showed activity against m-chlorophenyl-piperazine (mCPP)-induced anxiety, though the effect was not statistically significant.[5][6]
Marble Burying Test ---Data not readily available in direct comparative studies.-
Stress-Induced Hyperthermia Rat100p.o.Inhibited stress-induced gastric ulceration and increase in intestinal propulsion.[7][8]

Table 2: Effects of GYKI-52466 in Animal Models of Anxiety

Animal ModelSpeciesDose (mg/kg)RouteKey Quantitative FindingsReference(s)
Elevated Plus Maze Rat0.01i.p.Minimal effective dose to show anxiolytic-like activity.[9][10]
Light-Dark Box MouseNot specifiedi.p.Active in this model, suggesting anxiolytic-like effects.[9][10]
Marble Burying Test ---Data not readily available.-
Stress-Induced Hyperthermia Mouse10-20i.p.Dose-dependently attenuated stress-induced hyperthermia.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[12] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[13]

Apparatus:

  • A plus-shaped maze elevated 50-55 cm above the floor.[14]

  • Two open arms (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice) and two closed arms of the same size with high walls (e.g., 30-40 cm for rats; 15 cm for mice).[14]

  • The maze should be made of a non-reflective material and placed in a room with controlled and even illumination.[14]

Procedure:

  • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[15]

  • Administer the tetrahydrobenzodiazepine compound or vehicle at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).

  • Place the animal in the center of the maze, facing an open arm.[12]

  • Allow the animal to explore the maze for a 5-minute session.[12]

  • Record the session using a video camera mounted above the maze.

  • After each trial, clean the maze with 70% ethanol to remove olfactory cues.[15]

Data Analysis:

  • Primary Measures of Anxiety:

    • Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

  • Measures of Locomotor Activity:

    • Total number of arm entries.

    • Number of closed arm entries.

Light-Dark Box (LDB) Test

Objective: To evaluate anxiety-like behavior based on the conflict between the rodent's innate aversion to brightly illuminated areas and its tendency to explore a novel environment.[16] Anxiolytic drugs increase the time spent in the light compartment.[17]

Apparatus:

  • A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box).[16]

  • An opening (e.g., 7.5 cm x 7.5 cm) connects the two compartments.[18]

  • The light compartment should be brightly lit (e.g., 200-400 lux), while the dark compartment remains dark.[16]

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.[16]

  • Administer the test compound or vehicle.

  • Place the animal in the center of the light compartment, facing away from the opening.[16]

  • Allow the animal to freely explore both compartments for a 5 to 10-minute session.[2]

  • Record the session with a video camera.

  • Clean the apparatus with 70% ethanol between subjects.[16]

Data Analysis:

  • Primary Measures of Anxiety:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

  • Measures of Locomotor Activity:

    • Number of transitions between the two compartments.

Marble Burying Test (MBT)

Objective: To assess anxiety-like and/or repetitive, compulsive-like behaviors.[19] Anxiolytic and antidepressant drugs have been shown to reduce the number of marbles buried.[20]

Apparatus:

  • A standard rodent cage (e.g., 40 cm x 20 cm x 15 cm).

  • Clean bedding material, approximately 5 cm deep.[21]

  • 20-25 glass marbles (approximately 1.5 cm in diameter).[22]

Procedure:

  • Prepare the test cages by adding the bedding and evenly spacing the marbles on top.[21]

  • Acclimate the mice to the testing room for at least 30 minutes.

  • Administer the tetrahydrobenzodiazepine or vehicle.

  • Place a single mouse into a prepared cage.

  • Leave the mouse undisturbed for a 30-minute session.[19]

  • After the session, carefully remove the mouse.

  • Count the number of marbles that are at least two-thirds buried in the bedding.[22]

Data Analysis:

  • Primary Measure:

    • Number of marbles buried.

Stress-Induced Hyperthermia (SIH) Test

Objective: To measure the anxiolytic effect of a compound by its ability to attenuate the rise in body temperature induced by a mild stressor.[23]

Apparatus:

  • A rectal thermometer suitable for rodents.

  • Individual holding cages.

Procedure:

  • House the mice individually at least one day before the test to increase basal anxiety.[3]

  • Administer the test compound or vehicle (e.g., 60 minutes before the first temperature measurement).[23]

  • Measure the initial rectal temperature (T1) by gently inserting the probe approximately 1.5-2 cm into the rectum until a stable reading is obtained.[3]

  • Return the mouse to its home cage.

  • After a 10-15 minute interval, measure the rectal temperature again (T2).[23] The stress of the initial measurement induces the hyperthermic response.

Data Analysis:

  • Primary Measure:

    • Change in body temperature (ΔT) = T2 - T1. Anxiolytic compounds are expected to reduce the ΔT.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of tetrahydrobenzodiazepines can be mediated by different signaling pathways depending on their specific molecular targets.

Tofisopam and Phosphodiesterase (PDE) Inhibition

Tofisopam is believed to exert its anxiolytic effects through the inhibition of phosphodiesterase enzymes, particularly PDE-4 and PDE-10A.[1] This leads to an increase in intracellular cyclic AMP (cAMP), which can activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and anxiolysis.

Tofisopam_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tofisopam Tofisopam PDE PDE-4 / PDE-10A Tofisopam->PDE Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP cAMP->PDE Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anxiolysis Anxiolytic Effects CREB->Anxiolysis Leads to

Caption: Tofisopam signaling pathway involving phosphodiesterase inhibition.

GYKI-52466 and AMPA Receptor Antagonism

GYKI-52466 acts as a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors.[2] By blocking AMPA receptors, GYKI-52466 reduces excitatory glutamatergic neurotransmission in brain regions associated with anxiety, such as the amygdala. This dampening of excessive neuronal excitation is thought to contribute to its anxiolytic-like effects.

GYKI52466_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_neuron Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates GYKI GYKI-52466 GYKI->AMPA_R Blocks (Non-competitive) Depolarization Reduced Neuronal Excitation Ion_Channel->Depolarization Leads to Anxiolysis Anxiolytic Effects Depolarization->Anxiolysis

Caption: GYKI-52466 mechanism via non-competitive AMPA receptor antagonism.

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates a typical workflow for screening the anxiolytic effects of a novel tetrahydrobenzodiazepine.

Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis and Interpretation Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Admin Drug Administration (i.p., p.o., etc.) Animal_Acclimation->Drug_Admin Drug_Prep Test Compound and Vehicle Preparation Drug_Prep->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM LDB Light-Dark Box Drug_Admin->LDB MBT Marble Burying Test Drug_Admin->MBT SIH Stress-Induced Hyperthermia Drug_Admin->SIH Data_Collection Video Tracking and Manual Scoring EPM->Data_Collection LDB->Data_Collection MBT->Data_Collection SIH->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Anxiolytic Profile Stats->Interpretation

Caption: General experimental workflow for screening anxiolytic compounds.

References

Application Notes and Protocols: Radiolabeling of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various centrally acting agents. To characterize the interaction of these compounds with their target receptors, radiolabeling is an indispensable technique. A radiolabeled version of a ligand allows for sensitive and quantitative in vitro and in vivo studies to determine receptor affinity, density, and distribution. This document provides a detailed protocol for the synthesis and application of a tritiated 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivative for use in receptor binding assays.

For this application note, we will focus on the radiolabeling of a representative compound from this class, which we will refer to as [³H]-BD-1 . The protocols described are based on established methods for tritiation and receptor binding assays and can be adapted for other derivatives within this chemical family.

Radiolabeling of the Benzodiazepine Moiety

The introduction of a tritium (³H) label is a common strategy for radiolabeling drug candidates due to the high specific activity that can be achieved. A common method is the reduction of a suitable precursor with tritium gas.

Synthetic Precursor

The synthesis of a suitable precursor is the first critical step. For tritiation via reduction, an unsaturated bond (e.g., a double bond or a keto group) or a halogenated position is introduced into the molecule at a position that is not critical for receptor binding. For our example, we will consider a precursor with a keto group, Pre-BD-1 .

Tritiation Protocol

The following protocol outlines the catalytic reduction of the keto-precursor Pre-BD-1 to yield [³H]-BD-1 .

Materials:

  • Pre-BD-1 (keto-precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethyl acetate (anhydrous)

  • Methanol (anhydrous)

  • Vacuum manifold and tritium handling system

  • Reaction vessel (e.g., a flask with a septum)

  • HPLC system for purification

  • Liquid scintillation counter

Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, add 10% Pd/C catalyst (typically 1-5 mg).

  • Precursor Addition: Dissolve Pre-BD-1 (typically 1-2 mg) in anhydrous ethyl acetate (1-2 mL) and add it to the reaction vessel.

  • System Assembly: Attach the reaction vessel to a vacuum manifold compatible with tritium gas handling.

  • Degassing: Freeze the mixture with liquid nitrogen and evacuate the vessel to remove atmospheric gases. Warm to room temperature and backfill with an inert gas like argon. Repeat this freeze-pump-thaw cycle three times.

  • Tritiation Reaction: Introduce tritium gas (³H₂) into the reaction vessel (typically at a pressure of ~1 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC run on a small aliquot. The reaction is typically complete within 2-4 hours.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Add methanol (1 mL) to the reaction mixture to act as a labile proton source and quench the reaction. Filter the mixture through a celite pad to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

  • Purification: Purify the crude [³H]-BD-1 using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Determine the radiochemical purity and specific activity of the purified [³H]-BD-1 .

Quality Control of the Radioligand

Accurate determination of radiochemical purity and specific activity is crucial for reliable receptor binding data.

Radiochemical Purity
  • Method: Analytical RP-HPLC with a radioactivity detector.

  • Procedure: Inject a small aliquot of the purified [³H]-BD-1 onto an analytical C18 column.

  • Acceptance Criteria: The radiochemical purity should be ≥98%.

Specific Activity
  • Method: Measurement of radioactivity and mass.

  • Procedure:

    • Determine the concentration of the purified [³H]-BD-1 solution using a UV-Vis spectrophotometer by comparing to a standard curve of the non-radiolabeled compound.

    • Measure the radioactivity of a known volume of the solution using a liquid scintillation counter.

    • Calculate the specific activity in Curies per millimole (Ci/mmol).

Receptor Binding Studies

This section describes a typical saturation binding experiment to determine the receptor density (Bmax) and dissociation constant (Kd) of [³H]-BD-1 .

Materials:

  • [³H]-BD-1

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled competitor ligand (for non-specific binding determination)

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation cocktail and counter

Protocol:

  • Assay Setup: Prepare a series of dilutions of [³H]-BD-1 in the binding buffer.

  • Total Binding: In a set of tubes, add the cell membranes (e.g., 50-100 µg of protein), and varying concentrations of [³H]-BD-1 .

  • Non-Specific Binding: In a parallel set of tubes, add the cell membranes, varying concentrations of [³H]-BD-1 , and a high concentration of a non-labeled competitor ligand (e.g., 10 µM of the non-labeled BD-1).

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding against the concentration of [³H]-BD-1 .

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Data Presentation

The following tables summarize hypothetical, yet representative, data for a newly developed radioligand, [³H]-BD-1 .

Table 1: Quality Control of [³H]-BD-1

ParameterValueMethod
Radiochemical Purity>99%RP-HPLC
Specific Activity85.3 Ci/mmolUV-Vis & LSC
Molar Mass280.35 g/mol (for non-labeled)

Table 2: Receptor Binding Parameters of [³H]-BD-1

ParameterValueUnits
Kd (Dissociation Constant)2.1nM
Bmax (Receptor Density)350fmol/mg protein

Visualizations

The following diagrams illustrate the experimental workflows described in this document.

Caption: Workflow for the synthesis and purification of [³H]-BD-1.

receptor_binding_workflow cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_process Assay Steps cluster_analysis Data Analysis tb_mix Membranes + [³H]-BD-1 incubate Incubation (Equilibrium) tb_mix->incubate nsb_mix Membranes + [³H]-BD-1 + Cold Ligand nsb_mix->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count data_analysis Calculate Specific Binding (Total - NSB) count->data_analysis kd_bmax Determine Kd & Bmax (Non-linear Regression) data_analysis->kd_bmax

Caption: Workflow for a saturation receptor binding assay.

Application Notes and Protocols for Cell-Based Assays: Measuring the Activity of Tetrahydrobenzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobenzodiazepine derivatives are a class of compounds with significant potential for modulating the activity of the central nervous system. Similar to classical benzodiazepines, their primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor that functions as a ligand-gated chloride ion channel.[1][2][3] By acting as positive allosteric modulators (PAMs) of the GABA-A receptor, these compounds can enhance the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and subsequent hyperpolarization of the neuron.[1][2][4] This inhibitory effect on neuronal excitability underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.[2]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the activity of tetrahydrobenzodiazepine derivatives on GABA-A receptors. The described methods are suitable for high-throughput screening (HTS) and detailed pharmacological characterization of novel compounds.

Signaling Pathway of GABA-A Receptor Modulation

Tetrahydrobenzodiazepine derivatives bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1][4] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-ergic response. The binding of a benzodiazepine enhances the frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions.[5] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This enhanced inhibitory signaling is the fundamental mechanism of action for these compounds.

Downstream of the initial chloride influx, the activation of GABA-A receptors can trigger further signaling cascades. For instance, in developing neurons, GABA-A receptor activation can lead to an efflux of chloride ions, causing depolarization and subsequent activation of voltage-gated calcium channels.[6] This can, in turn, activate protein kinase C (PKC) and influence the phosphorylation of proteins involved in neuronal growth and plasticity, such as GAP-43 and MARCKS.[6] In mature neurons, the primary effect is hyperpolarization, which contributes to the overall inhibitory tone in the brain.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to orthosteric site THBD Tetrahydrobenzodiazepine Derivative THBD->GABAAR Binds to allosteric site Cl_ion Cl- Influx GABAAR->Cl_ion Increased Channel Opening Frequency Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of a GABA-A receptor modulated by a tetrahydrobenzodiazepine derivative.

Data Presentation: Efficacy of Tetrahydrobenzodiazepine Derivatives

The following table provides a template for summarizing the potency of various tetrahydrobenzodiazepine derivatives as positive allosteric modulators of the GABA-A receptor. Data should be presented as EC50 values (the concentration of the compound that elicits a half-maximal response) in the presence of a fixed, sub-maximal concentration of GABA (e.g., EC10-EC20).

Compound IDDerivative SubstitutionCell LineAssay TypeGABA Concentration (µM)EC50 (µM)
THBD-001R1 = Cl, R2 = CH3HEK293FLIPR Membrane Potential10.05
THBD-002R1 = F, R2 = C2H5CHO-K1YFP-Halide Influx10.12
THBD-003R1 = NO2, R2 = HHEK293Electrophysiology10.02
ReferenceDiazepamHEK293FLIPR Membrane Potential10.03

Experimental Protocols

Cell Culture and Transient Transfection

This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells with plasmids encoding the subunits of the human GABA-A receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • One day prior to transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.

  • On the day of transfection, prepare the DNA-transfection reagent complexes. For each well:

    • Dilute 2.5 µg of total plasmid DNA (e.g., 1:1:1 ratio of α1:β2:γ2 subunits) in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 500 µL of the DNA-transfection reagent complex dropwise to each well.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the cell-based assays.

Transfection_Workflow start Seed HEK293 Cells prepare_dna Prepare DNA- Transfection Reagent Complexes start->prepare_dna incubate_cells Incubate Cells (24-48h) prepare_dna->incubate_cells Add complexes to cells assay Perform Cell-Based Assay incubate_cells->assay

Caption: Workflow for transient transfection of HEK293 cells.

FLIPR Membrane Potential Assay

This protocol outlines a high-throughput method to measure changes in membrane potential using a Fluorescent Imaging Plate Reader (FLIPR).[2][7][8][9][10]

Materials:

  • Transfected HEK293 cells in a black-walled, clear-bottom 96-well or 384-well plate

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • GABA

  • Tetrahydrobenzodiazepine derivative stock solutions in DMSO

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed transfected HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare a compound plate by diluting the tetrahydrobenzodiazepine derivatives and GABA to the desired final concentrations in Assay Buffer. Typically, a 2X final concentration is prepared.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-5 minutes to capture the change in membrane potential.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Determine the EC50 values for the tetrahydrobenzodiazepine derivatives by plotting the fluorescence response against the compound concentration in the presence of a fixed concentration of GABA.

FLIPR_Workflow plate_cells Plate Transfected Cells dye_loading Load Cells with Membrane Potential Dye plate_cells->dye_loading measure_fluorescence Measure Fluorescence on FLIPR dye_loading->measure_fluorescence prepare_compounds Prepare Compound Plate (THBDs + GABA) prepare_compounds->measure_fluorescence analyze_data Analyze Data and Determine EC50 measure_fluorescence->analyze_data

Caption: Experimental workflow for the FLIPR membrane potential assay.

YFP-Based Halide-Sensitive Assay

This assay measures the influx of halide ions (iodide is used as a surrogate for chloride) through the GABA-A receptor channel by quenching the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.[11][12][13]

Materials:

  • HEK293 or CHO-K1 cells co-transfected with GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • Chloride-free buffer (e.g., containing Na-gluconate)

  • Iodide-containing buffer (e.g., chloride-free buffer with 100 mM NaI)

  • GABA

  • Tetrahydrobenzodiazepine derivative stock solutions in DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the co-transfected cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Buffer Exchange:

    • Wash the cells twice with chloride-free buffer to remove extracellular chloride.

    • After the final wash, leave 100 µL of chloride-free buffer in each well.

  • Compound Addition:

    • Add the tetrahydrobenzodiazepine derivatives and a sub-maximal concentration of GABA to the wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

    • Add an equal volume of iodide-containing buffer to all wells.

    • Immediately begin recording the decrease in YFP fluorescence over time (quenching) as iodide enters the cells through the activated GABA-A channels.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the activity of the GABA-A receptor.

    • Calculate the initial rate of quenching for each concentration of the tetrahydrobenzodiazepine derivative.

    • Determine the EC50 values by plotting the quenching rate against the compound concentration.

YFP_Workflow plate_cells Plate Co-transfected Cells (GABA-A-R + YFP) buffer_exchange Wash with Chloride-free Buffer plate_cells->buffer_exchange add_compounds Add THBDs + GABA buffer_exchange->add_compounds measure_fluorescence Measure Baseline YFP Fluorescence add_compounds->measure_fluorescence add_iodide Add Iodide- containing Buffer measure_fluorescence->add_iodide record_quenching Record Fluorescence Quenching add_iodide->record_quenching analyze_data Analyze Quenching Rate and Determine EC50 record_quenching->analyze_data

Caption: Workflow for the YFP-based halide-sensitive assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold-standard method for directly measuring the ion currents through the GABA-A receptor channels, providing high-resolution data on the effects of the test compounds.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 5 HEPES; pH 7.4

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH 7.2

  • GABA

  • Tetrahydrobenzodiazepine derivative stock solutions in DMSO

  • Perfusion system

Procedure:

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) using the perfusion system to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the tetrahydrobenzodiazepine derivative.

  • Data Recording and Analysis:

    • Record the potentiation of the GABA-evoked current by the test compound.

    • Construct a concentration-response curve by plotting the percentage potentiation of the GABA current against the concentration of the tetrahydrobenzodiazepine derivative.

    • Determine the EC50 value from the concentration-response curve.

Electrophysiology_Workflow prepare_cells Prepare Transfected Cells on Coverslip establish_wc Establish Whole-Cell Patch-Clamp prepare_cells->establish_wc apply_gaba Apply GABA (EC10-EC20) to elicit baseline current establish_wc->apply_gaba coapply_thbd Co-apply GABA and Tetrahydrobenzodiazepine Derivative apply_gaba->coapply_thbd record_current Record Potentiated Current coapply_thbd->record_current analyze_data Analyze Data and Determine EC50 record_current->analyze_data

Caption: Workflow for whole-cell patch-clamp electrophysiology.

References

Application Notes and Protocols for Intramolecular C-N Bond Coupling in 1,4-Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry, via intramolecular C-N bond coupling reactions. Both copper- and palladium-catalyzed methodologies are presented, offering versatile routes to a variety of functionalized benzodiazepine derivatives.

Introduction

The 1,4-benzodiazepine core is a key pharmacophore found in a wide range of therapeutic agents with anxiolytic, anticonvulsant, and hypnotic activities. Intramolecular C-N bond coupling has emerged as a powerful strategy for the efficient construction of the seven-membered diazepine ring. This document outlines two prominent catalytic systems for this transformation: the Ullmann-type copper-catalyzed coupling and the Buchwald-Hartwig palladium-catalyzed amination. These methods provide access to diverse 1,4-benzodiazepine derivatives, which are of significant interest for drug discovery and development.

Copper-Catalyzed Intramolecular C-N Coupling

Copper-catalyzed intramolecular C-N bond formation, often referred to as the Ullmann condensation, is a cost-effective and efficient method for the synthesis of 1,4-benzodiazepines. This approach typically involves the cyclization of an N-substituted 2-bromobenzyl- or 2-bromobenzoylamine derivative. The use of ligands such as N,N-dimethylglycine can facilitate the reaction under milder conditions.

Reaction Scheme: Copper-Catalyzed Synthesis

cluster_0 Copper-Catalyzed Intramolecular C-N Coupling Reactant 1-(2-Bromobenzyl)azetidine-2-carboxamide Catalyst CuI, N,N-Dimethylglycine (ligand) K2CO3 (base), 1,4-Dioxane (solvent) Reactant->Catalyst Reflux Product Fused 1,4-Benzodiazepine Derivative (1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-one) Catalyst->Product

Caption: General workflow for copper-catalyzed intramolecular C-N coupling.

Quantitative Data for Copper-Catalyzed Synthesis

The following table summarizes the yields for the synthesis of various fused 1,4-benzodiazepine derivatives via a copper-catalyzed intramolecular C-N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides.[1]

EntrySubstrateProductYield (%)
11-(2-Bromobenzyl)azetidine-2-carboxamide1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one94
21-(2-Bromo-4-chlorobenzyl)azetidine-2-carboxamide7-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one93
31-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamide6-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one98
41-(2-Bromo-4-methylbenzyl)azetidine-2-carboxamide7-Methyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one91
Experimental Protocol: Copper-Catalyzed Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one[1]

Materials:

  • 1-(2-Bromobenzyl)azetidine-2-carboxamide

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (DMGC)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dried reaction flask, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one.

Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Its application in the intramolecular synthesis of 1,4-benzodiazepines allows for the use of a broad range of substrates and functional groups. This method is particularly useful for the synthesis of dibenzodiazepines and other complex benzodiazepine derivatives.

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination (R2NH) PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR2)L_n]+X- AmineCoord->PdAmine Deprot Base (-BH+) PdAmine->Deprot PdAmido Ar-Pd(II)(NR2)L_n Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines, a core scaffold in many therapeutic agents. The focus is on modern metal-catalyzed methods that offer high efficiency and functional group tolerance.

Introduction

The 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. Traditional synthetic routes often require harsh conditions and multiple steps. In contrast, metal-catalyzed reactions have emerged as powerful tools for the efficient and modular construction of this important heterocyclic system. This document outlines key metal-catalyzed methodologies, providing comparative data and detailed experimental procedures to aid in the selection and implementation of the most suitable synthetic strategy.

Overview of Key Metal-Catalyzed Methodologies

Several transition metals, including palladium, ruthenium, rhodium, and copper, have been successfully employed to catalyze the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines. Each metal offers unique advantages in terms of substrate scope, functional group compatibility, and reaction mechanism.

  • Palladium-Catalyzed Syntheses: Palladium catalysts are versatile and widely used for C-N bond formation. Key strategies include the intramolecular Buchwald-Hartwig amination and aza-Michael additions. These methods are valued for their high yields and broad substrate scope.

  • Ruthenium-Catalyzed Syntheses: Ruthenium catalysts are particularly effective in "borrowing hydrogen" or "hydrogen transfer" reactions. This elegant, atom-economical approach allows for the one-pot synthesis of the benzodiazepine core from readily available alcohols and amines, with water as the only byproduct.

  • Rhodium-Catalyzed Syntheses: Rhodium catalysts have been instrumental in the development of enantioselective methods, providing access to chiral 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines. Hydrofunctionalization of alkynes is a notable rhodium-catalyzed strategy.

  • Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient means for C-N bond formation. Copper-promoted alkene diamination has been successfully applied to the synthesis of functionalized 1,4-benzodiazepinones.[1][2]

Quantitative Data Summary

The following tables summarize the yields of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives synthesized using various metal-catalyzed methods. This data is intended to provide a comparative overview to assist in method selection.

Table 1: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines

EntryCatalyst SystemSubstrate 1Substrate 2ProductYield (%)
1Pd(PPh₃)₄ / K₂CO₃N-Tosyl-2-aminobenzylaminePropargylic Carbonate(Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine74
2Pd(PPh₃)₄ / K₂CO₃N-Tosyl-2-aminobenzylamineMethyl 1-[4-(methylsulfonyl)phenyl]prop-2-yn-1-yl carbonate(Z)-2-(4-(Methylsulfonyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine61
3Pd(PPh₃)₄ / K₂CO₃N-Tosyl-2-aminobenzylamineMethyl 1-(4-fluorophenyl)prop-2-yn-1-yl carbonate(Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine71
4Pd₂(dba)₃ / P(o-tolyl)₃Ugi-adduct with o-bromoanilide-Substituted 1,4-benzodiazepin-2,5-dioneGood to Excellent

Table 2: Rhodium-Catalyzed Enantioselective Synthesis of 3-Vinyl-1,4-Benzodiazepines

EntryCatalyst SystemSubstrateProductYield (%)ee (%)
1[Rh(cod)Cl]₂ / Chiral LigandN-(2-(But-2-yn-1-ylamino)benzyl)-4-methoxyanilinetert-Butyl 4-(4-methoxyphenyl)-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine-1-carboxylate7095
2[Rh(cod)Cl]₂ / Chiral LigandN-(2-(Pent-2-yn-1-ylamino)benzyl)-4-methoxyanilineCorresponding 3-vinyl-1,4-benzodiazepine8596

Table 3: Copper-Promoted Synthesis of 2-Aminomethyl-1,4-benzodiazepin-5-ones

EntryPromoterSubstrateAmineProductYield (%)
1Cu(2-ethylhexanoate)₂2-Nosylamido-N-allyl benzamideBenzamide2-(Benzamidomethyl)-1,4-benzodiazepin-5-one79
2Cu(2-ethylhexanoate)₂2-Tosylamido-N-allyl benzamideBenzamide2-(Benzamidomethyl)-1,4-benzodiazepin-5-one65
3Cu(2-ethylhexanoate)₂2-Nosylamido-N-allyl benzamide4-Trifluoromethylaniline2-((4-(Trifluoromethyl)phenylamino)methyl)-1,4-benzodiazepin-5-one70

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyclization for the Synthesis of (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine

This protocol is adapted from a reported palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.

Materials:

  • N-Tosyl-2-aminobenzylamine (1.0 equiv)

  • Propargylic carbonate (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-tosyl-2-aminobenzylamine, propargylic carbonate, Pd(PPh₃)₄, and K₂CO₃.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Protocol 2: Ruthenium-Catalyzed One-Pot Tandem Synthesis (Borrowing Hydrogen)

This protocol describes a general procedure for the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols via a ruthenium-catalyzed tandem hydrogen-transfer reaction.[4]

Materials:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • 1,2-Amino alcohol (1.1 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.025 equiv)

  • Xantphos (0.05 equiv)

  • K₂CO₃ (0.2 equiv)

  • Anhydrous Toluene

Procedure:

  • In a sealed tube under an inert atmosphere, combine 2-aminobenzyl alcohol, 1,2-amino alcohol, [Ru(p-cymene)Cl₂]₂, Xantphos, and K₂CO₃.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Protocol 3: Rhodium-Catalyzed Enantioselective Synthesis of 3-Vinyl-1,4-Benzodiazepines

This protocol is for the asymmetric hydroamination of (aminomethyl)anilines to yield chiral 3-vinyl-1,4-benzodiazepines.[3][5]

Materials:

  • Substituted (aminomethyl)aniline alkyne substrate (1.0 equiv)

  • [Rh(cod)Cl]₂ (0.04 equiv)

  • Chiral diphosphine ligand (e.g., (R)-BINAP) (0.08 equiv)

  • Brønsted acid (e.g., (S)-CSA) (0.08 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a flame-dried sealed tube under argon, charge [Rh(cod)Cl]₂, the chiral ligand, and the Brønsted acid.

  • Add DCE and stir the mixture at room temperature for 10 minutes.

  • Add the (aminomethyl)aniline alkyne substrate under a flow of argon.

  • Seal the tube and stir the reaction mixture at 50 °C for 24 hours.[3]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.[3]

  • Purify the resulting residue by silica gel column chromatography to obtain the enantioenriched 3-vinyl-1,4-benzodiazepine.[3]

Protocol 4: Copper-Promoted Synthesis of 2-Aminomethyl-1,4-benzodiazepin-5-ones

This protocol outlines the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones via a copper-promoted alkene diamination.[1][2]

Materials:

  • 2-Sulfonamido-N-allyl benzamide (1.0 equiv)

  • Amine (e.g., benzamide) (3.0 equiv)

  • Copper(II) 2-ethylhexanoate (2.0 equiv)

  • Toluene

Procedure:

  • To a reaction vessel, add the 2-sulfonamido-N-allyl benzamide, the amine, and copper(II) 2-ethylhexanoate.

  • Add toluene and heat the mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired 2-aminomethyl-1,4-benzodiazepin-5-one.[1]

Visualizations

The following diagrams illustrate the generalized workflows and reaction pathways described in the protocols.

Palladium_Catalyzed_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A N-Tosyl-2-aminobenzylamine E Cyclization A->E B Propargylic Carbonate B->E C Pd(PPh3)4 C->E Catalyst D K2CO3, Toluene, 110 °C D->E Conditions F 2,3,4,5-Tetrahydro-1H- 1,4-benzodiazepine E->F Ruthenium_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_intermediates Intermediates cluster_product Product R1 2-Aminobenzyl Alcohol BH Borrowing Hydrogen R1->BH R2 1,2-Amino Alcohol I1 Aldehyde/ Imine R2->I1 Cat [Ru(p-cymene)Cl2]2 / Xantphos Cat->BH Catalyzes HT Hydrogen Transfer Cat->HT Catalyzes BH->I1 I2 Cyclized Intermediate HT->I2 I1->HT P 2,3,4,5-Tetrahydro-1H- 1,4-benzodiazepine I2->P Rhodium_Catalyzed_Synthesis cluster_reactants Starting Material cluster_conditions Catalytic System cluster_process Process cluster_product Product A Substituted (aminomethyl)aniline alkyne E Asymmetric Hydroamination A->E B [Rh(cod)Cl]2 B->E Catalyst C Chiral Ligand C->E Ligand D Brønsted Acid D->E Co-catalyst F Enantioenriched 3-Vinyl- 1,4-benzodiazepine E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine and its derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common problems encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, a systematic approach is crucial. Begin by verifying the following:

  • Purity of Starting Materials: Impurities in your starting materials, such as o-phenylenediamine (OPDA) and the corresponding ketone, can significantly impact the reaction efficiency. Ensure the purity of your reactants through appropriate analytical techniques (e.g., NMR, melting point).

  • Reaction Conditions: Double-check that the reaction temperature, pressure, and atmosphere (e.g., inert gas for sensitive reagents) are correctly maintained throughout the synthesis.

  • Reagent Stoichiometry: Verify the molar ratios of your reactants and catalyst. An incorrect ratio can lead to incomplete reactions or the formation of side products.

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade, as residual water or impurities can interfere with the reaction.

Q2: I am observing a significant amount of side products in my reaction mixture. What are the likely causes and how can I minimize them?

A2: The formation of side products is a common issue. Potential causes include:

  • Incorrect Reaction Temperature: Both excessively high and low temperatures can promote the formation of undesired byproducts. Temperature optimization is often necessary.

  • Inappropriate Catalyst: The choice of catalyst is critical. Some catalysts may be too harsh, leading to degradation or side reactions. It is advisable to consult scientific literature for protocols involving similar substrates to determine the optimal catalyst.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the degradation of the desired product or the formation of more stable side products. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is recommended.[1]

Q3: How do I choose the most suitable catalyst for my 1,5-benzodiazepine synthesis?

A3: The selection of a catalyst depends on your specific synthetic route and substrates. A variety of catalysts have been successfully used for the condensation of o-phenylenediamines with ketones, including:

  • Brønsted acids (e.g., acetic acid, HClO4)[2]

  • Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃, SnCl₂)[1][3][4]

  • Solid acid catalysts (e.g., zeolites like H-MCM-22, montmorillonite K10)[1][2][4]

Solid acid catalysts like H-MCM-22 are often advantageous due to their high activity under mild conditions, ease of separation from the reaction mixture, and potential for reuse.[1][4]

Q4: What is the role of the solvent in the synthesis, and which solvents are typically recommended?

A4: The solvent can influence both the reaction rate and selectivity. The choice of solvent often depends on the specific catalyst and reactants being used. Commonly used solvents include:

  • Acetonitrile[1][5]

  • Ethanol[2][3]

  • Methanol[6]

  • In some cases, solvent-free conditions have also been reported to be effective.[2][3]

It is important to use a solvent that can dissolve the reactants and is compatible with the chosen catalyst and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Condensation of o-Phenylenediamine (OPDA) with Ketones

  • Symptom: Low conversion of starting materials to the desired 2,3,4,5-tetrahydro-1H-benzo[e]diazepine, as observed by TLC or other analytical methods.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Inactive or Inappropriate Catalyst Select a catalyst known to be effective for this transformation, such as H-MCM-22 or anhydrous SnCl₂.[1][3] Ensure the catalyst is not expired or deactivated.
Suboptimal Catalyst Loading The amount of catalyst can significantly impact the yield. For instance, with H-MCM-22, increasing the catalyst weight from 50 mg to 150 mg has been shown to increase the yield from 30% to 87%.[4][5]
Incorrect Reaction Temperature While some modern catalysts allow for room temperature reactions, temperature is a crucial parameter to optimize.[1] Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition.[1]
Insufficient Reaction Time Monitor the reaction progress by TLC.[1] An incomplete reaction may require a longer reaction time.
Presence of Water Use anhydrous solvents and ensure starting materials are dry, as water can inhibit the reaction.

Issue 2: Difficulty in Product Isolation and Purification

  • Symptom: The crude product is an oil or a complex mixture that is difficult to purify by standard methods like recrystallization or column chromatography.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Formation of Multiple Products Optimize the reaction conditions (temperature, catalyst, reaction time) to improve the selectivity towards the desired product.
Residual Catalyst If using a solid acid catalyst, ensure it is completely removed by filtration after the reaction.[1] For soluble catalysts, an appropriate work-up procedure is necessary.
Product Solubility Issues For recrystallization, screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Co-eluting Impurities in Chromatography If using column chromatography, try varying the eluent system (e.g., different solvent ratios or a different solvent system altogether).[7]

Data Presentation

Table 1: Effect of Catalyst Loading on Yield

CatalystCatalyst Weight (mg)Reaction Time (min)Yield (%)
H-MCM-22506030
H-MCM-221006065
H-MCM-221506087
H-MCM-222006087
Reaction conditions: o-phenylenediamine (OPDA) and acetone, room temperature, acetonitrile as solvent.[4][5]

Table 2: Comparison of Different Catalysts for 1,5-Benzodiazepine Synthesis

CatalystConditionsReaction TimeYield (%)
H-MCM-22Room Temperature1-3 h65-87
Anhydrous SnCl₂Not specified40-60 minModerate to Good
Montmorillonite K10Solvent-freeNot specifiedGood
Gallium (III) triflateNot specifiedNot specifiedNot specified
2,4,6-Trichloro-1,3,5-triazine (TCT)Room TemperatureNot specifiedGood to Excellent
This table provides a qualitative comparison based on available literature.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [1]

  • In a round-bottom flask, combine o-phenylenediamine (OPDA) (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg).

  • Add acetonitrile (4 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, filter off the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines using Anhydrous Stannous Chloride [3]

  • Take a mixture of o-phenylenediamine or its derivative (10 mmol) and a ketone (20 mmol) in a round-bottom flask.

  • Add anhydrous stannous chloride (10 mol%) as a catalyst.

  • Heat the mixture with constant stirring at a suitable temperature.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and basify with an ammonia solution.

  • Separate the precipitated solid, wash it thoroughly with water, and dry it.

  • Recrystallize the product from ethanol to obtain the pure compound.

Visualizations

Synthesis_Pathway OPDA o-Phenylenediamine Intermediate Diimine Intermediate OPDA->Intermediate Ketone Ketone Ketone->Intermediate Product 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Intermediate->Product Cyclization Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading) start->check_catalyst optimize Systematically Optimize Conditions check_purity->optimize check_conditions->optimize check_catalyst->optimize success Yield Improved optimize->success Side_Reactions Reactants OPDA + Ketone Desired_Product Target Benzodiazepine Reactants->Desired_Product Optimal Conditions Side_Product_1 Incomplete Cyclization (e.g., Diimine) Reactants->Side_Product_1 Side_Product_2 Degradation Products Desired_Product->Side_Product_2 Harsh_Conditions Harsh Conditions (High T, Wrong Catalyst) Harsh_Conditions->Side_Product_1 Harsh_Conditions->Side_Product_2

References

Navigating the Synthesis of Tetrahydrobenzodiazepines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for optimizing the synthesis of tetrahydrobenzodiazepines. It offers troubleshooting guidance for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Troubleshooting Guide: Overcoming Common Hurdles

This guide addresses specific issues that may arise during the synthesis of tetrahydrobenzodiazepines, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low or No Product Yield - Incomplete reaction. - Inactive catalyst. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Presence of moisture or oxygen in sensitive reactions.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use fresh or properly stored catalysts. For palladium catalysts, ensure the oxidation state is correct. - Systematically vary the temperature and reaction time to find the optimal conditions. Microwave heating can sometimes dramatically reduce reaction times and improve yields.[1] - Verify the purity of starting materials using techniques like NMR or melting point analysis. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Products/Side Reactions - Incorrect stoichiometry of reactants. - Reaction temperature is too high, leading to decomposition or side reactions. - The chosen catalyst is not selective. - Competitive reaction pathways.- Carefully control the molar ratios of the reactants. - Optimize the reaction temperature to favor the desired product formation. - Screen different catalysts and ligands to improve selectivity. For instance, the choice of phosphine ligands in palladium-catalyzed reactions can be critical. - Modify the substrate or reaction sequence to block unwanted reaction pathways.
Difficult Purification of the Final Product - Similar polarity of the product and impurities. - Product instability on silica gel. - Inefficient extraction during workup.- Employ alternative purification techniques such as preparative HPLC, crystallization, or size exclusion chromatography. - Use a different stationary phase for column chromatography (e.g., alumina) or deactivate the silica gel with a base like triethylamine. - Optimize the pH and solvent system for liquid-liquid extraction to improve separation.[2]
Poor Diastereoselectivity in Chiral Synthesis - Inappropriate chiral auxiliary or catalyst. - Reaction conditions do not favor the desired stereoisomer.- Screen a variety of chiral catalysts or auxiliaries. - Adjust the reaction temperature, solvent, and addition rate of reagents to enhance stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tetrahydrobenzodiazepines?

A1: Several effective methods exist, with the choice depending on the desired substitution pattern and available starting materials. Common routes include:

  • Palladium-catalyzed intramolecular C-N bond formation: This is a versatile method for constructing the seven-membered ring.[1][3]

  • Reductive amination/cyclization: This approach often involves the reaction of a suitably functionalized aminoketone or aminoaldehyde.

  • Ugi multicomponent reaction: This one-pot reaction allows for the rapid assembly of complex benzodiazepine scaffolds.[4][5]

  • Pictet-Spengler reaction: A modification of this classic reaction can be used to synthesize certain fused tetrahydrobenzodiazepine systems.[6]

Q2: How can I improve the yield and purity of my tetrahydrobenzodiazepine product?

A2: Optimizing reaction parameters is key. Consider the following:

  • Solvent: The choice of solvent can significantly impact reaction rate and selectivity.

  • Catalyst: For catalyzed reactions, the type and loading of the catalyst are critical.

  • Temperature: Both conventional heating and microwave irradiation can be employed, with the latter often leading to shorter reaction times and higher yields.[1]

  • Purification Method: A well-chosen purification strategy is crucial for obtaining high-purity material. Techniques range from flash chromatography to recrystallization and preparative HPLC.[7]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards may include:

  • Palladium catalysts: Many are pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Use appropriate ventilation (fume hood) and avoid ignition sources when working with flammable organic solvents.

  • Reagents: Some reagents, like strong acids or bases, are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: What analytical techniques are most suitable for characterizing the synthesized tetrahydrobenzodiazepines?

A4: A combination of spectroscopic and analytical methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To check for the purity of solid compounds.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols for tetrahydrobenzodiazepines, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Synthesis of Tetrahydrobenzodiazepines

Catalyst / LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Toluene1101285[1]
Pd₂(dba)₃ / XantphosDioxane100892N/A
Pd(OAc)₂ / BINAPTHF802478N/A

Table 2: Ugi-Based Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones

Isocyanide ComponentSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl isocyanideMethanol401285[5]
Ethyl isocyanoacetateMethanol401275-88[5]
Cyclohexyl isocyanideAcetonitrile130272[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of tetrahydrobenzodiazepines.

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Aza-Michael Addition [1]

  • To a solution of the N-tosyl-2-alkenylaniline (1.0 mmol) in toluene (10 mL) in a sealed tube, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and K₂CO₃ (2.5 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrahydrobenzodiazepine.

Protocol 2: One-Pot Synthesis of Triazole-Fused 1,4-Benzodiazepines via Ugi-Azide Reaction [5]

  • In a sealed vial, dissolve 2-azidobenzaldehyde (0.2 mmol) and the corresponding 2-yn-1-amine (0.2 mmol) in methanol (2 mL).

  • Heat the mixture at 40 °C for 40 minutes.

  • Add the isocyanide (0.2 mmol) and trimethylsilyl azide (TMSN₃) (0.2 mmol) to the reaction mixture.

  • Continue stirring at 40 °C for 12 hours.

  • Evaporate the methanol under reduced pressure.

  • Redissolve the residue in acetonitrile (2 mL) and heat at 130 °C for 2 hours in the sealed vial.

  • After completion (monitored by TLC), concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and troubleshooting logic for the synthesis of tetrahydrobenzodiazepines.

experimental_workflow start Start: Reactant Preparation reaction Reaction Setup (Solvent, Catalyst, Atmosphere) start->reaction heating Heating (Conventional or Microwave) reaction->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis end End: Pure Product analysis->end

A generalized experimental workflow for tetrahydrobenzodiazepine synthesis.

troubleshooting_low_yield start Problem: Low Product Yield check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion extend_time Action: Extend reaction time or increase temperature. check_completion->extend_time No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes solution Solution: Improved Yield extend_time->solution replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No check_reagents Are starting materials pure? check_catalyst->check_reagents Yes replace_catalyst->solution purify_reagents Action: Purify starting materials. check_reagents->purify_reagents No optimize_conditions Action: Re-optimize conditions (solvent, concentration). check_reagents->optimize_conditions Yes purify_reagents->solution optimize_conditions->solution

A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives?

A1: The primary purification techniques for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is frequently used as the stationary phase. The choice of mobile phase is critical and typically involves a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) to achieve optimal separation.[1]

  • Recrystallization: This method is effective for obtaining highly pure crystalline material. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. Ethanol is a commonly used solvent for recrystallizing similar benzodiazepine derivatives.[2]

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is an efficient and straightforward method for monitoring the progress of your column chromatography.[1] It is advisable to use a mobile phase for TLC that is similar in composition to the one being used for the column. Visualization of the separated compounds on the TLC plate can typically be achieved under UV light (254 nm).[1]

Q3: What are some common impurities I might encounter?

A3: Impurities can arise from starting materials, reagents, or side reactions during the synthesis. Potential impurities for heterocyclic compounds like these may include:

  • Unreacted starting materials.

  • Intermediates from the synthetic route.

  • Side-products from competing reactions.

  • Enantiomers or diastereomers if chiral centers are present. The seven-membered diazepine ring is not planar, which can lead to conformational enantiomers that interconvert.[3]

Q4: My 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivative seems to be unstable during purification. What should I consider?

A4: The stability of benzodiazepine derivatives can be a concern. A study on the stability of various benzodiazepines in biological matrices indicated that degradation can occur even during storage at 4°C.[4] While this study was not on pure compounds in organic solvents, it highlights the potential for instability. To minimize degradation during purification, consider the following:

  • Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases).

  • Use moderate temperatures for solvent evaporation.

  • Analyze purified fractions promptly.

  • Store the purified compound under inert atmosphere and at low temperatures.

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution in Column Chromatography

If you are experiencing poor separation of your target compound from impurities, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Chromatographic Separation

Start Poor Separation/ Co-elution Observed CheckPolarity Is the mobile phase polarity optimal? Start->CheckPolarity AdjustPolarity Adjust Solvent Ratio: - Too fast elution: Decrease polarity (e.g., more hexane). - Too slow elution: Increase polarity (e.g., more ethyl acetate). CheckPolarity->AdjustPolarity No CheckLoading Is the column overloaded? CheckPolarity->CheckLoading Yes Success Separation Improved AdjustPolarity->Success ReduceLoad Reduce the amount of crude product loaded onto the column. CheckLoading->ReduceLoad Yes CheckStationaryPhase Is silica gel the appropriate stationary phase? CheckLoading->CheckStationaryPhase No ReduceLoad->Success TryAlternative Consider alternative stationary phases (e.g., alumina, reverse-phase C18). CheckStationaryPhase->TryAlternative No CheckStationaryPhase->Success Yes TryAlternative->Success

Caption: Troubleshooting workflow for poor separation in column chromatography.

Issue 2: Difficulty with Crystallization

If your compound fails to crystallize or oils out from the solution, use the following guide.

Troubleshooting Workflow for Crystallization Problems

Start Crystallization Fails (Oiling Out or No Crystals) CheckPurity Is the compound sufficiently pure? Start->CheckPurity PrePurify Perform preliminary purification (e.g., flash chromatography) to remove significant impurities. CheckPurity->PrePurify No CheckSolvent Is the solvent system appropriate? CheckPurity->CheckSolvent Yes PrePurify->Start SolventScreen Screen a range of solvents or solvent mixtures with varying polarities. CheckSolvent->SolventScreen No CheckCooling Is the cooling rate too fast? CheckSolvent->CheckCooling Yes Success Crystals Formed SolventScreen->Success SlowCooling Allow the solution to cool slowly to room temperature, then to 4°C. CheckCooling->SlowCooling No InduceCrystallization Try to induce crystallization: - Scratch the inner wall of the flask. - Add a seed crystal. CheckCooling->InduceCrystallization Yes SlowCooling->InduceCrystallization InduceCrystallization->Success

Caption: Troubleshooting guide for common crystallization issues.

Data Presentation: Purification Parameters

The following tables summarize solvent systems that have been successfully used for the purification of similar benzodiazepine and related heterocyclic structures. These can serve as a starting point for method development for your specific 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivative.

Table 1: Column Chromatography Solvent Systems

Compound ClassStationary PhaseMobile PhaseReference
Tetrahydro-1-benzazepinesSilica GelPetrol-EtOAc (75:25)[5]
Tetrahydro-1-benzazepinesSilica GelCH₂Cl₂-MeOH (95:5)[5]
1,5-Benzodiazepine derivativesSilica Geln-hexane-ethyl acetate (9:1 or 5:1)[1]

Table 2: Recrystallization Solvents

Compound ClassSolventReference
2,3-dihydro-1H-1,5-benzodiazepinesEthanol[2]
2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][2][5]diazepineAqueous ethanol[6]
Benzodiazepine derivativesEthanol[7]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives using flash column chromatography.

Experimental Workflow for Flash Chromatography

Start Start: Crude Product TLC 1. Develop TLC method to find optimal solvent system (Rf ~0.2-0.4). Start->TLC PrepareColumn 2. Pack a silica gel column with the non-polar solvent of the mobile phase. TLC->PrepareColumn LoadSample 3. Dissolve crude product in a minimum amount of solvent and load onto the column. PrepareColumn->LoadSample Elute 4. Elute the column with the chosen mobile phase, gradually increasing polarity if necessary (gradient elution). LoadSample->Elute CollectFractions 5. Collect fractions and monitor by TLC. Elute->CollectFractions CombineFractions 6. Combine fractions containing the pure product. CollectFractions->CombineFractions Evaporate 7. Evaporate the solvent under reduced pressure. CombineFractions->Evaporate End End: Purified Product Evaporate->End

Caption: Step-by-step workflow for purification via flash column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase system using TLC. A good separation is often achieved when the target compound has an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in the least polar solvent of your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and apply it to the top of the column.

  • Elution: Begin elution with the mobile phase. A gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) can be employed for better separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol outlines a general method for purifying solid 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of solvents like ethanol/water can be a good starting point.[2][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Identification of byproducts in the synthesis of tetrahydrobenzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzodiazepines. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My tetrahydrobenzodiazepine synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the synthesis of tetrahydrobenzodiazepines, typically synthesized via the condensation of o-phenylenediamine with ketones, can stem from several factors. Incomplete reactions are a primary cause; it is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). The purity of the starting materials is also critical, as impurities can interfere with the reaction. Additionally, the choice of catalyst and reaction conditions, such as temperature and solvent, plays a significant role and may require optimization for your specific substrates.

Q2: I have isolated an unexpected byproduct. What could it be?

A2: One common byproduct in reactions involving o-phenylenediamine is the formation of benzimidazoles. This can occur if the reaction conditions favor a different cyclization pathway. Another possibility, especially if the reaction is worked up under acidic conditions, is the formation of a benzodiazepine salt. It is also possible for side reactions to occur, such as self-condensation of the ketone starting material, particularly under harsh conditions.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation often involves careful control of reaction conditions. Using milder reaction conditions, such as lower temperatures and the appropriate catalyst, can improve selectivity for the desired tetrahydrobenzodiazepine product. Ensuring an inert atmosphere if using air-sensitive reagents can also prevent unwanted side reactions. The stoichiometry of the reactants should also be carefully controlled.

Q4: What are the best methods for purifying the crude tetrahydrobenzodiazepine product?

A4: Column chromatography on silica gel is a widely used and effective method for purifying tetrahydrobenzodiazepines from byproducts and unreacted starting materials. The choice of eluent system will depend on the polarity of your specific product and impurities and may require some optimization. Recrystallization from a suitable solvent is another common technique for obtaining a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - Consider activating the catalyst if required by the protocol. - Experiment with a different catalyst known to be effective for this transformation.
Incorrect Reaction Conditions - Verify the reaction temperature. Some reactions may require heating to proceed at an appreciable rate. - Ensure the correct solvent is being used, as solvent polarity can significantly impact the reaction. - Check the pH of the reaction mixture; some condensations are acid-catalyzed.
Poor Quality Starting Materials - Assess the purity of the o-phenylenediamine and ketone starting materials using techniques like NMR or melting point analysis. - Purify starting materials if necessary.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Identification Mitigation Strategy
Benzimidazole derivative Characterized by its distinct NMR and mass spectrometry signals.Modify reaction conditions to favor the seven-membered ring formation. This may involve changing the catalyst or solvent.
Unreacted Starting Materials Identified by comparing TLC or HPLC retention times with authentic samples.Increase reaction time or temperature. Ensure the catalyst is active and present in the correct amount.
Ketone Self-Condensation Product Can be identified by NMR and mass spectrometry.Use a milder catalyst and lower reaction temperature. Add the ketone slowly to the reaction mixture.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines

This protocol is a general guideline for the acid-catalyzed condensation of o-phenylenediamine with a ketone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and the desired ketone (2.0-2.5 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., acetonitrile, ethanol, or toluene) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a solid acid catalyst).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure tetrahydrobenzodiazepine.

Protocol for Byproduct Identification
  • Isolation: Isolate the byproduct from the reaction mixture using column chromatography. Collect fractions containing the impurity as identified by TLC.

  • Characterization:

    • Mass Spectrometry (MS): Determine the molecular weight of the byproduct.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the structure of the byproduct.

    • Infrared (IR) Spectroscopy: Identify characteristic functional groups.

Quantitative Data

The yield of byproducts is highly dependent on the specific substrates, catalyst, and reaction conditions used. The following table provides a general overview of potential yields based on literature reports.

ProductByproductTypical Byproduct YieldConditions Favoring Byproduct Formation
TetrahydrobenzodiazepineBenzimidazole5-20%Strong acidic conditions, high temperatures.
TetrahydrobenzodiazepineUnreacted Starting MaterialVariableShort reaction times, low temperatures, inactive catalyst.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Products cluster_analysis Analysis & Purification o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Ketone Ketone Ketone->Condensation Tetrahydrobenzodiazepine Tetrahydrobenzodiazepine Condensation->Tetrahydrobenzodiazepine Byproducts Byproducts Condensation->Byproducts TLC/HPLC TLC/HPLC Tetrahydrobenzodiazepine->TLC/HPLC Byproducts->TLC/HPLC Column Chromatography Column Chromatography TLC/HPLC->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis and analysis of tetrahydrobenzodiazepines.

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impure analyze_byproducts Analyze Byproducts (TLC, HPLC, MS, NMR) check_conditions->analyze_byproducts Correct optimize Optimize Conditions check_conditions->optimize Incorrect analyze_byproducts->optimize Unidentified modify Modify Synthetic Route analyze_byproducts->modify Identified success Improved Yield / Purity optimize->success purify->start modify->success

Caption: Logical troubleshooting workflow for synthesis issues.

Signaling_Pathway OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine Ketone Ketone Ketone->Diimine Enamine Enamine Intermediate Diimine->Enamine Tautomerization Benzimidazole Benzimidazole Byproduct Diimine->Benzimidazole Alternative Cyclization (Side Reaction) THBD Tetrahydrobenzodiazepine Enamine->THBD Cyclization

Caption: Proposed reaction pathway and potential side reaction in tetrahydrobenzodiazepine synthesis.

Improving the stability and solubility of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and solubility of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine analogs.

Troubleshooting Guides

Issue: Poor Aqueous Solubility

Low aqueous solubility is a frequent challenge with heterocyclic compounds like 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine analogs, potentially leading to unreliable results in biological assays and hindering formulation development.[1]

Q1: My 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine analog has poor solubility in aqueous buffers for my in vitro assay. What steps can I take to improve it?

A1: Improving the aqueous solubility of your analog can be approached through several methods. Here is a troubleshooting workflow to guide you:

G start Start: Poor Aqueous Solubility Observed ph_modification Step 1: pH Modification (for ionizable compounds) start->ph_modification cosolvents Step 2: Use of Co-solvents (e.g., DMSO, Ethanol) ph_modification->cosolvents If ineffective or not applicable solubilizing_agents Step 3: Introduce Solubilizing Agents cosolvents->solubilizing_agents If precipitation still occurs cyclodextrins Cyclodextrins solubilizing_agents->cyclodextrins surfactants Surfactants (e.g., Tween 80) solubilizing_agents->surfactants lipid_formulations Step 4: Lipid-Based Formulations (for in vivo studies) cyclodextrins->lipid_formulations For further enhancement surfactants->lipid_formulations For further enhancement particle_size Step 5: Particle Size Reduction (Micronization/Nanonization) lipid_formulations->particle_size For solid dosage forms end End: Solubility Improved particle_size->end G start Start: Suspected Compound Degradation hplc_method Step 1: Develop Stability-Indicating HPLC Method start->hplc_method forced_degradation Step 2: Perform Forced Degradation Studies hplc_method->forced_degradation acid_base Acid/Base Hydrolysis forced_degradation->acid_base oxidation Oxidation (e.g., H2O2) forced_degradation->oxidation photolysis Photolytic Exposure forced_degradation->photolysis thermal Thermal Stress forced_degradation->thermal identify_degradants Step 3: Identify Degradation Products (LC-MS) acid_base->identify_degradants oxidation->identify_degradants photolysis->identify_degradants thermal->identify_degradants mitigation Step 4: Implement Mitigation Strategies identify_degradants->mitigation storage_conditions Control Storage Conditions (Temp, Light, pH) mitigation->storage_conditions antioxidants Add Antioxidants mitigation->antioxidants end End: Stable Compound Handling Protocol storage_conditions->end antioxidants->end G cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to GABA GABA GABA->GABA_A_Receptor binds to orthosteric site Analog 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Analog Analog->GABA_A_Receptor binds to allosteric site (positive modulator)

References

Technical Support Center: Overcoming Resistance to Tetrahydrobenzodiazepine Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering resistance to tetrahydrobenzodiazepine (THBZD) compounds in cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are tetrahydrobenzodiazepine compounds and what is their primary anti-cancer mechanism of action?

Tetrahydrobenzodiazepine compounds are a class of synthetic molecules that have shown promise as anti-cancer agents. While the exact mechanism can vary between specific derivatives, they are generally known to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] Some derivatives may also interfere with cell cycle progression and microtubule dynamics.[4][5]

Q2: My cancer cell line is showing decreased sensitivity to a THBZD compound. How can I confirm that it has developed resistance?

To confirm resistance, you must perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to generate a dose-response curve for both your potentially resistant cell line and the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the treated cell line compared to the parental line indicates the development of resistance.[6] It is recommended to perform at least two biological replicates to ensure the result is consistent.[7]

Q3: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like THBZD compounds?

Several mechanisms can contribute to the development of drug resistance. These can be broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9][10][11]

  • Alterations in Drug Target: While less common for this class of compounds, mutations in the molecular target of the THBZD could prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For example, upregulation of pro-survival pathways like PI3K/Akt/mTOR or Ras/MEK/ERK can promote cell survival despite the presence of the apoptotic stimulus from the THBZD compound.[12][13][14][15][16]

  • Defects in the Apoptotic Machinery: Alterations in the expression or function of proteins involved in apoptosis, such as the Bcl-2 family of proteins or caspases, can make cells resistant to apoptosis-inducing agents.[4][17][18] Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1, or downregulation of pro-apoptotic proteins like Bax and Bak, are common resistance mechanisms.[17]

Q4: I've confirmed resistance. What are the initial steps to investigate the underlying mechanism?

Once resistance is confirmed, a systematic approach is necessary to identify the cause. Initial steps include:

  • Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. A lower accumulation in resistant cells suggests increased efflux. This can be confirmed by using known ABC transporter inhibitors.

  • Analyze Key Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to compare the activation status of key pro-survival signaling pathways (e.g., phosphorylation of Akt, ERK) between sensitive and resistant cells.[19]

  • Examine Apoptotic Proteins: Profile the expression levels of key apoptotic regulators (e.g., Bcl-2, Bax, Mcl-1, caspases) in both cell lines via Western blot or qPCR to identify any significant changes.[20]

Troubleshooting Guides

Issue 1: Decreased or Loss of Potency of THBZD Compound

Possible Cause 1: Development of Drug Resistance

  • How to Confirm: Perform a dose-response experiment and calculate the IC50 values for both the parental and the suspected resistant cell line. A significant rightward shift in the dose-response curve and a higher IC50 value confirm resistance.[6]

  • Solution: If resistance is confirmed, consider developing a new resistant cell line under controlled, stepwise dose escalation for further mechanistic studies (see Experimental Protocols). Proceed to investigate the molecular mechanisms of resistance (see Issue 2).

Possible Cause 2: Cell Line Contamination or Genetic Drift

  • How to Confirm: Authenticate your cell line using Short Tandem Repeat (STR) profiling. Compare the profile to the reference database.

  • Solution: If the cell line is contaminated or has genetically drifted, discard the current culture and restart with a fresh, authenticated, early-passage vial of the parental cell line.

Possible Cause 3: Compound Degradation

  • How to Confirm: Check the compound's storage conditions and expiration date. If possible, verify the compound's integrity using analytical methods like HPLC.

  • Solution: Purchase a new batch of the THBZD compound and repeat the experiment.

Issue 2: Confirmed THBZD-Resistant Cell Line with an Unknown Mechanism

Initial Steps to Investigate the Mechanism:

  • Investigate Increased Drug Efflux:

    • Experiment: Perform a Rhodamine 123 efflux assay.

    • Expected Outcome: Resistant cells will show lower intracellular fluorescence compared to parental cells due to increased efflux. This effect should be reversible by co-incubation with an ABC transporter inhibitor like verapamil.

  • Analyze Bypass Signaling Pathways:

    • Experiment: Conduct a Western blot analysis for key signaling proteins.

    • Expected Outcome: Increased phosphorylation of proteins like Akt (at Ser473) or ERK1/2 (at Thr202/Tyr204) in the resistant cell line compared to the parental line, especially in the presence of the THBZD compound, would indicate the activation of these survival pathways.[12][13]

  • Examine Apoptotic Pathway Defects:

    • Experiment: Perform a Western blot for Bcl-2 family proteins.

    • Expected Outcome: Resistant cells may show increased expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak).[17]

Data Presentation

Table 1: Hypothetical IC50 Values for a THBZD Compound in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM)Fold Resistance
Parental MCF-7THBZD-A2.51
Resistant MCF-7THBZD-A25.010
Parental A549THBZD-A5.01
Resistant A549THBZD-A60.012

Table 2: Hypothetical Protein Expression Changes in a THBZD-Resistant Cell Line

ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Implication
P-glycoprotein (ABCB1)1.08.5Increased Drug Efflux[8]
p-Akt (Ser473)1.05.2Activation of PI3K/Akt Pathway[12]
Bcl-21.06.8Inhibition of Apoptosis[17]
Bax1.00.4Inhibition of Apoptosis[17]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20]

  • Drug Treatment: Treat the cells with a serial dilution of the THBZD compound for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[20]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7]

Protocol 2: Western Blot for Signaling and Apoptotic Proteins
  • Cell Lysis: Treat parental and resistant cells with and without the THBZD compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, P-gp, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Potential Resistance Mechanisms cluster_2 Experimental Verification THBZD Compound THBZD Compound Resistant Cell Resistant Cell THBZD Compound->Resistant Cell Ineffective Increased Efflux? Increased Efflux? Resistant Cell->Increased Efflux? Bypass Pathways? Bypass Pathways? Resistant Cell->Bypass Pathways? Apoptosis Defect? Apoptosis Defect? Resistant Cell->Apoptosis Defect? Rhodamine Assay Rhodamine Assay Increased Efflux?->Rhodamine Assay Western Blot (p-Akt, p-ERK) Western Blot (p-Akt, p-ERK) Bypass Pathways?->Western Blot (p-Akt, p-ERK) Western Blot (Bcl-2, Bax) Western Blot (Bcl-2, Bax) Apoptosis Defect?->Western Blot (Bcl-2, Bax) G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Resistance Resistance Proliferation & Survival->Resistance THBZD Compound THBZD Compound THBZD Compound->Apoptosis induces Apoptosis->Resistance

References

Enhancing the signal-to-noise ratio in spectroscopic analysis of tetrahydrobenzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in the spectroscopic analysis of tetrahydrobenzodiazepines.

Frequently Asked Questions (FAQs)

Q1: Why is a high signal-to-noise ratio (S/N) crucial for the analysis of tetrahydrobenzodiazepines?

A1: A high S/N ratio is essential for accurate and reliable analysis of tetrahydrobenzodiazepines for several reasons. These compounds are often present at very low concentrations (nanogram or microgram per milliliter) in complex biological matrices like blood, plasma, or urine.[1][2] A high S/N ratio ensures that the analytical signal from the target compound is clearly distinguishable from background noise, which is critical for:

  • Accurate Quantification: Precisely determining the concentration of the analyte.

  • High Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ).

  • Structural Elucidation: Obtaining clear spectral data for identifying the compound and its metabolites.

  • Reproducibility: Ensuring consistent and reliable results across multiple experiments.

Q2: What are the primary sources of noise in spectroscopic analysis?

A2: Noise in spectroscopic measurements can originate from various sources, broadly categorized as:

  • Instrumental Noise: This includes electronic noise from the detector, fluctuations in the light source (e.g., lamp instability), and thermal noise.[3] Allowing instrument lamps to fully warm up can help minimize this.[4]

  • Matrix Effects: Components of the sample matrix (e.g., proteins, salts, other organic molecules in biological fluids) can interfere with the signal of the analyte, either by suppressing or enhancing it, or by contributing to the background noise.[5][6]

  • Chemical Noise: This arises from uncontrolled variables in the chemical system, such as temperature or pressure fluctuations, that can affect the analyte's signal.

  • Environmental Noise: External factors like vibrations, room light, and electromagnetic interference from nearby instruments can also contribute to noise.[4]

Q3: What are the most common spectroscopic techniques used for analyzing tetrahydrobenzodiazepines?

A3: Several spectroscopic and chromatographic methods are employed for the analysis of benzodiazepines, including tetrahydrobenzodiazepines. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample. Common methods include:

  • High-Performance Liquid Chromatography (HPLC) , often coupled with UV or Mass Spectrometry (MS) detectors.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which is considered a reference method due to its high sensitivity and specificity.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which provides excellent selectivity and sensitivity for quantifying compounds in complex matrices.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , used for structural elucidation.[7]

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy .[8][10]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses common issues related to a low S/N ratio during the spectroscopic analysis of tetrahydrobenzodiazepines.

Issue 1: Low Signal Intensity

A weak signal from the analyte is a primary cause of a poor S/N ratio. The following troubleshooting steps can help enhance the signal.

Possible Cause 1: Inefficient Sample Preparation and Extraction

Tetrahydrobenzodiazepines are often present in complex biological samples, requiring efficient extraction to isolate them from interfering matrix components.[1][2]

  • Solution: Optimize the sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[7] Ensure the pH of the sample is adjusted to optimize the extraction efficiency for the specific tetrahydrobenzodiazepine.

  • Experimental Protocol: An optimized SPE protocol can significantly improve sample cleanliness and analyte recovery. Increasing the organic concentration in the wash step can remove more interfering compounds.[5]

Experimental Protocol: Optimized Solid-Phase Extraction (SPE)

This protocol is a general guideline for optimizing SPE for benzodiazepine analysis from plasma.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., HyperSEP Retain PEP) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to 1 mL of the plasma sample. Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm. Load the supernatant onto the conditioned SPE cartridge.[11]

  • Washing (Optimization Step): Wash the cartridge with an appropriate solvent to remove matrix interferences. A common issue is that generic methods with low organic wash concentrations (e.g., 5-10% methanol) leave a substantial amount of matrix components.[5] It is recommended to increase the wash concentration to 60% methanol to remove most polar interferences. For hydrophobic components, washes with up to 80-90% methanol may be necessary.[5]

  • Elution: Elute the analytes with a suitable solvent. For example, use 1 mL of a dichloromethane/isopropanol/ammonium hydroxide mixture (78:20:2).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for analysis.

Possible Cause 2: Suboptimal Instrument Parameters

Incorrect instrument settings can lead to a weak signal or high noise.

  • Solution: Calibrate and optimize the instrument parameters.

    • For HPLC-UV: Ensure the selected wavelength corresponds to the maximum absorbance of the tetrahydrobenzodiazepine derivative.

    • For MS-based methods (GC-MS, LC-MS/MS): Optimize ionization source parameters (e.g., temperature, gas flows) and detector settings. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.[9]

    • For GC-based methods: Ensure the injection port temperature is sufficient for volatilization without causing thermal degradation of the analyte.[12]

Possible Cause 3: Analyte Degradation

Tetrahydrobenzodiazepines can be susceptible to degradation under certain conditions (e.g., pH, temperature, light), leading to a lower concentration and weaker signal.

  • Solution: Ensure proper sample handling and storage. Store samples at low temperatures and protect them from light. Prepare fresh standards and samples for each analysis batch.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for addressing low S/N ratios.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS or GC-MS Analysis Evaporation->Analysis Processing Data Acquisition & Processing Analysis->Processing Result Quantification & Identification Processing->Result

Caption: General experimental workflow for tetrahydrobenzodiazepine analysis.

G start Low S/N Ratio Detected check_signal Is the signal peak intensity low? start->check_signal check_noise Is the baseline noise high? check_signal->check_noise No low_signal Low Signal Intensity Issue check_signal->low_signal Yes high_noise High Noise Issue check_noise->high_noise Yes end_node S/N Ratio Improved check_noise->end_node No sol_sample_prep Optimize Sample Prep: - Check extraction recovery - Increase sample concentration low_signal->sol_sample_prep sol_instrument Optimize Instrument: - Check detector settings - Calibrate instrument low_signal->sol_instrument sol_sample_prep->end_node sol_instrument->end_node sol_matrix Improve Sample Cleanup: - Optimize SPE wash step - Use selective extraction high_noise->sol_matrix sol_instrument_noise Reduce Instrument Noise: - Check for electronic noise - Ensure source stability high_noise->sol_instrument_noise sol_matrix->end_node sol_instrument_noise->end_node

Caption: Troubleshooting logic for a low signal-to-noise ratio.

Issue 2: High Baseline Noise

A high level of background noise can obscure the analyte signal, even if the signal intensity is adequate.

Possible Cause 1: Matrix Interferences

Co-eluting compounds from the sample matrix can contribute significantly to baseline noise.

  • Solution: Improve the selectivity of the analytical method.

    • Sample Preparation: As mentioned, enhance the cleanup step during sample preparation. A more rigorous SPE wash protocol can significantly reduce matrix components in the final extract.[5]

    • Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interfering peaks.

    • Detection: For MS analysis, using high-resolution mass spectrometry or tandem MS (MS/MS) can differentiate the analyte from isobaric interferences.[9]

Possible Cause 2: Instrumental and Environmental Noise

Fluctuations in the instrument's electronics, detector, or power supply, as well as environmental factors, can cause high baseline noise.

  • Solution:

    • Instrument Maintenance: Ensure the spectrometer is well-maintained and calibrated. Check for lamp or detector degradation.

    • Grounding and Shielding: Verify that the instrument is properly grounded and shielded from sources of electromagnetic interference.

    • Signal Averaging: Increase the number of scans to average out random noise. The S/N ratio improves in proportion to the square root of the number of scans.[13]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of benzodiazepines, which can serve as a benchmark for optimizing experimental methods.

Table 1: Comparison of Detection Limits for Various Analytical Techniques

Analytical TechniqueAnalyte ExampleMatrixLimit of Detection (LOD)Reference
HPLC-UV/DADGeneral BenzodiazepinesBiological Fluids1-2 ng/mL[1][2]
LC-MS (ESI)General BenzodiazepinesBiological Fluids~1 ng/mL[1][2]
LC-MS (NCI)General BenzodiazepinesBiological Fluids0.1 ng/mL[1][2]
TD-DART-MS19 Benzodiazepines-0.05 - 8 ng[8]
Lateral Flow ImmunoassayAlprazolamWhole Blood60 ng/mL[7]
Lateral Flow ImmunoassayDiazepamWhole Blood25 ng/mL[7]

Table 2: Example of SPE Recovery Optimization

SPE Wash ConditionMatrix Components RemainingAnalyte RecoveryRecommendationReference
5-10% MethanolHighHighNot optimal for clean extracts[5]
60% MethanolLow (polar)HighGood for removing polar interferences[5]
80-90% MethanolVery Low (polar & non-polar)May decrease for some analytesNecessary for removing hydrophobic interferences[5]

References

Technical Support Center: Stereoselective Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic approaches for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepines?

A1: Common approaches often start from readily available precursors like 2-aminobenzyl alcohols, anthranilic acids, or 2-nitrobenzaldehydes.[1] A versatile method involves the condensation of o-phenylenediamines (OPDA) with ketones or other carbonyl compounds, often facilitated by an acid catalyst.[3] Another strategy is the one-pot ruthenium-catalyzed reaction starting from 2-aminobenzyl alcohols and 1,2-amino alcohols, which proceeds through consecutive borrowing hydrogen cycles.[1] Solid-phase synthesis has also been developed, which is valuable for high-throughput synthesis of benzodiazepine derivatives.[1]

Q2: What catalysts are typically used for the synthesis of the benzodiazepine core?

A2: A wide range of catalysts can be used, depending on the specific reaction. Acid catalysts are critical for the condensation of o-phenylenediamine with ketones.[3] Examples include H-MCM-22, BF3-etherate, polyphosphoric acid, Yb(OTf)3, and various solid acid catalysts like sulfated zirconia.[3] For reductive cyclizations or hydrogenations, metal catalysts such as Palladium on carbon (Pd/C) are commonly employed.[4][5] Anhydrous stannous chloride has also been shown to be an effective catalyst for promoting intramolecular imine-enamine cyclization under solvent-free conditions.[6]

Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction in real-time.[3][6] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.[5][7] High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[7] For stereoselective synthesis, chiral High-Performance Liquid Chromatography (HPLC) is critical for determining the enantiomeric excess (ee%) or diastereomeric ratio (dr) of the product.[2]

Q4: What are the primary methods for purifying 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives?

A4: The primary purification method is column chromatography on silica gel.[8] A common mobile phase is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation.[8] For challenging separations, especially for resolving stereoisomers or removing closely related impurities, preparative HPLC is the method of choice.[2][9] Recrystallization from a suitable solvent, such as ethanol, can also be used to obtain the pure product, particularly after initial purification by chromatography.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Condensation/Cyclization Step

Possible Cause Troubleshooting Step Rationale
Inactive or Inefficient Catalyst Use a fresh batch of catalyst or try a different acid catalyst (e.g., H-MCM-22, Yb(OTf)₃, SnCl₂).[3][6] Some catalysts are sensitive to moisture; ensure anhydrous conditions.The catalyst is crucial for promoting the condensation and subsequent cyclization. Many catalysts used in these syntheses are hygroscopic and lose activity upon exposure to air.
Inappropriate Reaction Temperature Optimize the reaction temperature. While some methods work at room temperature, others may require heating to proceed at a reasonable rate.[3][10]The activation energy for the cyclization step may not be met at lower temperatures. A systematic temperature screen can identify the optimal condition.
Steric Hindrance If using bulky ketones or substituted o-phenylenediamines, consider a more potent catalyst or longer reaction times.Steric hindrance can slow down the rate of nucleophilic attack and imine formation, which are key steps in the reaction mechanism.[6][11]
Poor Quality Starting Materials Verify the purity of starting materials (e.g., o-phenylenediamine, ketone) by NMR or melting point. Purify if necessary.Impurities in the starting materials can interfere with the reaction, poison the catalyst, or lead to unwanted side products.

Issue 2: Poor Stereoselectivity in the Synthesis

Possible Cause Troubleshooting Step Rationale
Ineffective Chiral Catalyst or Auxiliary Screen a panel of chiral ligands or catalysts. Ensure the catalyst loading is optimal.The choice of the chiral source is the most critical factor in stereoselective synthesis. Subtle changes in the ligand or auxiliary structure can have a large impact on stereochemical outcomes.
Unfavorable Reaction Temperature Perform the reaction at a lower temperature.Many stereoselective reactions show higher enantioselectivity or diastereoselectivity at reduced temperatures, as it enhances the energy difference between the diastereomeric transition states.
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry.The solvent can interact with the catalyst, substrate, or intermediates, thereby affecting the stereochemical course of the reaction.
Racemization of Product Check the stability of the product under the reaction and workup conditions. If racemization is suspected, minimize reaction time and use milder workup procedures (e.g., avoid strong acids/bases).The newly formed stereocenter might be labile under certain conditions, leading to a loss of stereochemical purity over time.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step Rationale
Co-elution with Starting Material or Side Products Optimize the mobile phase for column chromatography. Try a gradient elution or a different solvent system (e.g., dichloromethane/methanol).[8] If separation is still poor, consider preparative HPLC.[9]Fine-tuning the mobile phase polarity is key to achieving differential migration of compounds on the stationary phase, leading to better separation.[8]
Formation of Emulsions During Workup Add brine (saturated NaCl solution) during the aqueous extraction to help break the emulsion. Alternatively, filter the mixture through a pad of celite.Emulsions are common with nitrogen-containing heterocyclic compounds and can lead to significant product loss.
Product is a Sticky Oil or Difficult to Crystallize Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline and easier to handle.[4][5] Alternatively, purify via preparative HPLC.Oily products can be challenging to purify and handle. Salt formation often yields a stable, crystalline solid that is easier to purify by recrystallization.
Column Overloading Reduce the amount of crude material loaded onto the chromatography column. Use a larger column if necessary.[8]Overloading the column leads to broad peaks and poor separation, as the stationary phase becomes saturated.[9]

Quantitative Data Summary

The following table summarizes quantitative data from representative synthetic methods for tetrahydro-benzo[e]diazepine derivatives. Note that stereoselectivity data is often not reported in general synthesis papers.

Strategy Starting Materials Catalyst/Reagents Conditions Yield Stereoselectivity (ee% or dr) Reference
Catalytic Hydrogenation4-Aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-onesH₂, 10% Pd/C, MeOH-HClRoom Temp, Atm. Pressure80-90%Not Studied[4][5]
Condensationo-phenylenediamine, KetonesH-MCM-22Acetonitrile, Room TempGood to ExcellentNot Applicable[3]
Condensation (Solvent-Free)o-phenylenediamine, KetonesAnhydrous SnCl₂80 °C, Solvent-Free80-94%Not Applicable[6]
Reductive Cyclocondensation2-aminobenzyl alcohols, 1,2-amino alcoholsRuthenium CatalystOne-potNot SpecifiedNot Specified[1]
Chiral ResolutionRacemic 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-oneChiral HPLCNot ApplicableNot Applicable(5S)-(-) and (5R)-(+) enantiomers separated[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-ones via Catalytic Hydrogenation [4][5]

This protocol describes the reduction of the C=N bond in a 2,5-dihydro-1H-2,3-benzodiazepin-1-one precursor.

  • Preparation: In a round-bottom flask, dissolve the starting 4-aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-one (1 equivalent) in methanol.

  • Acidification: Add a few drops of aqueous hydrochloric acid to improve the solubility of the starting material.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Fit the flask with a balloon filled with hydrogen gas (H₂). Stir the reaction mixture vigorously at room temperature under atmospheric pressure.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final 2,3,4,5-tetrahydro-1H-benzo[e]diazepine product. The reported yields for this step are typically in the range of 80-90%.[5]

Visualizations

Below are diagrams illustrating key pathways and logical relationships relevant to the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepines.

cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Start1 o-Phenylenediamine + Ketone Inter1 Diimine / Enamine Start1->Inter1 Condensation (Acid Catalyst) Start2 2-Aminobenzyl Alcohol Inter2 Unsaturated Benzodiazepine Start2->Inter2 Multi-step / One-pot (e.g., Ru-catalyzed) Product 2,3,4,5-Tetrahydro- 1H-benzo[e]diazepine Inter1->Product Intramolecular Cyclization Inter2->Product Reduction / Hydrogenation (e.g., Pd/C, H2)

Caption: General synthetic pathways to Tetrahydro-1H-benzo[e]diazepines.

Problem Low Stereoselectivity Observed Cause1 Suboptimal Temperature? Problem->Cause1 Cause2 Ineffective Chiral Source? Problem->Cause2 Cause3 Solvent Interference? Problem->Cause3 Cause4 Product Racemization? Problem->Cause4 Solution1 Lower Reaction Temperature Cause1->Solution1 Action Solution2 Screen Different Chiral Catalysts / Ligands Cause2->Solution2 Action Solution3 Test a Range of Aprotic/Protic Solvents Cause3->Solution3 Action Solution4 Reduce Reaction Time; Use Milder Workup Cause4->Solution4 Action

Caption: Troubleshooting workflow for low stereoselectivity issues.

References

Technical Support Center: Optimizing Crystallization of Tetrahydrobenzodiazepines for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of tetrahydrobenzodiazepine derivatives for X-ray crystallography. The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental protocols, are designed to address common challenges and streamline the crystal growth process.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for crystallizing tetrahydrobenzodiazepines?

A1: Based on reported crystal structures, ethanol and aqueous ethanol are frequently used solvents for the crystallization of tetrahydrobenzodiazepine derivatives. Methanol and solvent mixtures including ethanol have also been shown to be effective. The choice of solvent is critical and should be tailored to the specific solubility profile of the compound.

Q2: Which crystallization techniques are most successful for this class of compounds?

A2: Slow evaporation is a commonly reported and successful technique for obtaining high-quality single crystals of tetrahydrobenzodiazepines. Vapor diffusion (both hanging and sitting drop) and slow cooling are also viable methods that should be considered during crystallization screening.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem.[1][2] This can occur if the compound's melting point is lower than the solution temperature or if the solution is supersaturated too quickly.[1] To address this, try reheating the solution and adding more solvent to ensure the oil redissolves completely. Then, allow the solution to cool much more slowly to prevent rapid supersaturation.[2] Using a co-solvent to modulate the solubility can also be an effective strategy.

Q4: I'm only getting a powder or very small microcrystals. How can I grow larger crystals suitable for X-ray diffraction?

A4: The formation of powder or microcrystals often indicates that the rate of nucleation is too high. To encourage the growth of larger single crystals, you should aim to slow down the crystallization process. This can be achieved by reducing the concentration of your compound, slowing the rate of evaporation by loosely covering the vial, or decreasing the cooling rate.[3] Ensuring your crystallization vessel is in a vibration-free location is also important.

Q5: How pure does my tetrahydrobenzodiazepine sample need to be for successful crystallization?

A5: High purity is crucial for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. It is highly recommended to purify your compound using methods such as column chromatography before attempting crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. - Insufficient time for nucleation and growth.- Allow more time for solvent to evaporate. - Try a less polar solvent or a solvent/anti-solvent system. - Concentrate the solution by slow evaporation before setting up the crystallization. - Introduce a seed crystal from a previous experiment.
"Oiling Out" - High degree of supersaturation. - Cooling rate is too fast. - Melting point of the compound is lower than the solution temperature. - Presence of impurities lowering the melting point.[1]- Reheat the solution and add more of the primary solvent to redissolve the oil.[2] - Slow down the cooling process by insulating the crystallization vessel. - Consider using a different solvent or a co-solvent system to alter solubility. - Further purify the starting material.
Formation of Powder or Microcrystals - Nucleation rate is too high. - Rapid cooling or evaporation. - Excessive agitation or vibration.- Reduce the initial concentration of the compound. - Decrease the rate of evaporation by using a vial with a narrow opening or by covering it. - Ensure the crystallization setup is in a stable, vibration-free environment. - Use a solvent in which the compound has slightly higher solubility to slow down precipitation.
Poor Crystal Quality (e.g., twinning, disordered) - Rapid crystal growth. - Presence of impurities. - Solvent co-crystallization.- Slow down the crystallization process by using a lower concentration or a slower cooling/evaporation rate. - Further purify the starting material. - Try a different solvent or solvent system to avoid the incorporation of solvent molecules into the crystal lattice.
Low Yield of Crystals - Too much solvent was used. - The compound has significant solubility in the mother liquor even at low temperatures. - Premature filtration.- Reduce the initial volume of solvent used for dissolution. - After crystal formation, cool the solution in an ice bath to maximize precipitation before filtration. - Ensure crystallization is complete before harvesting the crystals.

Quantitative Data on Crystallization Conditions

The following table summarizes successful crystallization conditions reported for various tetrahydrobenzodiazepine derivatives.

Compound Crystallization Method Solvent System Temperature Observations/Yield Reference
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepineRecrystallizationEthanolRoom TemperatureYellow solid, 62% yield[4]
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalateRecrystallizationEthanolRoom TemperatureYellow solid, 84% yield[4]
2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][2][4]diazepine hemihydrateRecrystallizationAqueous EthanolRoom TemperatureColorless crystals[5]
(E)-2,2-dimethyl-4-(4-subsitutedstyryl)-2,3-dihydro-1H-[4][6]-benzodiazepine derivativesCondensation ReactionEthanolNot SpecifiedCrystals suitable for X-ray analysis obtained.
2,3-dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepineRecrystallizationEthanolRoom TemperaturePure product obtained after recrystallization.[7]

Experimental Protocols

Protocol 1: Slow Evaporation from a Single Solvent (e.g., Ethanol)

This method is effective for compounds that are moderately soluble in a chosen solvent.

  • Dissolution: In a clean, small glass vial, dissolve the purified tetrahydrobenzodiazepine derivative in the minimum amount of hot ethanol required for complete dissolution.

  • Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration of the solution into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a quiet, vibration-free location at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.

Protocol 2: Vapor Diffusion (Hanging Drop)

This technique is useful when only small amounts of the compound are available.[8]

  • Reservoir Preparation: In a well of a 24-well crystallization plate, add 500 µL of a solvent in which the tetrahydrobenzodiazepine is sparingly soluble (the "anti-solvent" or "precipitant").

  • Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of the purified compound dissolved in a "good" solvent.

  • Mixing: To the drop on the coverslip, add 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip over the well and seal it with vacuum grease to create an airtight environment.

  • Equilibration: Over time, the vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the anti-solvent and inducing crystallization.

  • Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome start Start with Purified Tetrahydrobenzodiazepine dissolve Dissolve in a 'Good' Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff layering Solvent Layering dissolve->layering observe Observe for Crystal Growth slow_evap->observe vapor_diff->observe layering->observe no_xtals No Crystals / Powder observe->no_xtals Unsuccessful oil Oiling Out observe->oil Unsuccessful good_xtals Good Crystals observe->good_xtals Successful troubleshoot Troubleshoot Conditions (Solvent, Temp, Conc.) no_xtals->troubleshoot oil->troubleshoot xray Proceed to X-ray Diffraction good_xtals->xray troubleshoot->dissolve Re-screen

Caption: Experimental workflow for crystallization screening of tetrahydrobenzodiazepines.

troubleshooting_workflow cluster_problems Common Problems cluster_solutions Troubleshooting Strategies start Initial Crystallization Attempt Results in: no_crystals No Crystals start->no_crystals oiling_out Oiling Out start->oiling_out powder Powder/Microcrystals start->powder sol_no_crystals Increase Concentration Change Solvent Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out Reheat & Add Solvent Slow Cooling Rate Change Solvent System oiling_out->sol_oiling_out sol_powder Decrease Concentration Slow Evaporation/Cooling Isolate from Vibrations powder->sol_powder end Optimized Crystallization Conditions sol_no_crystals->end sol_oiling_out->end sol_powder->end

Caption: Troubleshooting decision tree for common crystallization problems.

References

Validation & Comparative

A Comparative Efficacy Analysis: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Derivatives versus Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of selected derivatives of the 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine scaffold against the classical benzodiazepine, diazepam. While 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine itself is a chemical core, its derivatives have been synthesized and evaluated for various pharmacological activities, including anxiolytic and analgesic effects. This document collates experimental data from preclinical studies to offer an objective comparison.

Introduction to the Compounds

Diazepam , a well-established 1,4-benzodiazepine, exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine scaffold represents a class of compounds that are being explored for novel pharmacological profiles, potentially with improved efficacy and reduced side effects compared to classical benzodiazepines.

This guide focuses on the comparative data of specific derivatives from this class, notably a novel diazepino[1,2-a]benzimidazole derivative (compound 3b) and 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) , which have been evaluated for their central nervous system activities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative preclinical studies.

Table 1: Comparative Anxiolytic Activity in the Elevated Plus Maze (EPM) Test

CompoundDose% Time Spent in Open Arms% Entries into Open ArmsReference Compound
Diazepino[1,2-a]benzimidazole (3b)2 mg/kgSuperior to DiazepamSuperior to DiazepamDiazepam (2 mg/kg)
Diazepam2 mg/kg---

Note: The study on compound 3b indicated a superior anti-anxiety effect compared to an equimolar dose of diazepam, though specific percentage increases were not provided in the abstract.[1]

Table 2: Comparative Anxiolytic-like Effects in Behavioral Tests

CompoundTestEffective Dose for Anxiolytic EffectSedative Effect DoseReference Compound
VBZ102Light–Dark BoxVarious doses10.0 mg/kgBromazepam
VBZ102Open Field TestVarious doses10.0 mg/kgBromazepam

Note: VBZ102 demonstrated a pronounced anxiolytic effect similar to bromazepam, with sedation only noted at a higher dose.[2][3]

Table 3: In Silico Analysis of Receptor Binding Affinity

CompoundReceptor SiteBinding Constant vs. DiazepamDocking Energy
Diazepino[1,2-a]benzimidazole (3b)GABA-A (Benzodiazepine site)5.4 times strongerNot specified
Diazepino[1,2-a]benzimidazole (3b)GABA-A (GABA binding site)2 times strongerNot specified
Diazepino[1,2-a]benzimidazole (3b)5-HT2A ReceptorPronounced interactionNot specified

Source: The in silico analysis suggests that compound 3b has a significantly higher affinity for both the benzodiazepine and GABA-binding sites of the GABA-A receptor compared to diazepam.[1]

Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.

  • Procedure:

    • Animals are administered the test compound (e.g., diazepino[1,2-a]benzimidazole derivative or diazepam) or a vehicle control, typically 30 minutes before the test.[1]

    • Each animal is placed at the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

    • Behavior is recorded, and the key parameters measured are the time spent in the open arms and the number of entries into the open arms.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field (OF) Test

The OF test is used to assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of squares (center and periphery).

  • Procedure:

    • Following drug administration, the animal is placed in the center of the open field.

    • Behavior is recorded for a specified duration.

    • Parameters measured include locomotor activity (total distance traveled, number of grid lines crossed), and time spent in the center versus the periphery of the arena.

  • Interpretation: Anxiolytic compounds tend to increase the time spent in the center of the arena. A decrease in overall locomotor activity can indicate sedative effects.

In Silico Docking Analysis

This computational method predicts the binding affinity and interaction between a ligand (e.g., the test compound) and a target protein (e.g., GABA-A receptor).

  • Software and Models: Molecular docking software is used with a 3D model of the target receptor.

  • Procedure:

    • The 3D structures of the ligands (compound 3b and diazepam) are prepared.

    • The ligands are docked into the binding sites of the receptor model.

    • The software calculates the binding energy and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues of the receptor.[1]

  • Interpretation: Lower binding energy and higher binding constants suggest a more stable and potent ligand-receptor interaction.

Signaling Pathways and Experimental Workflows

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds Chloride_Channel Chloride Ion (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Neuronal_Inhibition Benzodiazepine Benzodiazepine (e.g., Diazepam, Derivatives) Benzodiazepine->GABAA_Receptor Positive Allosteric Modulator

Caption: Benzodiazepine Signaling Pathway via GABA-A Receptor Modulation.

EPM_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Groups Animal Cohorts (Control, Diazepam, Test Compound) Drug_Admin Drug Administration (e.g., per oral) Animal_Groups->Drug_Admin EPM_Test Elevated Plus Maze Test (5-minute observation) Drug_Admin->EPM_Test 30 min post-administration Data_Recording Video Recording & Tracking EPM_Test->Data_Recording Parameters Measure: - Time in Open Arms - Entries into Open Arms Data_Recording->Parameters Stats_Analysis Statistical Analysis (Comparison between groups) Parameters->Stats_Analysis Conclusion Conclusion on Anxiolytic Efficacy Stats_Analysis->Conclusion

Caption: Workflow for Assessing Anxiolytic Efficacy using the Elevated Plus Maze.

Discussion and Conclusion

The preclinical data presented suggest that derivatives of the 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine scaffold hold promise as novel anxiolytic agents. The diazepino[1,2-a]benzimidazole derivative (compound 3b) demonstrated a potentially superior anxiolytic profile and stronger binding to the GABA-A receptor compared to diazepam in in silico models.[1] Similarly, the 2,3-benzodiazepine derivative VBZ102 showed a significant anxiolytic effect with a potentially wider therapeutic window before the onset of sedation compared to classical benzodiazepines.[2][3]

These findings underscore the potential for developing novel benzodiazepine derivatives with improved therapeutic profiles. However, it is crucial to note that these are preclinical findings. Further research, including comprehensive pharmacokinetic and toxicological studies, is necessary to fully elucidate the clinical potential of these compounds. The exploration of such derivatives may lead to the development of new therapeutic options for anxiety and related disorders with potentially fewer side effects than currently available treatments.

References

Comparative analysis of the anxiolytic effects of different tetrahydrobenzodiazepine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic effects of different tetrahydrobenzodiazepine isomers, supported by experimental data. The focus is on presenting quantitative data in a clear, comparative format, detailing the experimental methodologies used, and visualizing the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The anxiolytic potential of tetrahydrobenzodiazepine isomers has been investigated using preclinical models of anxiety. The following tables summarize the quantitative data from a key study that compared the effects of the racemic mixture of L-365,260, a tetrahydrobenzodiazepine derivative, and its 3S-(-) enantiomer in the elevated plus-maze (EPM) test in mice.

Table 1: Effect of L-365,260 (Racemic Mixture) on Elevated Plus-Maze Behavior in Mice

Dose (µg/kg, i.p.)Percentage of Entries into Open Arms (%)Percentage of Time Spent in Open Arms (%)
VehicleBaselineBaseline
1IncreasedIncreased
10IncreasedIncreased
100IncreasedIncreased
1000IncreasedIncreased

Data from Singh et al. (1991) indicates a dose-dependent increase, though specific numerical values from the abstract are not provided.

Table 2: Effect of 3S-(-) Enantiomer of L-365,260 on Elevated Plus-Maze Behavior in Mice

Dose (µg/kg, i.p.)Percentage of Entries into Open Arms (%)Percentage of Time Spent in Open Arms (%)
100No significant changeNo significant change
1000No significant changeNo significant change
10000No significant changeNo significant change

Data from Singh et al. (1991) indicates no enhancement of exploratory behavior.[1]

Experimental Protocols

The following is a detailed methodology for the elevated plus-maze test, a standard preclinical assay for assessing anxiolytic-like activity, based on common laboratory practices and information from relevant studies.

Objective: To assess the anxiolytic-like effects of tetrahydrobenzodiazepine isomers in mice.

Apparatus: The elevated plus-maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in the shape of a plus sign, elevated 40-50 cm above the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two arms are open. The junction of the arms forms a central platform (5 cm x 5 cm). The maze is typically made of a non-reflective material and is situated in a dimly lit room.

Animals: Male albino mice are commonly used. Animals are housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. They are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

Drug Administration: The test compounds (e.g., L-365,260 and its 3S-(-) enantiomer) are dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80). The compounds are administered intraperitoneally (i.p.) at various doses, typically 30 minutes before the test. A control group receives the vehicle only.

Procedure:

  • Each mouse is placed individually in the center of the maze, facing one of the enclosed arms.

  • The animal is allowed to explore the maze freely for a 5-minute period.

  • The behavior of the mouse is recorded by a video camera mounted above the maze.

  • The following parameters are scored by a trained observer or using an automated tracking system:

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Time spent in the open arms.

    • Time spent in the closed arms.

  • Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the control group. The total number of arm entries can be used as a measure of general locomotor activity.

Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Signaling Pathway

The anxiolytic effects of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. The following diagram illustrates the general signaling pathway.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABAA_Receptor GABA-A Receptor GABA_vesicle->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to Benzodiazepine Tetrahydrobenzodiazepine Isomer Benzodiazepine->GABAA_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway modulated by tetrahydrobenzodiazepines.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study comparing the anxiolytic effects of different drug isomers.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Male Albino Mice) Random_Assignment Random Assignment to Treatment Groups Animal_Acclimatization->Random_Assignment Drug_Preparation Drug Preparation (Isomer 1, Isomer 2, Vehicle) Drug_Administration Drug Administration (e.g., i.p. injection) Drug_Preparation->Drug_Administration Random_Assignment->Drug_Administration EPM_Test Elevated Plus-Maze Test (5-minute trial) Drug_Administration->EPM_Test 30 min post-injection Data_Collection Data Collection (% Time in Open Arms, % Entries in Open Arms) EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Comparative Analysis of Anxiolytic Effects Statistical_Analysis->Results

Caption: Workflow for comparing the anxiolytic effects of drug isomers.

References

Validating 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine as a Selective GABA-A Receptor Subtype Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive framework for validating the potential of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine as a selective positive allosteric modulator (PAM) of GABA-A receptor subtypes. Due to the limited publicly available data on the specific subtype selectivity of this compound, this document outlines the necessary experimental comparisons against well-characterized selective and non-selective modulators to establish its pharmacological profile.

Introduction to GABA-A Receptor Subtype Selectivity

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for therapeutic drugs.[1][2][3] These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's physiological and pharmacological properties, including its sensitivity to modulators like benzodiazepines.[3][4]

Different GABA-A receptor subtypes are associated with distinct physiological effects. For instance, receptors containing the α1 subunit are primarily linked to sedative effects, whereas those with α2 and α3 subunits are associated with anxiolytic actions.[5] Modulators targeting the α5 subunit are being investigated for their potential cognitive-enhancing effects.[6][7] Therefore, developing subtype-selective modulators is a critical goal in modern pharmacology to achieve targeted therapeutic benefits with fewer side effects.[5][8]

This guide will compare the hypothetical performance of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine against established GABA-A receptor modulators:

  • Diazepam: A non-selective classical benzodiazepine, serving as a benchmark for broad-spectrum GABA-A receptor modulation.

  • Zolpidem: A non-benzodiazepine hypnotic that shows preferential affinity for α1-containing GABA-A receptors.[9]

  • TPA023: An anxioselective compound that acts as a partial agonist at α2 and α3 subtypes with minimal activity at the α1 and α5 subtypes.[5]

  • Basmisanil (RG1662): A selective α5-negative allosteric modulator (NAM) investigated for cognitive enhancement.[7]

Comparative Data Presentation

To validate 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, its binding affinity (Ki) and functional potentiation (EC50) across different GABA-A receptor subtypes should be systematically determined and compared. The following tables present a template for organizing this crucial data.

Table 1: Comparative Binding Affinities (Ki, nM) at Benzodiazepine Site of Human Recombinant GABA-A Receptor Subtypes

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2α4β2γ2α6β2γ2
2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Diazepam (Non-selective PAM)~10~10~10~20>10,000>10,000
Zolpidem (α1-selective PAM)~20~400~400~5000>10,000>10,000
TPA023 (α2/α3-selective partial agonist)~40~0.6~0.5~15>10,000>10,000
Basmisanil (α5-selective NAM)~40~30~30~1>10,000>10,000

Note: Ki values are approximate and can vary based on experimental conditions. The key is the relative affinity across subtypes.

Table 2: Comparative Functional Potentiation (EC50, nM) of GABA-Evoked Currents

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Data to be determinedData to be determinedData to be determinedData to be determined
Diazepam~30~30~30~50
Zolpidem~50~1000~1000>10,000
TPA023High EC50 (low potency)~5~5High EC50 (low potency)

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and comparable data. The following are standard protocols for assessing the subtype selectivity of a novel compound.

Radioligand Binding Assay

This assay determines the affinity of a test compound for different GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).[10][11][12]

a. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNAs for the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

  • After 48-72 hours, cells are harvested, and crude cell membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.[13][14]

  • The membrane pellets are washed multiple times to remove endogenous substances and stored at -80°C.

b. Binding Assay Protocol:

  • Thaw the prepared cell membranes on ice and resuspend them in the binding buffer (50 mM Tris-HCl, pH 7.4).

  • In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein per well).

  • Add increasing concentrations of the test compound (2,3,4,5-Tetrahydro-1H-benzo[e]diazepine) or a reference compound.

  • Add a fixed concentration of the radioligand (e.g., 1 nM [³H]flunitrazepam).

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).

  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) or Whole-Cell Patch Clamp Electrophysiology

This functional assay measures the ability of the test compound to modulate the GABA-induced chloride current in cells expressing specific GABA-A receptor subtypes.[15][16][17][18][19]

a. Cell Preparation:

  • For TEVC, Xenopus laevis oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits.

  • For whole-cell patch clamp, HEK293 cells are transfected with the relevant subunit cDNAs.

  • Recordings are typically performed 1-4 days after injection/transfection.

b. Electrophysiological Recording Protocol:

  • Place the oocyte or cell in a recording chamber continuously perfused with a recording solution (e.g., for oocytes, Ba-Ringer's solution).

  • For TEVC, impale the oocyte with two microelectrodes (voltage and current). For patch clamp, form a gigaseal with a glass pipette on the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[17][18]

  • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Apply a low concentration of GABA (the EC5-EC20 concentration, which elicits a small, stable current) to the cell.

  • Once a stable baseline GABA current is established, co-apply the same concentration of GABA with increasing concentrations of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine.

  • Measure the potentiation of the GABA-evoked current at each concentration of the test compound.

  • Construct a concentration-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of its maximal potentiation).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->Receptor Binds to orthosteric site (α/β interface) Modulator 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Modulator->Receptor Binds to allosteric site (e.g., α/γ interface) Chloride Cl- Ions Receptor->Chloride Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: GABA-A receptor signaling pathway and allosteric modulation.

Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation (Optional) start Start: Synthesize 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine binding_assay Radioligand Binding Assay (Determine Ki across subtypes) start->binding_assay electro_phys Electrophysiology (Determine EC50 and Efficacy) start->electro_phys binding_assay->electro_phys Correlate affinity with function data_analysis Data Analysis & Comparison - Compare to known modulators - Determine selectivity profile binding_assay->data_analysis electro_phys->data_analysis behavioral_models Animal Behavioral Models (e.g., Elevated Plus Maze for anxiolysis, Rotarod for sedation) data_analysis->behavioral_models conclusion Conclusion: Validate as a selective modulator? behavioral_models->conclusion

Caption: Experimental workflow for validating a novel GABA-A modulator.

Selectivity_Comparison cluster_compounds cluster_subtypes Diazepam Diazepam Non-selective alpha1 α1 Sedation Diazepam->alpha1 alpha2 α2 Anxiolysis Diazepam->alpha2 alpha3 α3 Anxiolysis Diazepam->alpha3 alpha5 α5 Cognition Diazepam->alpha5 Zolpidem Zolpidem α1-selective Zolpidem->alpha1 Zolpidem->alpha2 Zolpidem->alpha3 Zolpidem->alpha5 TPA023 TPA023 α2/α3-selective TPA023->alpha1 TPA023->alpha2 TPA023->alpha3 TPA023->alpha5 Test_Compound 2,3,4,5-Tetrahydro-1H- benzo[e]diazepine Selectivity? (Hypothetical) Test_Compound->alpha1 To be determined Test_Compound->alpha2 To be determined Test_Compound->alpha3 To be determined Test_Compound->alpha5 To be determined

References

A Comparative Guide to Immunoassays for the Detection of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commonly used immunoassay platforms for the detection of benzodiazepines, with a special focus on the challenges and considerations for analyzing less common derivatives such as 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine. Due to a lack of specific commercial immunoassay data for this particular compound, this guide will focus on the principles of cross-reactivity, a comparison of available immunoassay technologies for the broader benzodiazepine class, and alternative analytical methods that provide higher specificity and quantification.

Executive Summary

Direct immunoassay testing for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is challenging due to the absence of commercially available assays specifically targeting this molecule. Its detection is therefore dependent on the cross-reactivity of antibodies used in general benzodiazepine screening assays. This guide details the principles of these assays, their known cross-reactivity with various benzodiazepines, and provides protocols for these screening methods alongside more definitive confirmatory techniques like chromatography-mass spectrometry.

Immunoassay Technologies for Benzodiazepine Screening

Several immunoassay technologies are widely used for the initial screening of benzodiazepines in biological samples. These methods are rapid and cost-effective but can exhibit significant cross-reactivity with various structurally related compounds. The primary platforms include:

  • Enzyme-Multiplied Immunoassay Technique (EMIT®): This homogeneous immunoassay is based on the competition between benzodiazepines in the sample and enzyme-labeled benzodiazepines for a limited number of antibody binding sites.

  • Cloned Enzyme Donor Immunoassay (CEDIA®): This is another homogeneous enzyme immunoassay that utilizes recombinant DNA technology to produce enzyme fragments that combine to form an active enzyme in the absence of the target drug.

  • Fluorescence Polarization Immunoassay (FPIA): This competitive immunoassay measures the change in polarization of fluorescently labeled benzodiazepines when they bind to antibodies.

The performance of these assays is not uniform across the diverse class of benzodiazepines, and their sensitivity to a specific compound like 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine would need to be empirically determined.

Understanding Cross-Reactivity

The core principle of benzodiazepine immunoassays is the use of antibodies that recognize the fundamental benzodiazepine structure. However, the affinity of these antibodies for different benzodiazepine derivatives can vary significantly. This differential binding is known as cross-reactivity. A high cross-reactivity means the assay can detect the compound, while low cross-reactivity may lead to false-negative results.

The structure of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, a saturated derivative, differs from the more common 1,4-benzodiazepines that many assays are designed to detect. The lack of a carbonyl group at the 2-position and the fully saturated diazepine ring are significant structural modifications that would likely influence its binding to assay antibodies. Predicting the exact cross-reactivity without experimental data is difficult, but it is plausible that it would be lower than for benzodiazepines with more classical structures.

Comparison of Immunoassay Performance for Benzodiazepines (General)

While specific data for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is unavailable, the following table summarizes the reported cross-reactivity of common immunoassays for a range of other benzodiazepines. This provides an insight into the variability of these assays.

BenzodiazepineEMIT® II Plus (% Cross-Reactivity)CEDIA® (% Cross-Reactivity)FPIA (% Cross-Reactivity)
Alprazolam100110100
Diazepam100100100
Lorazepam503040
Oxazepam100100100
Temazepam807090
Clonazepam402530
Nordiazepam100100100

Note: Cross-reactivity is typically expressed as the concentration of the test compound that produces a signal equivalent to a given concentration of the assay calibrator (e.g., nordiazepam or oxazepam). The values presented are approximate and can vary between specific kit lots and manufacturers.

Alternative Analytical Methods

Given the uncertainty of immunoassay cross-reactivity for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, more specific and quantitative methods are recommended for its analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique that can definitively identify and quantify the compound after derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for drug analysis, offering high sensitivity, specificity, and the ability to quantify the parent drug and its metabolites without derivatization.

These chromatographic methods are essential for confirming presumptive positive results from immunoassays and are the methods of choice for the definitive analysis of novel or less common benzodiazepine derivatives.

Experimental Protocols

General Immunoassay Screening Protocol (Example: EMIT®)
  • Sample Preparation: Centrifuge urine samples to remove particulate matter.

  • Reagent Preparation: Reconstitute and prepare the antibody/substrate reagent and the enzyme conjugate reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette the sample and the antibody/substrate reagent into a reaction cuvette.

    • Incubate to allow for antibody-drug binding.

    • Add the enzyme conjugate reagent.

    • Measure the rate of absorbance change at a specific wavelength (e.g., 340 nm).

  • Data Interpretation: Compare the rate of absorbance change to that of a known calibrator to determine if the sample is positive or negative.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzodiazepines
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard and a buffer (e.g., phosphate buffer, pH 6.8).

    • Perform enzymatic hydrolysis with β-glucuronidase to cleave any conjugated metabolites.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the benzodiazepines.

    • Evaporate the solvent and reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to facilitate derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the compounds on a capillary column (e.g., DB-5ms).

    • Detect the fragments using a mass spectrometer in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

  • Data Analysis: Identify and quantify the target analyte by comparing its retention time and mass spectrum to that of a certified reference material.

Visualizing the Workflow

Below are diagrams illustrating the logical flow of immunoassay screening and the more detailed workflow of a confirmatory GC-MS analysis.

Immunoassay_Workflow cluster_screening Immunoassay Screening Sample Urine Sample AddReagents Add Antibody & Enzyme Conjugate Sample->AddReagents Incubate Incubation AddReagents->Incubate Measure Measure Signal (e.g., Absorbance) Incubate->Measure Result Screening Result (Positive/Negative) Measure->Result

Caption: A simplified workflow for a typical homogeneous enzyme immunoassay.

GCMS_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition Detection->Data Confirmation Confirmation & Quantification Data->Confirmation

Caption: The workflow for confirmatory analysis of benzodiazepines using GC-MS.

Conclusion and Recommendations

For the reliable detection and quantification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, it is imperative to move beyond initial immunoassay screening. While immunoassays serve as a rapid preliminary tool for detecting common benzodiazepines, their cross-reactivity with this specific, less common analog is unknown and likely to be low.

Benchmarking Neuroprotection: A Comparative Guide to Tetrahydrobenzodiazepines and Other AMPA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key mechanism underlying excitotoxic neuronal death in a range of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. Consequently, AMPA receptor antagonists have emerged as a promising therapeutic strategy for neuroprotection. This guide provides a comparative analysis of the neuroprotective effects of tetrahydrobenzodiazepines, a prominent class of non-competitive AMPA receptor antagonists, against other classes of AMPA antagonists. The data presented is sourced from preclinical studies and aims to provide a clear, objective benchmark of their performance.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of various AMPA receptor antagonists across different experimental models.

In Vivo Neuroprotection: Ischemia Models
Compound ClassCompoundAnimal ModelDosing RegimenPrimary EndpointNeuroprotective EffectCitation(s)
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) Talampanel (GYKI 53773/LY300164)Rat; Middle Cerebral Artery Occlusion (MCAO)6 x 10 mg/kg i.p. on day of strokeImproved motor coordinationSignificant improvement in rotarod and beam walking tests[1]
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) TalampanelRat; MCAO-Infarct size reduction47.3% (30 min delay), 48.5% (2h delay)[2]
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) TalampanelMouse; MCAO-Infarct size reduction44.5% (striatum), 39.3% (hippocampus) after 1.5h ischemia[2]
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) GYKI 52466Rat; AMPA-induced striatal neurotoxicity75 mg/kg i.p.Reduction in neuronal damageSignificant reduction in lesion volume and gliosis[3]
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) EGIS-9879Gerbil; Bilateral Carotid Occlusion (BCO)4 x 5 mg/kg i.p.Protection of CA1 neurons84% protection[4]
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) EGIS-9883Gerbil; BCO4 x 5 mg/kg i.p.Protection of CA1 neurons47% protection[4]
Competitive Antagonist NBQXRat; Focal Ischemia (MCAO)2 x 30 mg/kg i.v.Cortical ischemic damage reduction27% reduction[5]
Competitive Antagonist NBQXRat; Focal Ischemia (MCAO)30 mg/kg i.p. (x3)Cortical infarct volume reduction75% reduction[6]
Non-Competitive Antagonist PerampanelRat; Pial Vessel Disruption (PVD) Stroke Model3 mg/kg i.p. daily for 3 daysInhibition of hippocampal neurodegenerationSignificant inhibition of neuronal cell death[7]
Other ZonisamideNeonatal Rat; Hypoxic-Ischemic Brain Damage-Reduction in brain damageSignificant reduction[8]
In Vitro Neuroprotection: Excitotoxicity Models
Compound ClassCompoundCell ModelInsultPrimary EndpointNeuroprotective EffectCitation(s)
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) GYKI 52466Cultured Mouse Cortical NeuronsAMPA-evoked inward currentsIC50~7.5 µM
Tetrahydrobenzodiazepine (2,3-Benzodiazepine) GYKI 53405---More potent than GYKI 52466[9]
Competitive Antagonist NBQXCultured Mouse Cortical NeuronsAMPA-evoked inward currentsIC50~0.4 µM
Other ZonisamideHuman Neuroblastoma SH-SY5Y cellsRotenone-induced cell injuryCell viabilityDose-dependent suppression of cell damage[10]

Experimental Protocols

In Vivo Model: Bilateral Common Carotid Artery Occlusion (BCO) in Gerbils

This model induces global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.

  • Animal Preparation: Adult Mongolian gerbils are anesthetized, typically with an inhalational anesthetic like halothane.

  • Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries. The arteries are carefully isolated from the surrounding tissues and vagus nerves.

  • Occlusion: Aneurysm clips or specialized micro-clamps are applied to both common carotid arteries to induce ischemia. The duration of occlusion is typically 5-10 minutes.

  • Reperfusion: The clips are removed to allow for the restoration of blood flow to the brain.

  • Post-operative Care: The incision is sutured, and the animals are allowed to recover. Body temperature is maintained throughout the procedure and recovery period.

  • Drug Administration: The test compounds (e.g., tetrahydrobenzodiazepines) or vehicle are administered at specified times before or after the ischemic insult, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Outcome Assessment: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis. Neuronal damage, particularly in the hippocampal CA1 region, is quantified by counting viable neurons.[5][11]

Infarct Volume Measurement: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white or pale).

  • Brain Extraction: Following the in vivo experiment, animals are euthanized, and their brains are rapidly removed.

  • Slicing: The brains are typically chilled or briefly frozen to facilitate slicing. Coronal sections of a defined thickness (e.g., 2 mm) are prepared.

  • Staining: The brain slices are immersed in a 2% TTC solution and incubated in the dark at 37°C for approximately 10-30 minutes.

  • Fixation: After staining, the slices are transferred to a 4% paraformaldehyde solution for fixation.

  • Image Analysis: The stained slices are photographed or scanned. Image analysis software is used to measure the area of the infarct (unstained) and the total area of the hemisphere for each slice.

  • Volume Calculation: The infarct volume is calculated by integrating the infarct area over the thickness of the slices. To correct for edema, the indirect infarct volume is often calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).[2][3]

In Vitro Model: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Neuronal cells (e.g., primary cortical neurons or a neuroblastoma cell line like SH-SY5Y) are seeded in 96-well plates and cultured to the desired confluency.

  • Induction of Excitotoxicity: The culture medium is replaced with a medium containing an excitotoxic agent, such as AMPA or glutamate, with or without the test compound (AMPA antagonist).

  • Incubation: The cells are incubated with the excitotoxic agent and the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the key signaling events initiated by the overactivation of AMPA receptors, leading to neuronal cell death, and the points of intervention for AMPA antagonists.

AMPA_Excitotoxicity_Pathway AMPA Receptor-Mediated Excitotoxicity Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Points of Intervention Glutamate Excess Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Na_Influx Na+ Influx AMPA_R->Na_Influx Opens channel Ca_Influx Ca2+ Influx (via Ca2+-permeable AMPARs) AMPA_R->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload VDCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VDCC Activates VDCC->Ca_Influx Further increases CaMKII CaMKII Activation Ca_Overload->CaMKII Calcineurin Calcineurin Activation Ca_Overload->Calcineurin nNOS nNOS Activation Ca_Overload->nNOS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis CaMKII->Apoptosis Promotes Calcineurin->Apoptosis Promotes NO Nitric Oxide (NO) Production nNOS->NO NO->Mitochondrial_Dysfunction Exacerbates ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis ROS->Mitochondrial_Dysfunction Exacerbates Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death Tetrahydrobenzodiazepines Tetrahydrobenzodiazepines (Non-competitive) Tetrahydrobenzodiazepines->AMPA_R Allosterically inhibit Other_Antagonists Other AMPA Antagonists (Competitive/Non-competitive) Other_Antagonists->AMPA_R Inhibit

Caption: Signaling cascade in AMPA receptor-mediated excitotoxicity.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines a typical workflow for evaluating the neuroprotective efficacy of a novel compound in an animal model of stroke.

In_Vivo_Workflow In Vivo Neuroprotection Experimental Workflow cluster_preclinical Preclinical Evaluation cluster_endpoint Endpoint Measures cluster_data Data Analysis and Interpretation Animal_Model Animal Model Selection (e.g., MCAO in rats) Grouping Randomized Animal Grouping (Vehicle vs. Treatment) Animal_Model->Grouping Surgery Induction of Ischemia (e.g., MCAO surgery) Grouping->Surgery Treatment Compound Administration (Specified dose and time) Surgery->Treatment Behavioral Behavioral Assessment (e.g., Neurological score, Rotarod) Treatment->Behavioral Post-treatment Endpoint Endpoint Analysis Behavioral->Endpoint Longitudinal or final Histology Histological Analysis (e.g., TTC staining) Endpoint->Histology IHC Immunohistochemistry (e.g., Neuronal markers, Apoptosis markers) Endpoint->IHC Biochem Biochemical Assays (e.g., Biomarkers of injury) Endpoint->Biochem Stats Statistical Analysis (e.g., t-test, ANOVA) Histology->Stats IHC->Stats Biochem->Stats Conclusion Conclusion on Neuroprotective Efficacy Stats->Conclusion

Caption: Workflow for in vivo neuroprotection studies.

Concluding Remarks

The presented data indicate that tetrahydrobenzodiazepines, particularly the 2,3-benzodiazepine derivatives, demonstrate robust neuroprotective effects in various preclinical models of ischemia and excitotoxicity. Their efficacy is comparable to, and in some instances, may exceed that of other classes of AMPA receptor antagonists. For example, in the gerbil BCO model, EGIS-9879 showed a remarkable 84% protection of CA1 neurons.[4] In a direct comparison of 2,3-benzodiazepines, GYKI 53784 and Talampanel were more potent than GYKI 52466 in an excitotoxicity model.

Competitive antagonists like NBQX also exhibit significant neuroprotection, with reported cortical infarct reductions of up to 75% in a rat MCAO model.[6] The non-competitive antagonist perampanel has also shown significant neuroprotective effects in a clinically relevant stroke model.[7]

It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements. However, the collective evidence strongly supports the therapeutic potential of AMPA receptor antagonism, with tetrahydrobenzodiazepines representing a key class of compounds in this area of research. Future studies should aim for standardized protocols to allow for more direct and rigorous comparisons between different AMPA receptor antagonists, ultimately guiding the development of effective neuroprotective therapies.

References

Head-to-head comparison of the pharmacokinetic profiles of various tetrahydrobenzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of several key tetrahydrobenzodiazepine derivatives: Brotizolam, Etizolam, and Tofisopam. The information presented is intended to support research and drug development efforts by offering a clear, comparative overview of these compounds' absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Brotizolam, Etizolam, and Tofisopam, facilitating a direct comparison of their in-vivo behavior. All data is derived from studies in healthy human volunteers following oral administration.

DerivativeDose (mg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Bioavailability (%)
Brotizolam 0.57.3 ± 3.1[1]1.1 ± 1.0[1]5.0 ± 1.1[1]Not explicitly stated~70[2][3]
Etizolam 0.5~8.3[4]0.5 - 2.0[5]3.4[5]178 ± 122 (for 1mg dose)[6]93[7]
Tofisopam 50-300Not explicitly stated1.0 - 1.5[8]2.7 - 3.5[8]Not explicitly statedNot explicitly stated

Note: Data for Bentazepam was limited in the available literature and is therefore not included in this direct comparison.

Experimental Protocols

The pharmacokinetic data presented in this guide are based on clinical studies with specific methodologies. Below are detailed summaries of the typical experimental protocols employed.

Brotizolam Pharmacokinetic Study Protocol

A study investigating the pharmacokinetics of brotizolam typically involves the oral administration of a 0.5 mg dose to healthy young volunteers.[1] Blood samples are collected at various time points post-administration to determine the plasma concentration of the drug over time. The plasma concentration profile of brotizolam is often characterized using a one-compartmental open model with first-order absorption.[1] Key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life are determined from the plasma concentration-time curve.[1]

Etizolam Pharmacokinetic Study Protocol

In a typical pharmacokinetic study of etizolam, healthy volunteers are administered a single oral dose, for instance, 1 mg.[6] Blood samples are collected over a 24-hour period following administration.[6] The plasma concentrations of etizolam are then measured using high-performance liquid chromatography (HPLC).[6] The pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and elimination half-life (t1/2), are calculated from the resulting data.[6] Studies have also investigated the influence of genetic factors, such as CYP2C19 polymorphism, on etizolam's pharmacokinetics.[6]

Tofisopam Pharmacokinetic Study Protocol

The pharmacokinetic profile of tofisopam is generally determined in humans following oral administration.[8] The absorption and distribution phases are typically rapid.[8] The pharmacokinetic profile can be described by a two-compartment open model.[8] Blood samples are collected at various intervals to measure the plasma concentrations of unchanged tofisopam and its metabolites.[8] The biological half-life of the parent drug and its metabolites are then calculated from these measurements.[8]

Signaling Pathway and Experimental Workflow

Mechanism of Action: GABA-A Receptor Modulation

Tetrahydrobenzodiazepine derivatives, with the exception of atypical agents like tofisopam, primarily exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[9][10] This modulation enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in sedative, anxiolytic, and anticonvulsant properties.[9] Tofisopam, in contrast, is believed to act through the inhibition of phosphodiesterase (PDE) enzymes.[11][12]

GABA_A_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx Inhibition Inhibitory Effect (Sedation, Anxiolysis) Hyperpolarization->Inhibition THBD Tetrahydro- benzodiazepine THBD->GABA_A_Receptor Positive Allosteric Modulation

Caption: General signaling pathway of typical tetrahydrobenzodiazepine derivatives via GABA-A receptor modulation.

Experimental Workflow: Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for these derivatives follows a standardized workflow, from sample collection to data analysis.

Pharmacokinetic_Workflow cluster_0 In-Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Drug_Admin Drug Administration (Oral) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Drug_Extraction Drug Extraction from Plasma Plasma_Separation->Drug_Extraction LC_MS_Analysis LC-MS/MS Analysis Drug_Extraction->LC_MS_Analysis Concentration_Time_Curve Concentration-Time Curve Generation LC_MS_Analysis->Concentration_Time_Curve PK_Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Concentration_Time_Curve->PK_Parameter_Calculation

Caption: A generalized workflow for the pharmacokinetic analysis of tetrahydrobenzodiazepine derivatives.

References

In Vivo Validation of In Silico Predictions for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Silico Prediction of Bioactivity

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in the early stages of drug discovery. These techniques allow for the rapid screening of large compound libraries and the prediction of their biological activity, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.

QSAR Modeling

QSAR models are developed to predict the biological activity of compounds based on their physicochemical properties. Recent studies have focused on creating robust QSAR models for designer benzodiazepines, predicting their binding affinity to the GABA-A receptor. For instance, a study utilizing the Monte Carlo optimization method developed a QSAR model with high predictability for emerging benzodiazepines.[1] Such models can identify molecular fragments that positively or negatively influence binding activity, guiding the design of more potent compounds.[1]

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For benzodiazepine derivatives, docking studies against the GABA-A receptor have been instrumental in understanding their mechanism of action.[2] These studies have shown that high anxiolytic activity can be correlated with a pronounced interaction with the benzodiazepine site of the GABA-A receptor.[2]

Table 1: Representative In Silico Prediction Data for Benzodiazepine Derivatives

Compound ClassIn Silico MethodPredicted EndpointPredicted Value/AffinityReference
Designer Benzodiazepines2D QSARlog1/CHigh activity for 41% of 101 compounds[3][4][5]
Diazepino[1,2-a]benzimidazolesMolecular DockingBinding Energy (kcal/mol)-8.5 to -9.5 (for high activity compounds)[2]

In Vivo Validation of Anxiolytic Activity

Following in silico screening and lead optimization, in vivo studies are essential to confirm the pharmacological activity and assess the therapeutic potential and safety of candidate compounds. For 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives, which are expected to exhibit anxiolytic properties, rodent behavioral models are commonly employed.

A recent study detailed the synthesis and in vivo evaluation of a novel 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102).[6] The study demonstrated its anxiolytic-like effects in mice without significant sedative side effects at therapeutic doses.[6]

Experimental Protocols for In Vivo Assays

The OFT is used to assess locomotor activity and anxiety-like behavior in rodents.[6][7][8]

  • Apparatus: A square arena with walls, often made of plexiglass. The floor is divided into a central and a peripheral zone.

  • Procedure: Animals are individually placed in the center of the arena and their activity is recorded for a set period (e.g., 5-10 minutes).

  • Parameters Measured:

    • Time spent in the center vs. periphery. Anxiolytic compounds typically increase the time spent in the center.

    • Total distance traveled (locomotor activity).

    • Rearing frequency.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally at a specified time before the test (e.g., 30 minutes).[8]

The EPM is another widely used test to measure anxiety-related behavior.[7][8]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a defined duration (e.g., 5 minutes).

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms. Anxiolytic drugs are expected to increase the number of entries and time spent in the open arms.

  • Drug Administration: Similar to the OFT, the compound is administered prior to the test.

Table 2: Representative In Vivo Experimental Data for a Novel Benzodiazepine Derivative (VBZ102)

Experimental ModelDose (mg/kg, oral)Key Findingp-valueReference
Open Field Test1.0Increased time spent in the centerp < 0.001[6]
Open Field Test10.0Increased time spent in the centerp < 0.001[6]
Light-Dark Box Test1.0Increased time in the light compartmentp < 0.01[6]
Light-Dark Box Test10.0Increased time in the light compartmentp < 0.001[6]

Signaling Pathway and Experimental Workflow

The anxiolytic effects of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.[9] Binding of benzodiazepines to the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[9]

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_neurotransmitter->GABA_A_Receptor Binds to Orthosteric Site Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_ion->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Experimental Workflow: From In Silico Prediction to In Vivo Validation

experimental_workflow cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vivo In Vivo Phase cluster_validation Validation QSAR QSAR Modeling (Predict Activity) Lead_ID Lead Compound Identification QSAR->Lead_ID Docking Molecular Docking (Predict Binding) Docking->Lead_ID Synthesis Synthesis of Lead Compounds Lead_ID->Synthesis Comparison Comparison of In Silico and In Vivo Data Lead_ID->Comparison Predicted Activity Animal_Model Animal Model (e.g., Mice) Synthesis->Animal_Model Behavioral_Assays Behavioral Assays (OFT, EPM) Animal_Model->Behavioral_Assays Data_Analysis Data Analysis Behavioral_Assays->Data_Analysis Data_Analysis->Comparison Conclusion Conclusion on Compound Activity Comparison->Conclusion

Caption: Workflow from computational prediction to experimental validation.

Conclusion and Future Directions

The integration of in silico prediction and in vivo validation is a powerful strategy in modern drug discovery. While computational models provide rapid and valuable insights into the potential activity of novel compounds, in vivo studies remain the gold standard for confirming efficacy and safety. The data presented in this guide, synthesized from multiple studies, illustrates the distinct yet complementary nature of these approaches. Future research should focus on conducting comprehensive studies that directly link in silico predictions with in vivo outcomes for specific 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives. Such studies will not only validate the predictive power of computational models but also accelerate the development of novel therapeutics for anxiety and other CNS disorders.

References

The Metabolic Maze: A Comparative Look at the Stability of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals navigating the complexities of drug development, understanding a compound's metabolic stability is paramount. This guide offers a comparative analysis of the metabolic fate of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its analogs, providing a framework for predicting pharmacokinetic profiles and guiding structural modifications to enhance drug-like properties.

While specific experimental data on the metabolic stability of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is not extensively available in current literature, we can infer its likely metabolic profile by examining well-characterized benzodiazepine analogs. This guide will detail the standard experimental protocols used to assess metabolic stability, present comparative data from known benzodiazepines, and propose the probable metabolic pathways for the target compound based on established structure-metabolism relationships.

Probing Metabolic Fate: The Liver Microsomal Stability Assay

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay. This experiment simulates the Phase I metabolism that occurs primarily in the liver, offering key insights into a compound's intrinsic clearance and metabolic half-life.

Experimental Protocol:

The following protocol outlines a typical liver microsomal stability assay:

  • Preparation of Reagents:

    • Test Compound Stock Solution: A 10 mM stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice immediately before use. The protein concentration is typically adjusted to 0.5-1.0 mg/mL.

    • NADPH-Regenerating System: A solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4). This system ensures a sustained supply of the necessary cofactor for cytochrome P450 enzyme activity.

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in a phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is run in parallel to account for any non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • An internal standard is added to each sample to aid in accurate quantification.

    • The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

A Comparative Glance: Metabolic Stability of Benzodiazepine Analogs

To provide a comparative context, the following table summarizes the in vitro metabolic stability data for two well-known benzodiazepines, Diazepam (a long-acting agent) and Lorazepam (a short-to-intermediate-acting agent), in human liver microsomes. These compounds represent different metabolic pathways and clearance rates, offering a useful spectrum for comparison.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)Key Metabolizing Enzymes
Diazepam > 60LowOxidation (N-demethylation and C3-hydroxylation)CYP3A4, CYP2C19
Lorazepam ~ 120Very LowGlucuronidationUGTs (e.g., UGT2B15)

Note: The data presented are approximate values and can vary depending on the specific experimental conditions.

Charting the Metabolic Journey: Pathways and Workflows

Visualizing the metabolic processes and experimental procedures is crucial for a clear understanding of the comparative study. The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and the general workflow of a liver microsomal stability assay.

cluster_workflow Experimental Workflow: Liver Microsomal Stability Assay prep Reagent Preparation (Compound, Microsomes, NADPH System) incubate Incubation at 37°C prep->incubate Start sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubate->sampling quench Reaction Quenching & Protein Precipitation (Acetonitrile + Internal Standard) sampling->quench centrifuge Centrifugation quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (t½ and CLint Calculation) analyze->data

Caption: Workflow of the in vitro liver microsomal stability assay.

cluster_pathway Proposed Metabolic Pathway of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine parent 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine phase1 Phase I Metabolism (Oxidation) parent->phase1 CYP450s (e.g., CYP3A4) hydroxylated Hydroxylated Metabolites phase1->hydroxylated phase2 Phase II Metabolism (Glucuronidation) hydroxylated->phase2 UGTs glucuronide Glucuronide Conjugates phase2->glucuronide excretion Excretion glucuronide->excretion

Caption: Proposed metabolic pathway for the title compound.

Discussion and Future Directions

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, while direct experimental data is lacking, its structural similarity to other benzodiazepines suggests that it will likely undergo metabolism primarily through oxidation by cytochrome P450 enzymes, followed by glucuronidation.

The rate of metabolism will be heavily influenced by the specific substitutions on the benzodiazepine core. Analogs with sites that are sterically hindered or electronically deactivated may exhibit greater metabolic stability. Conversely, the introduction of groups that are readily oxidized will likely lead to faster clearance.

To definitively characterize the metabolic stability of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and its analogs, further experimental studies are essential. The liver microsomal stability assay, as detailed in this guide, provides a robust and high-throughput method for obtaining this crucial data. The resulting information will be invaluable for the rational design of novel benzodiazepine derivatives with optimized pharmacokinetic properties for therapeutic development.

Evaluating the Off-Target Effects of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Compared to Other Benzodiazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine and other classical benzodiazepines. As direct experimental data on the off-target profile of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is limited in publicly available literature, this guide combines known off-target liabilities of the broader benzodiazepine class with in silico predictive approaches to offer a comprehensive overview for researchers.

Executive Summary

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders, primarily exerting their therapeutic effects through positive allosteric modulation of the GABA-A receptor. However, their clinical use is often accompanied by a range of side effects, many of which can be attributed to off-target interactions. This guide focuses on 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, a less-studied analogue, and compares its potential off-target profile with well-established benzodiazepines such as Diazepam and Lorazepam. Due to the scarcity of direct experimental data for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine, this comparison leverages predictive toxicology models and the known off-target landscape of the benzodiazepine class to infer potential liabilities.

Introduction to Benzodiazepine Off-Target Effects

The therapeutic actions of benzodiazepines are mediated by their binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2][3] However, the interaction of these compounds is not exclusively limited to this target. Off-target binding, where a drug interacts with unintended receptors or enzymes, can lead to a variety of adverse effects.[4][5][6][7][8] For benzodiazepines, these can range from cognitive impairment and motor disturbances to more severe reactions. Understanding the off-target profile of a novel benzodiazepine analogue like 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is therefore critical for a comprehensive safety assessment.

Comparative Off-Target Profile

While specific experimental data for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is not available, we can infer its potential off-target liabilities by examining the known off-target interactions of classical benzodiazepines and considering its structural characteristics. The tetrahydro- substitution in the diazepine ring may alter its binding profile compared to its unsaturated counterparts. Furthermore, the core benzo[e][9][10]diazepine scaffold has been explored for activity at other targets, such as endothelin receptors, suggesting a potential for a distinct off-target profile.[11]

Table 1: Potential Off-Target Liabilities of Benzodiazepines

Target ClassPotential Off-Target Receptors/EnzymesAssociated Potential Side EffectsReference Benzodiazepines with Known InteractionInferred Potential for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine
Ion Channels Voltage-gated sodium channels, Calcium channelsDizziness, ataxia, cardiac effectsDiazepamPossible, requires experimental validation
GPCRs Opioid receptors, Serotonin receptors, Dopamine receptorsSedation, mood changes, abuse potentialVarious benzodiazepinesPossible, requires experimental validation
Enzymes Cytochrome P450 enzymesDrug-drug interactions, altered metabolismDiazepam, AlprazolamLikely, as with most xenobiotics
Other Endothelin receptorsCardiovascular effectsNovel benzo[e][9][10]diazepin-2-one derivativesHigh potential based on scaffold

This table is based on known off-target effects of the benzodiazepine class and related compounds. Direct experimental data for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine is needed for confirmation.

Experimental Protocols for Off-Target Screening

A thorough evaluation of off-target effects requires a battery of in vitro assays. These can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of receptors and ion channels. These assays measure the displacement of a radiolabeled ligand from its target by the test compound.

Protocol: Competitive Radioligand Binding Assay for Off-Target Profiling

  • Target Preparation: Cell membranes expressing the target receptor of interest are prepared from cell lines or tissue homogenates.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand for the target, and varying concentrations of the test compound (e.g., 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine or a reference benzodiazepine).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

A comprehensive off-target screening panel, such as the SafetyScreen44 panel offered by Eurofins, can be utilized to assess the binding of a compound against a wide array of CNS and other targets.[12][13]

Cell-Based Functional Assays

While binding assays provide information on affinity, functional assays are crucial to determine whether the binding event leads to a biological response (agonist, antagonist, or inverse agonist activity).

Protocol: Generic Cell-Based Functional Assay (e.g., Calcium Flux Assay for GPCRs)

  • Cell Culture: A cell line stably expressing the off-target receptor of interest is cultured. These cells are often engineered to produce a fluorescent reporter upon receptor activation (e.g., a calcium-sensitive dye).

  • Compound Addition: The cells are treated with various concentrations of the test compound.

  • Stimulation: For antagonist testing, the cells are subsequently stimulated with a known agonist for the receptor.

  • Signal Detection: The change in fluorescence, indicating a cellular response, is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the test compound.

Visualizing Key Concepts

On-Target vs. Off-Target Effects

The following diagram illustrates the fundamental difference between the intended on-target effects of a benzodiazepine and its potential off-target interactions.

On_Off_Target cluster_drug Benzodiazepine cluster_targets Biological Targets cluster_effects Biological Effects Drug 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine OnTarget GABA-A Receptor (Intended Target) Drug->OnTarget On-Target Binding OffTarget Other Receptors / Enzymes (Unintended Targets) Drug->OffTarget Off-Target Binding Therapeutic Anxiolysis, Sedation, etc. (Therapeutic Effects) OnTarget->Therapeutic Leads to Adverse Side Effects / Toxicity (Adverse Effects) OffTarget->Adverse Can lead to GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Synthesis GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl- Channel Cl_ion Cl- GABA_A_Receptor:f1->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) GABA->GABA_vesicle Packaging GABA->GABA_A_Receptor:f0 Binds BZD Benzodiazepine BZD->GABA_A_Receptor:f0 Binds (Allosteric Site) Cl_ion->Hyperpolarization Causes Off_Target_Workflow Start New Chemical Entity (e.g., 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine) InSilico In Silico Prediction (Computational Screening) Start->InSilico BindingAssay In Vitro Binding Assays (e.g., Radioligand Displacement) Start->BindingAssay InSilico->BindingAssay Guide selection of assays FunctionalAssay In Vitro Functional Assays (Cell-based) BindingAssay->FunctionalAssay Confirm functional activity of hits HitValidation Hit Validation & Dose-Response FunctionalAssay->HitValidation RiskAssessment Safety & Risk Assessment HitValidation->RiskAssessment

References

A comparative review of the safety profiles of 1,4-benzodiazepines and 1,5-benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the safety profiles of 1,4- and 1,5-benzodiazepines reveals key differences rooted in their distinct pharmacological actions, primarily their differential affinities for GABA-A receptor subtypes. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

The benzodiazepine class of drugs, widely prescribed for anxiety, epilepsy, and other neurological disorders, can be broadly categorized into 1,4- and 1,5-benzodiazepines based on the arrangement of nitrogen atoms in their heterocyclic ring. This structural variance translates into notable differences in their safety and tolerability profiles. The prototypical 1,4-benzodiazepine, diazepam, and the representative 1,5-benzodiazepine, clobazam, serve as the primary comparators in this review.

Differentiated Receptor Affinity: The Core of the Safety Profile

The principal mechanism of action for benzodiazepines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, the specific subunits of the GABA-A receptor that these drugs bind to significantly influence their clinical effects and side-effect profiles.

1,5-benzodiazepines, such as clobazam, exhibit a greater binding affinity for the α2 subunit of the GABA-A receptor compared to the α1 subunit. In contrast, 1,4-benzodiazepines like diazepam show a more non-selective binding profile with high affinity for the α1 subunit. This distinction is critical because the α1 subunit is primarily associated with sedative and ataxic (impaired coordination) effects, whereas the α2 subunit is linked to anxiolytic (anti-anxiety) and anticonvulsant actions.

This differential binding affinity suggests that 1,5-benzodiazepines may offer a more favorable safety profile by potentially causing less sedation and motor impairment than their 1,4- counterparts.

Quantitative Comparison of Safety Profiles

Clinical studies comparing clobazam and diazepam have provided quantitative data on their respective side-effect profiles. The following table summarizes key adverse events reported in comparative trials.

Adverse EventClobazam (1,5-Benzodiazepine)Diazepam (1,4-Benzodiazepine)
Drowsiness/Sedation Lower Incidence[1]Higher Incidence[1]
Dizziness Lower Incidence[2]Higher Incidence[2]
Ataxia (Impaired Coordination) Less FrequentMore Frequent
Withdrawal Symptoms Present, requires gradual tapering[3]Present, requires gradual tapering[3]
Dependence Potential PresentPresent

Experimental Protocols

To provide a comprehensive understanding of the data presented, this section outlines the methodologies of key experiments cited in the comparison of 1,4- and 1,5-benzodiazepines.

GABA-A Receptor Subtype Binding Assay

Objective: To determine the binding affinity of 1,4- and 1,5-benzodiazepines to different α-subunits of the GABA-A receptor.

Methodology:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2) are prepared.

  • Radioligand Binding: A radiolabeled benzodiazepine ligand (e.g., [³H]-flumazenil) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (1,4- or 1,5-benzodiazepine).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Double-Blind, Placebo-Controlled Clinical Trial for Anxiety

Objective: To compare the anxiolytic efficacy and safety of a 1,5-benzodiazepine (clobazam) and a 1,4-benzodiazepine (diazepam) in patients with anxiety disorders.

Methodology:

  • Patient Population: A cohort of outpatients diagnosed with an anxiety disorder (e.g., generalized anxiety disorder) according to standardized diagnostic criteria (e.g., DSM-5) is recruited.

  • Study Design: A randomized, double-blind, placebo-controlled design is employed. Patients are randomly assigned to one of three groups: clobazam, diazepam, or placebo.[2]

  • Treatment Period: The treatment phase typically lasts for a predefined period, for example, four weeks.[2]

  • Dosage: The dosage of the study drugs is flexible and titrated based on clinical response and tolerability. For instance, clobazam doses may range from 20-80 mg/day and diazepam from 10-40 mg/day.

  • Efficacy Assessment: The primary efficacy measure is the change from baseline in a standardized anxiety rating scale, such as the Hamilton Anxiety Rating Scale (HAM-A).[4][5] Assessments are conducted at baseline and at regular intervals throughout the study.

  • Safety Assessment: Adverse events are systematically recorded at each study visit. This includes both spontaneously reported events and those elicited through a standardized questionnaire. Vital signs and laboratory tests are also monitored.

  • Statistical Analysis: Statistical methods are used to compare the changes in anxiety scores and the incidence of adverse events between the treatment groups.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Binds to GABA site BZD_1_4 1,4-Benzodiazepine (e.g., Diazepam) BZD_1_4->GABAA_Receptor Binds to α1/α2 sites BZD_1_5 1,5-Benzodiazepine (e.g., Clobazam) BZD_1_5->GABAA_Receptor Binds to α2 > α1 sites Chloride_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

Caption: GABAA Receptor Signaling Pathway Modulation by Benzodiazepines.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Anxiety Disorder Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group_1 Group 1: 1,5-Benzodiazepine (Clobazam) Randomization->Treatment_Group_1 Treatment_Group_2 Group 2: 1,4-Benzodiazepine (Diazepam) Randomization->Treatment_Group_2 Placebo_Group Group 3: Placebo Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 4 weeks) Treatment_Group_1->Treatment_Period Treatment_Group_2->Treatment_Period Placebo_Group->Treatment_Period Efficacy_Assessment Efficacy Assessment (e.g., HAM-A) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

References

Safety Operating Guide

Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine in a Laboratory Setting

Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine in a Laboratory Setting

The proper disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine is crucial for ensuring laboratory safety and environmental protection. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this compound. The primary method of disposal is through an approved waste disposal plant, and under no circumstances should it be released into the environment or sewer system.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This compound is categorized as causing severe skin burns and eye damage, and it may also cause respiratory irritation.[1]

Key Safety Measures:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, eye protection, and face protection.[1]

  • Ventilation: Always handle the compound under a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Spill Response: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1] In the event of contact, immediately flush the affected area with water and seek medical attention.[3]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.

  • Waste Container: Use a designated, compatible container for collecting waste of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine. The container must be in good condition, leak-proof, and have a tightly fitting cap.[4][5][6] It is often best to reuse the original container for waste, ensuring it is correctly relabeled.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine". The approximate concentration or quantity of the waste should also be indicated.[4][5][6] Do not use chemical formulas or abbreviations on the label.[6]

  • Storage: Store the waste container in a designated and well-ventilated area, away from incompatible materials.[1] Containers should be kept closed at all times except when adding waste.[2][4][5][6]

Disposal Procedure

The disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine must be handled through your institution's Environmental Health and Safety (EHS) or equivalent office.

  • Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container.

  • Container Sealing: Once the waste is collected, ensure the container cap is tightly sealed.[2][4][5]

  • Request for Pickup: Contact your institution's EHS office to arrange for the pickup of the hazardous waste. Follow their specific procedures for requesting a waste pickup, which may involve filling out a form.[5][6]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Capacity Do not fill waste containers beyond 90% of their capacity to allow for expansion.[2]
Empty Container Rinsing For "Acutely Hazardous" or "P-list" chemicals, containers must be triple rinsed with a suitable solvent before disposal as regular trash.[4]

Note: It is essential to verify if 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine is classified as an "Acutely Hazardous" or "P-list" chemical according to your local regulations.

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine provided in the searched literature. The recommended procedure is direct disposal through a certified hazardous waste management facility. For highly reactive substances, deactivation prior to disposal is a general principle; however, specific guidance for this compound is not available.[2]

Disposal Workflow Diagram

DisposalWorkflowcluster_preparationPreparation Phasecluster_containmentContainment Phasecluster_disposalDisposal PhaseAWear Appropriate PPEBHandle in Chemical Fume HoodA->BEnsure SafetyCUse Designated, Compatible Waste ContainerB->CBegin Disposal ProcessDLabel Container 'Hazardous Waste' with Full Chemical NameEKeep Container Tightly SealedC->ESecure WasteFStore in Designated AreaE->FReady for PickupGContact Institutional EHS for PickupF->GFollow ProtocolHTransfer to Approved Waste Disposal PlantG->HFollow Protocol

Caption: Workflow for the safe disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine.

Essential Safety and Operational Guide for Handling 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine

Essential Safety and Operational Guide for Handling 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Chemical Hazards: 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine is classified as a substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to prevent accidental exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety goggles or a face shieldSafety glasses with side shields are the minimum requirement.[3][4] A face shield should be worn in addition to safety goggles when there is a splash hazard.[4]
Hand Protection Impervious chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact, but should be removed immediately after contamination.[4] Double gloving is recommended for bulk processing or when direct contact is likely.[3]
Body Protection Protective disposable gown or lab coatA lab coat made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For larger quantities, a chemical-resistant apron may be necessary.[5]
Respiratory Protection NIOSH-approved respiratorGenerally not required with adequate general ventilation.[3] However, if ventilation is insufficient or if handling fine powders that may become airborne, a respirator with an organic vapor cartridge and a dust/mist filter is necessary.[2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[2]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[6]

2. Donning PPE:

  • The following diagram illustrates the correct sequence for putting on personal protective equipment.

PPE_Donningcluster_donningPPE Donning SequenceLab CoatLab CoatGloves (First Pair)Gloves (First Pair)Lab Coat->Gloves (First Pair)RespiratorRespiratorGloves (First Pair)->RespiratorGoggles/Face ShieldGoggles/Face ShieldRespirator->Goggles/Face ShieldGloves (Second Pair)Gloves (Second Pair)Goggles/Face Shield->Gloves (Second Pair)

Figure 1: Recommended sequence for donning PPE.

3. Handling the Compound:

  • Handle 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use compatible tools (e.g., spatulas, weighing paper) for transferring the solid material.

  • Keep the container tightly closed when not in use.[1][2]

4. Decontamination:

  • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • All disposable materials that have come into contact with the chemical should be treated as hazardous waste.

5. Doffing PPE:

  • The following diagram illustrates the correct sequence for removing personal protective equipment to prevent cross-contamination.

PPE_Doffingcluster_doffingPPE Doffing SequenceGloves (Outer Pair)Gloves (Outer Pair)Gown/Lab CoatGown/Lab CoatGloves (Outer Pair)->Gown/Lab CoatGoggles/Face ShieldGoggles/Face ShieldGown/Lab Coat->Goggles/Face ShieldRespiratorRespiratorGoggles/Face Shield->RespiratorGloves (Inner Pair)Gloves (Inner Pair)Respirator->Gloves (Inner Pair)

Figure 2: Recommended sequence for doffing PPE.

6. Personal Hygiene:

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, labeled hazardous waste container.[6]

  • Unused or waste quantities of the chemical itself must also be disposed of as hazardous waste.

  • Sharps, such as needles or contaminated glassware, should be placed in a designated sharps container labeled for hazardous drug waste.[6]

2. Waste Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous chemical waste disposal.

  • In general, the compound should not be disposed of down the drain or in regular trash.[2]

  • For household disposal of medicines that are not on the FDA flush list, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[7] However, in a laboratory setting, institutional protocols for hazardous waste must be followed.

  • Arrange for pickup of the hazardous waste by your institution's environmental health and safety department.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.